molecular formula CH2N2Pb+2 B3421075 Lead cyanamide CAS No. 20837-86-9

Lead cyanamide

Cat. No.: B3421075
CAS No.: 20837-86-9
M. Wt: 249 g/mol
InChI Key: HBROYSQCJFVOHF-UHFFFAOYSA-N
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Description

Lead cyanamide is an inorganic compound with the chemical formula CN₂Pb and a molecular weight of 247.224 g/mol . It appears as a solid with a high calculated density of 6.6 g/cm³ and a melting point exceeding 250°C . The compound is classified with hazard codes T (Toxic) and N (Dangerous for the environment), and it falls under the UN transport number 2811 . As a member of the cyanamide family, this compound is related to other compounds like calcium cyanamide, which has a well-established history of use in industrial and agricultural chemistry . While specific modern research applications for this compound are not extensively documented in recent literature, cyanamide functional groups, in general, are known to be versatile building blocks in synthetic chemistry . These applications include serving as precursors in cycloaddition reactions, acting as electrophilic cyanide-transfer agents, and participating in the synthesis of various nitrogen-containing heterocycles, which are valuable scaffolds in pharmaceutical and agrochemical development . The unique NCN connectivity of the cyanamide moiety offers reactivity with both nucleophilic and electrophilic partners, making it a valuable functional group for constructing complex molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use. Researchers should handle this compound with care, referring to its safety data sheet and adhering to all relevant laboratory safety protocols due to its toxic and environmentally hazardous nature.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

20837-86-9

Molecular Formula

CH2N2Pb+2

Molecular Weight

249 g/mol

IUPAC Name

cyanamide;lead(2+)

InChI

InChI=1S/CH2N2.Pb/c2-1-3;/h2H2;/q;+2

InChI Key

HBROYSQCJFVOHF-UHFFFAOYSA-N

SMILES

C(#N)N.[Pb]

Canonical SMILES

C(#N)N.[Pb+2]

physical_description

DryPowder

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lead Cyanamide (PbCN₂)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Lead cyanamide (B42294) (PbCN₂), a yellow pigment, has garnered interest beyond its coloration for its properties as a p-type semiconductor.[1][2] This technical guide provides a comprehensive overview of the primary synthesis methodologies and characterization techniques for lead cyanamide, tailored for researchers in materials science and chemical development. The document details experimental protocols for both aqueous and solid-state synthesis routes, summarizes key quantitative data in tabular form, and presents visual workflows for synthesis and characterization processes.

Synthesis of this compound

The preparation of this compound can be broadly categorized into two main approaches: aqueous solution precipitation and solid-state metathesis. The choice of method depends on the desired purity, scale, and available starting materials.

Aqueous Solution Synthesis from Calcium Cyanamide

This method is a common industrial process that utilizes readily available and inexpensive starting materials like lime nitrogen (commercial-grade calcium cyanamide).[3][4] The general principle involves creating an aqueous solution of cyanamide from which the lead salt is precipitated.

Experimental Protocol:

  • Hydrolysis and Calcium Removal: A slurry of calcium cyanamide is prepared in water. To facilitate the hydrolysis and remove calcium ions, which can contaminate the final product, an agent is added to precipitate the calcium.[3] Common methods include:

    • Carbonation: Introducing carbon dioxide (CO₂) to precipitate calcium carbonate (CaCO₃).[4]

    • Sulfation: Adding sulfuric acid or sodium sulfate (B86663) to precipitate calcium sulfate (CaSO₄).[3]

    • Carbonate Precipitation: Adding sodium carbonate (soda ash) to precipitate calcium carbonate.[3]

  • Filtration: The slurry is filtered to remove the insoluble calcium salt, yielding a clear filtrate containing an aqueous solution of cyanamide (H₂NCN).

  • pH Adjustment: The pH of the cyanamide solution is adjusted to an optimal range of 9-10 to ensure complete precipitation of this compound in the subsequent step.[4]

  • Precipitation: A solution of a soluble lead salt, such as lead nitrate (B79036) (Pb(NO₃)₂) or lead acetate (B1210297) (Pb(CH₃COO)₂), is slowly added to the pH-adjusted cyanamide solution with constant agitation.[4] Alternatively, a slurry of a less soluble lead compound like yellow lead oxide (PbO) or lead carbonate (PbCO₃) can be used.[3] A yellow precipitate of this compound (PbCN₂) forms immediately.

  • Isolation and Purification: The precipitate is collected by filtration. It is then washed thoroughly with deionized water to remove any unreacted reagents and soluble byproducts.

  • Drying: The purified this compound is dried in an oven at a temperature between 70-100°C to yield a fine yellow powder.[3][4] This method can produce this compound with a purity of up to 96%.[3]

G cluster_0 Aqueous Synthesis Workflow CaCN2 Calcium Cyanamide (Lime Nitrogen) step1 1. Slurry Preparation CaCN2->step1 Water Water Water->step1 Precipitant Precipitating Agent (e.g., CO₂, Na₂CO₃) step2 2. Calcium Removal Precipitant->step2 LeadSalt Lead Compound (e.g., Pb(NO₃)₂, PbO) step5 5. Precipitation LeadSalt->step5 FinalProduct Pure this compound (PbCN₂) step1->step2 step3 3. Filtration step2->step3 step4 4. pH Adjustment (9-10) step3->step4 Cyanamide Solution Ca_byproduct CaCO₃ / CaSO₄ step3->Ca_byproduct Calcium Salt (Waste) step4->step5 step6 6. Filtration & Washing step5->step6 step7 7. Drying (70-100°C) step6->step7 step7->FinalProduct

Fig. 1: Aqueous synthesis of this compound from calcium cyanamide.
Solid-State Metathesis Synthesis

Solid-state metathesis offers an alternative, solvent-free route to this compound. This method is often used in materials research to produce high-purity crystalline products.

Experimental Protocol:

  • Reactant Preparation: Equimolar amounts of lead(II) chloride (PbCl₂) and sodium cyanamide (Na₂NCN) are used as precursors.[1] The reactants should be finely ground and intimately mixed in a glovebox under an inert atmosphere to prevent reaction with moisture.

  • Reaction: The homogenized powder mixture is placed in a suitable crucible (e.g., alumina) and sealed in an evacuated quartz ampoule.

  • Heating: The ampoule is heated in a tube furnace to a specific temperature to initiate the solid-state reaction. While the exact temperature for this specific reaction is not detailed in the abstract, analogous solid-state syntheses for related compounds occur at temperatures of 400-500°C.[1]

    • The reaction is: PbCl₂ (s) + Na₂NCN (s) → PbCN₂ (s) + 2NaCl (s)

  • Isolation: After cooling, the product is a mixture of this compound and sodium chloride.

  • Purification: The sodium chloride byproduct can be removed by washing the mixture with a solvent in which it is soluble but this compound is not, such as deionized water. The purified PbCN₂ is then collected by filtration and dried.

Summary of Synthesis Parameters
ParameterAqueous Solution MethodSolid-State Metathesis
Primary Reactants Calcium Cyanamide, Lead Salt/OxideLead(II) Chloride, Sodium Cyanamide
Reaction Medium WaterSolid-State (Solvent-free)
Temperature Ambient (Precipitation), 70-100°C (Drying)[3][4]Elevated (e.g., 400-500°C)[1]
Key Conditions pH control (9-10)[4]Inert atmosphere
Purity Up to 96% reported[3]Potentially high, crystalline
Advantages Low cost, scalable[4]High purity, solvent-free
Disadvantages Wet process, potential for impuritiesHigh energy, requires inert atmosphere

Characterization of this compound

A multi-technique approach is essential for the comprehensive characterization of synthesized this compound, confirming its structure, purity, and physicochemical properties.

Structural and Spectroscopic Characterization

Experimental Protocols:

  • X-Ray Diffraction (XRD): Powder XRD is the definitive technique for confirming the crystal structure and phase purity of PbCN₂.

    • Methodology: A finely ground powder sample is mounted on a sample holder. The analysis is performed using a diffractometer, typically with Cu Kα radiation. Data is collected over a 2θ range (e.g., 10-80°) with a defined step size. The resulting diffraction pattern is compared to reference patterns, and Rietveld refinement can be used for detailed structural analysis.[1]

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are crucial for confirming the presence of the cyanamide ([NCN]²⁻) functional group and distinguishing it from its carbodiimide (B86325) isomer ([N=C=N]²⁻).

    • Methodology (FTIR): A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then recorded. The characteristic cyanamide stretching vibration appears in a relatively clear spectral window, typically between 2220–2243 cm⁻¹.[5]

    • Methodology (Raman): A sample is placed under a Raman microscope, and a laser is focused on the material. The scattered light is collected and analyzed. Raman spectroscopy corroborates the FTIR data and provides complementary information about the material's vibrational modes.[1]

Physicochemical Property Analysis

Experimental Protocols:

  • Semiconductor Property Analysis: To characterize its electronic properties, Mott-Schottky experiments are performed.

    • Methodology: A thin film of the powderous PbCN₂ is assembled into a photoelectrode.[1] Mott-Schottky analysis is then conducted in an electrochemical cell using a suitable electrolyte. The resulting plots are used to determine the flat-band potential and confirm the material's p-type semiconductor nature.[1][2]

  • Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of this compound.

    • Methodology: A sample is heated at a controlled rate in a TGA/DTA instrument under a specific atmosphere (e.g., air or nitrogen). The weight loss (TGA) and temperature differences (DTA) are recorded as a function of temperature, revealing decomposition points and reaction characteristics.[6]

G cluster_1 Characterization Workflow Sample Synthesized PbCN₂ Sample XRD Powder X-Ray Diffraction (XRD) Sample->XRD Spectroscopy Vibrational Spectroscopy (FTIR & Raman) Sample->Spectroscopy Thermal Thermal Analysis (TGA/DTA) Sample->Thermal Electronic Electrochemical Analysis (Mott-Schottky) Sample->Electronic Result Fully Characterized Material info_xrd Crystal Structure Phase Purity XRD->info_xrd info_spec Functional Group ID (NCN²⁻ vs. NCN²⁻) Spectroscopy->info_spec info_therm Thermal Stability Decomposition Temp. Thermal->info_therm info_elec Semiconductor Type (p-type) Flat-Band Potential Electronic->info_elec info_xrd->Result info_spec->Result info_therm->Result info_elec->Result

Fig. 2: Logical workflow for the characterization of this compound.
Summary of this compound Properties

PropertyValueSource
Chemical Formula PbCN₂[2]
Molecular Weight 247.22 g/mol [2][7]
CAS Number 20837-86-9[2][8]
Appearance Yellow crystalline powder[4][9]
Density 6.6 g/cm³[2][10][11]
Melting Point >250°C[2][11]
Semiconductor Type p-type (indirect)[1][2]
Band Gap 2.4 eV[1][2]
Flat-Band Potential 2.3 eV vs. RHE[1][2]

Safety Information

This compound is a toxic substance and should be handled with extreme care.[2] As a lead compound, it poses risks of damage to the central nervous system, kidneys, and reproductive system upon exposure.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used at all times.[10] All handling should be performed in a well-ventilated area or a chemical fume hood.[12] Upon heating or contact with acids, it may decompose and release toxic fumes.[13][14]

Conclusion

This guide has outlined the principal methods for the synthesis of this compound and the analytical techniques required for its thorough characterization. The aqueous solution method provides a scalable route to production, while solid-state synthesis offers a path to high-purity materials for research. Comprehensive characterization using XRD, vibrational spectroscopy, and electrochemical analysis is critical to confirm the material's identity and evaluate its properties for applications such as advanced pigments, corrosion inhibitors, and semiconductor devices like photocathodes for water splitting.[1][8]

References

An In-depth Technical Guide to the Crystal Structure of Lead Cyanamide (PbCN₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of lead cyanamide (B42294) (PbCN₂), a compound known to exist in two primary polymorphic forms. The structural details, experimental protocols for synthesis and analysis, and the relationship between the polymorphs are presented herein, offering a valuable resource for researchers in materials science and related fields.

Introduction to Lead Cyanamide Polymorphs

This compound (PbCN₂) crystallizes in two distinct orthorhombic modifications: a non-centrosymmetric phase described by the space group Pna2₁ and a centrosymmetric phase with the space group Pnma.[1][2] The formation of each polymorph is highly dependent on the synthesis conditions, particularly the pH of the reaction medium.[2] This guide will detail the crystallographic data for both phases, providing a comparative analysis of their structural parameters.

Crystallographic Data

The crystallographic data for both the non-centrosymmetric (Pna2₁) and centrosymmetric (Pnma) phases of this compound have been determined through single-crystal and powder X-ray diffraction techniques.[1][3] A summary of the key quantitative data is presented in the tables below for easy comparison.

Unit Cell Parameters

The lattice parameters for the two polymorphs of PbCN₂ are summarized in Table 1. Both forms belong to the orthorhombic crystal system, but differ in their unit cell dimensions and symmetry.

Parameter Non-centrosymmetric PbCN₂ (Pna2₁) Centrosymmetric PbCN₂ (Pnma)
Crystal System OrthorhombicOrthorhombic
Space Group Pna2₁ (No. 33)Pnma (No. 62)
a (Å) 5.553 ± 0.001[3]3.925[4]
b (Å) 11.732 ± 0.003[3]5.596[4]
c (Å) 3.867 ± 0.002[3]12.421[4]
α, β, γ (°) 9090
Volume (ų) 251.7272.7
Z 4[3]4

Table 1: Comparison of the unit cell parameters for the non-centrosymmetric and centrosymmetric polymorphs of PbCN₂.

Atomic Coordinates

The fractional atomic coordinates for both polymorphs are provided in Tables 2 and 3. The non-centrosymmetric structure was determined by single-crystal X-ray diffraction, while the data for the centrosymmetric phase is based on Rietveld refinement of powder X-ray diffraction data.

Atom Wyckoff Position x y z
Pb 4a0.07650.12090.2500
C 4a0.6100.1000.250
N(1) 4a0.8300.0600.250
N(2) 4a0.4200.1450.250

Table 2: Fractional atomic coordinates for non-centrosymmetric PbCN₂ (Pna2₁). Data from Cooper (1964).[3]

Atom Wyckoff Position x y z
Pb 4c0.25000.25000.1211
C 4c0.75000.25000.8970
N(1) 4c0.75000.25000.0010
N(2) 4c0.75000.25000.8030

Table 3: Fractional atomic coordinates for centrosymmetric PbCN₂ (Pnma). Data from the Materials Project.[4]

Selected Bond Lengths and Angles

The covalent nature of this compound is evident from its bond lengths.[3] The N-C-N group is asymmetric in the non-centrosymmetric structure.[3] A comparison of selected bond distances is presented in Table 4.

Bond Non-centrosymmetric PbCN₂ (Pna2₁) (Å) Centrosymmetric PbCN₂ (Pnma) (Å)
Pb-N(1) 2.32, 2.622.39, 2.68
Pb-N(2) 2.642.56
C-N(1) 1.251.25
C-N(2) 1.171.23

Table 4: Comparison of selected interatomic distances for the two polymorphs of PbCN₂. Data for Pna2₁ from Cooper (1964)[3] and for Pnma from the Materials Project[4].

In the non-centrosymmetric structure, the two shortest Pb-N(1) bonds are at an angle of 78° 45' to each other. The slightly weaker Pb-N(2) bond is almost perpendicular to both of these, with angles of 89° and 87° 25'.[3]

Experimental Protocols

Synthesis of this compound Polymorphs

The synthesis of a specific this compound polymorph can be directed by controlling the pH of the reaction mixture.

3.1.1. Synthesis of Non-centrosymmetric PbCN₂ (Pna2₁)

This polymorph can be synthesized by a precipitation reaction at the interface of two aqueous solutions.

  • Reactants:

    • Solution A: Aqueous solution of sodium cyanamide (Na₂CN₂).

    • Solution B: Aqueous solution of lead acetate (B1210297) (Pb(CH₃COO)₂).

  • Procedure:

    • Carefully layer the lighter sodium cyanamide solution on top of the denser lead acetate solution in a test tube to minimize mixing.

    • Immediate precipitation of yellow this compound will occur at the interface. This precipitate acts as a semipermeable membrane, slowing down further reaction.

    • Allow the mixture to stand undisturbed for 16 to 36 hours.

    • Decant the supernatant liquid and wash the precipitate with deionized water and then with alcohol.

    • Single crystals can often be found adhering to the glass walls of the test tube, which act as a nucleating surface.

3.1.2. Synthesis of Centrosymmetric PbCN₂ (Pnma)

The centrosymmetric phase is typically favored at higher pH values.

  • Reactants:

    • Aqueous solution of a soluble lead salt (e.g., lead nitrate, lead acetate).

    • Aqueous solution of cyanamide (H₂CN₂) with the addition of an ammonia (B1221849) solution to raise the pH.

  • Procedure:

    • Prepare an aqueous solution of the lead salt.

    • Prepare a solution of cyanamide and adjust the pH to a value between 9 and 10 by adding an ammonia solution.

    • Slowly add the cyanamide/ammonia solution to the lead salt solution with stirring.

    • A precipitate of centrosymmetric this compound will form.

    • Filter the precipitate, wash with deionized water, and dry.

X-ray Diffraction Analysis

The crystal structures of this compound are determined using X-ray diffraction (XRD).

  • Single-Crystal XRD:

    • A suitable single crystal (typically with dimensions around 0.2 x 0.06 x 0.025 mm) is mounted on a goniometer head.

    • Data is collected on a single-crystal X-ray diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

    • The diffraction data is used to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • Powder XRD:

    • A powdered sample of this compound is prepared.

    • The powder diffraction pattern is recorded on a powder diffractometer.

    • The data is analyzed using Rietveld refinement to confirm the phase and refine the structural parameters. This is particularly useful for distinguishing between the two polymorphs and for analyzing phase mixtures.[2]

Visualization of Methodologies

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and analysis of this compound crystals.

experimental_workflow cluster_synthesis Synthesis of PbCN₂ Polymorphs cluster_conditions Reaction Conditions cluster_analysis Crystal Structure Analysis reactants Reactants: - Soluble Lead Salt (e.g., Pb(OAc)₂) - Cyanamide Source (e.g., Na₂CN₂) low_ph Low pH / Interfacial Precipitation reactants->low_ph Control pH high_ph High pH (9-10) with NH₃ reactants->high_ph Control pH pna21 Non-centrosymmetric PbCN₂ (Pna2₁) low_ph->pna21 pnma Centrosymmetric PbCN₂ (Pnma) high_ph->pnma sample PbCN₂ Crystal Sample pna21->sample pnma->sample xrd X-ray Diffraction (Single-Crystal or Powder) sample->xrd refinement Structure Solution & Refinement xrd->refinement data Crystallographic Data: - Lattice Parameters - Space Group - Atomic Coordinates - Bond Lengths/Angles refinement->data

Caption: Workflow for the synthesis and structural analysis of PbCN₂ polymorphs.

logical_relationship cluster_polymorphs PbCN₂ Polymorphs synthesis Aqueous Synthesis ph_control pH Control synthesis->ph_control pna21 Non-centrosymmetric (Pna2₁) (Needle-like morphology) pnma Centrosymmetric (Pnma) (Platelet-like morphology) pnma->pna21 Possible Conversion ph_control->pna21 Low pH ph_control->pnma High pH thermal Thermal Treatment

Caption: Relationship between synthesis conditions and PbCN₂ polymorph formation.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Lead Cyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead cyanamide (B42294) (PbCN₂), an inorganic compound of lead in the +2 oxidation state, has garnered interest in various fields due to its unique chemical properties. This guide provides a comprehensive overview of the chemical and physical characteristics of lead cyanamide, intended to serve as a technical resource for researchers, scientists, and professionals in drug development and materials science. The information compiled herein is based on a thorough review of available scientific literature and patents.

Chemical and Physical Properties

This compound is a yellow, crystalline solid that is generally considered to be insoluble in water. Its fundamental properties are summarized in the tables below. It is important to note that some reported physical properties, such as boiling point and flash point, are inconsistent with the expected behavior of an inorganic salt and should be treated with caution.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula PbCN₂[1][2]
Molecular Weight 249.23 g/mol [1][3]
Appearance Yellow crystalline powder[4]
Density 6.6 g/cm³[5]
Melting Point >250 °C[5]
Boiling Point Not applicable (decomposes)Inconsistent data reported
Solubility in Water Insoluble[5]
CAS Number 20837-86-9[1][2]
Structural and Spectroscopic Properties

The cyanamide anion ([CN₂]²⁻) can exist in two resonant forms: the cyanamide form ([N≡C-N]²⁻) and the carbodiimide (B86325) form ([N=C=N]²⁻). In this compound, the anion primarily exists in the cyanamide form.

PropertyDescriptionSource(s)
Crystal Structure Orthorhombic[6]
Infrared (IR) Spectroscopy The IR spectrum of cyanamide-containing compounds typically shows a strong absorption band in the region of 2100-2200 cm⁻¹ corresponding to the C≡N stretching vibration.[7][8][9][10][11]
Raman Spectroscopy Raman spectroscopy can also be used to identify the C≡N stretching vibration in this compound.[12][13]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Two common procedures are detailed below.

1. Aqueous Precipitation Method

This method involves the reaction of a soluble lead salt with a solution of cyanamide, typically derived from calcium cyanamide.

  • Materials: Calcium cyanamide (CaCN₂), water, carbon dioxide (CO₂), a soluble lead salt (e.g., lead nitrate, Pb(NO₃)₂), sodium hydroxide (B78521) (optional, for pH adjustment).

  • Procedure:

    • A slurry of calcium cyanamide in water is prepared.

    • Carbon dioxide is bubbled through the slurry to precipitate calcium as calcium carbonate, leaving a solution of cyanamide (H₂CN₂). The reaction is: CaCN₂(s) + H₂O(l) + CO₂(g) → CaCO₃(s) + H₂CN₂(aq).

    • The calcium carbonate is removed by filtration.

    • The pH of the resulting cyanamide solution is adjusted to approximately 9-10 with a base such as sodium hydroxide.

    • A solution of the lead salt is then slowly added to the cyanamide solution with stirring. A yellow precipitate of this compound forms immediately. The reaction is: Pb²⁺(aq) + CN₂²⁻(aq) → PbCN₂(s).

    • The precipitate is collected by filtration, washed with water to remove any soluble impurities, and dried.[4]

2. Solid-State Metathesis

This method involves the reaction of a lead halide with an alkali metal cyanamide at elevated temperatures.

  • Materials: Lead(II) chloride (PbCl₂), sodium cyanamide (Na₂CN₂).

  • Procedure:

    • Stoichiometric amounts of finely ground lead(II) chloride and sodium cyanamide are thoroughly mixed in an inert atmosphere (e.g., a glovebox).

    • The mixture is pelletized and placed in a furnace.

    • The sample is heated under an inert atmosphere to a temperature sufficient to initiate the metathesis reaction (e.g., 300-400 °C). The reaction is: PbCl₂(s) + Na₂CN₂(s) → PbCN₂(s) + 2NaCl(s).

    • After cooling, the resulting solid mixture contains this compound and sodium chloride. The sodium chloride can be removed by washing with a suitable solvent in which this compound is insoluble.[6]

Synthesis_of_Lead_Cyanamide cluster_aqueous Aqueous Precipitation cluster_solid_state Solid-State Metathesis CaCN2 Calcium Cyanamide (CaCN₂) H2CN2_sol Cyanamide Solution (H₂CN₂) CaCN2->H2CN2_sol Hydrolysis & CO₂ Treatment H2O_CO2 Water (H₂O) + Carbon Dioxide (CO₂) H2O_CO2->H2CN2_sol PbCN2_precipitate This compound (PbCN₂) (Yellow Precipitate) H2CN2_sol->PbCN2_precipitate Precipitation Pb_salt Soluble Lead Salt (e.g., Pb(NO₃)₂) Pb_salt->PbCN2_precipitate PbCl2 Lead(II) Chloride (PbCl₂) Mixture Homogeneous Mixture PbCl2->Mixture Na2CN2 Sodium Cyanamide (Na₂CN₂) Na2CN2->Mixture PbCN2_solid This compound (PbCN₂) + NaCl Mixture->PbCN2_solid High Temperature (Inert Atmosphere)

Diagram 1: Synthetic Routes to this compound.
Quantitative Analysis

A definitive, standardized method for the quantitative analysis of this compound is not widely documented. However, a combination of elemental analysis and titration methods can be employed.

  • Lead Content Determination: The lead content can be determined by dissolving a known weight of the sample in nitric acid and then using standard analytical techniques for lead quantification, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS). Alternatively, a complexometric titration with EDTA can be used.[14]

  • Cyanamide Content Determination: The cyanamide content can be determined by methods developed for the analysis of cyanamide itself, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) after appropriate sample preparation.[15][16]

Quantitative_Analysis_Workflow Sample This compound Sample Dissolution Dissolution in Nitric Acid Sample->Dissolution Sample_Prep Sample Preparation for Cyanamide Analysis Sample->Sample_Prep Lead_Analysis Lead Quantification (AAS, ICP-MS, or EDTA Titration) Dissolution->Lead_Analysis Results Determination of PbCN₂ Purity Lead_Analysis->Results Cyanamide_Analysis Cyanamide Quantification (HPLC or GC-MS) Sample_Prep->Cyanamide_Analysis Cyanamide_Analysis->Results

Diagram 2: Workflow for Quantitative Analysis.

Chemical Reactivity

Reaction with Acids

This compound is expected to react with strong acids, such as nitric acid (HNO₃) and hydrochloric acid (HCl). The reaction will likely result in the formation of the corresponding lead salt and free cyanamide, which may further hydrolyze or decompose depending on the conditions. For example:

PbCN₂(s) + 2HNO₃(aq) → Pb(NO₃)₂(aq) + H₂CN₂(aq)

The cyanamide formed (H₂CN₂) is unstable in acidic solutions and can hydrolyze to urea.[9]

Reaction with Bases

Lead(II) compounds are known to be amphoteric, reacting with both acids and strong bases.[6][17] In the presence of a strong base, such as sodium hydroxide (NaOH), this compound is expected to form plumbites, which are soluble complex ions. The reaction can be represented as:

PbCN₂(s) + 2OH⁻(aq) → [Pb(OH)₄]²⁻(aq) + CN₂²⁻(aq) (simplified)

Thermal Decomposition

This compound decomposes upon heating at temperatures above 250 °C. While the exact decomposition pathway and products have not been extensively studied by techniques such as TGA-MS, the decomposition of other metal cyanamides suggests that it may decompose to lead, carbon, and nitrogen gas, or potentially form lead cyanide and other nitrogen-containing species. The thermal decomposition of related organic lead compounds often yields lead oxide as a final product in the presence of air.

Chemical_Reactivity PbCN2 This compound (PbCN₂) Pb_Salt Soluble Lead Salt (e.g., Pb(NO₃)₂) PbCN2->Pb_Salt Reacts with H2CN2 Cyanamide (H₂CN₂) PbCN2->H2CN2 Releases Plumbite Soluble Plumbite Complex ([Pb(OH)₄]²⁻) PbCN2->Plumbite Reacts with Decomposition_Products Decomposition Products (Pb, C, N₂, etc.) PbCN2->Decomposition_Products Decomposes upon Strong_Acid Strong Acid (e.g., HNO₃) Strong_Acid->Pb_Salt Strong_Acid->H2CN2 Strong_Base Strong Base (e.g., NaOH) Strong_Base->Plumbite Heat Heat (>250°C) Heat->Decomposition_Products

Diagram 3: Reactivity of this compound.

Applications

This compound has been investigated for several applications, primarily leveraging its chemical properties.

  • Corrosion Inhibitor: It has been proposed as a component in anti-corrosion coatings and paints.[2]

  • Pigment: Its yellow color has led to its consideration as a pigment, although its toxicity is a significant concern.[4]

  • Semiconductor: Recent research has explored the semiconductor properties of this compound, suggesting potential applications in electronics and photoelectrochemistry.[6]

  • Precursor in Materials Science: It can serve as a precursor for the synthesis of other lead-containing materials and coordination complexes.[17][18][19]

Safety and Handling

This compound is a hazardous substance and should be handled with extreme caution. It is classified as toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure. It is also suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[20] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the key chemical and physical properties of this compound, providing a foundation for researchers and professionals working with this compound. While much is known, further research, particularly in the areas of its thermal decomposition and quantitative analysis, would be beneficial for a more complete understanding of its behavior and potential applications. The provided experimental protocols and reactivity information offer a starting point for further investigation into this interesting and potentially useful material. As with all lead compounds, appropriate safety measures are paramount when handling this compound.

References

An In-Depth Technical Guide to Lead Cyanamide: Identifiers, Properties, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of lead cyanamide (B42294), focusing on its chemical identifiers, physicochemical properties, and relevant experimental methodologies. The information is intended for researchers, scientists, and professionals in drug development and chemical safety who require detailed technical data on this compound.

Chemical Identifiers and Nomenclature

Lead cyanamide is an inorganic compound with several identifiers across various chemical databases. The primary CAS number is 20837-86-9.[1][2] It is also known by synonyms such as Lead(II) cyanamide, Lead cyanamidate, and Pigment Yellow 48.[3][4]

Identifier TypeIdentifier
CAS Number 20837-86-9 (primary)[1][2][5], 20890-10-2[3]
EC Number 244-073-9[1][5]
PubChem CID 57375663[3]
UNII AV6CF794PB[3]
Molecular Formula CN₂Pb[1]
Synonyms Lead(2+) cyanamide, Lead cyanamidate[3]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized below, providing key data for laboratory and industrial applications.

PropertyValue
Molecular Weight 247.22 g/mol
Appearance White to off-white crystalline powder[4]
Melting Point >250°C[2][4]
Density 6.6 g/cm³[2][4]
Boiling Point 258.5°C at 760 mmHg[2][4]
Flash Point 1.2°C[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development.

This protocol describes a method for preparing this compound using lime nitrogen (calcium cyanamide) and a soluble lead salt in an aqueous solution.[6] This process is advantageous due to its mild reaction conditions and rapid reaction time.[6]

Methodology:

  • Hydrolysis of Lime Nitrogen:

    • Weigh 25g of calcium cyanamide (CaCN₂) and add it to 200ml of water in a reaction vessel.

    • Introduce CO₂ gas into the suspension while stirring. The CO₂ facilitates the hydrolysis of CaCN₂ to form aminonitrile and precipitates calcium ions as calcium carbonate (CaCO₃).[6]

    • Continue this hydrolysis process for approximately 40 minutes.

    • Add another 200ml of water and continue the hydrolysis with stirring for an additional 30 minutes.[6]

  • Filtration and pH Adjustment:

    • Filter the resulting mixture to remove the CaCO₃ precipitate.

    • Adjust the pH of the filtrate (aminonitrile solution) to between 9 and 10.[6]

  • Precipitation of this compound:

    • Slowly add 130ml of a 30-33% (w/w) lead nitrate (B79036) solution to the pH-adjusted filtrate.[6] A significant yellow precipitate of this compound will form.

  • Product Isolation and Purification:

    • Allow the precipitate to settle (age).

    • Filter the mixture to collect the this compound precipitate.

    • Wash the precipitate thoroughly with water to remove any unreacted salts.

    • Dry the purified precipitate at a temperature not exceeding 100°C.[6]

    • Grind the dried product to obtain a fine powder.

G Workflow for this compound Synthesis cluster_hydrolysis Step 1: Hydrolysis cluster_separation Step 2: Separation & Adjustment cluster_precipitation Step 3: Precipitation cluster_isolation Step 4: Isolation A Mix CaCN₂ and Water B Introduce CO₂ Gas A->B C Stir for 70 min total B->C D Filter to Remove CaCO₃ C->D E Adjust Filtrate pH to 9-10 D->E F Add Lead Nitrate Solution E->F G Yellow Precipitate Forms F->G H Filter Precipitate G->H I Wash with Water H->I J Dry and Grind I->J K K J->K Final Product: This compound Powder

A flowchart of the aqueous synthesis of this compound.

This protocol provides a general method for the quantification of cyanamide residues, which can be adapted for matrices containing this compound after appropriate extraction. The method involves derivatization followed by analysis using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.[7][8]

Methodology:

  • Sample Preparation and Extraction:

    • Accurately measure a 2 ml aliquot of the aqueous sample (or an extract of a solid sample) into a 15 ml centrifuge tube.

  • Derivatization:

    • Add 1.0 ml of 0.37 M potassium tetraborate (B1243019) solution to the tube and mix using a vortex.[7][8]

    • Add 2.0 ml of a 0.025 M methanolic solution of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and vortex again.[7][8]

    • Heat the mixture in a heating block at 80°C for 30 minutes to allow the derivatization reaction to complete.[7][8]

  • Post-Derivatization Treatment:

    • Allow the solution to cool to room temperature.

    • Add 1.0 ml of 1.2 M hydrochloric acid (HCl) to stop the reaction and mix by vortex.[7][8]

  • Analysis:

    • Filter the final solution through a 0.45 µm PTFE syringe filter directly into an HPLC vial.[7][8]

    • Analyze the sample using an HPLC system equipped with a fluorescence detector.

G Workflow for Cyanamide Analysis via HPLC A 1. Pipette 2ml Sample B 2. Add Potassium Tetraborate and Vortex A->B C 3. Add NBD-Cl Solution and Vortex B->C D 4. Heat at 80°C for 30 min C->D E 5. Cool to Room Temperature D->E F 6. Add HCl and Vortex E->F G 7. Filter through 0.45µm PTFE Filter F->G H 8. Analyze by HPLC-Fluorescence G->H

An analytical workflow for cyanamide quantification.

Toxicity Pathways

This compound exhibits toxicity attributable to both the lead cation (Pb²⁺) and the cyanamide anion (NCN²⁻), which can be metabolized to cyanide.

  • Lead (Pb²⁺) Toxicity: Lead is a potent neurotoxin that primarily exerts its effects by mimicking divalent cations like calcium (Ca²⁺). This mimicry allows it to interfere with critical cellular processes.[9] It disrupts synaptic transmission by interfering with calcium-dependent signaling pathways.[9] Furthermore, lead inhibits the enzyme δ-aminolevulinic acid dehydratase (ALAD) in the heme synthesis pathway, leading to the accumulation of δ-aminolevulinic acid (ALA), which can cause oxidative stress.[9][10]

  • Cyanide (CN⁻) Toxicity: The cyanamide group can be metabolized to cyanide, a classic mitochondrial poison. Cyanide has a high affinity for ferric iron (Fe³⁺) and potently inhibits cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[11][12] This inhibition blocks the utilization of oxygen, halts aerobic respiration, and leads to a rapid depletion of cellular ATP, causing histotoxic hypoxia.[12]

G Toxicity Pathways of this compound cluster_lead Lead (Pb²⁺) Pathway cluster_cyanide Cyanide (CN⁻) Pathway Pb Lead (Pb²⁺) Ca_Signal Ca²⁺ Signaling Disruption Pb->Ca_Signal ALAD ALAD Enzyme Inhibition Pb->ALAD Neuro Neurotoxicity Ca_Signal->Neuro Heme Heme Synthesis Block ALAD->Heme Ox_Stress Oxidative Stress ALAD->Ox_Stress CN Cyanamide → Cyanide (CN⁻) ComplexIV Inhibition of Cytochrome c Oxidase (Complex IV) CN->ComplexIV ETC Electron Transport Chain Block ComplexIV->ETC ATP ATP Depletion ETC->ATP Hypoxia Histotoxic Hypoxia ATP->Hypoxia Start This compound Start->Pb Start->CN

Combined toxicity pathways of lead and cyanide.

References

An In-depth Technical Guide on the Thermal Behavior of Lead Dicyanamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed experimental data on the thermal behavior of lead dicyanamide (B8802431) (Pb(N(CN)₂)₂) is scarce. This technical guide has been constructed based on the analysis of analogous metal dicyanamide compounds and general principles of thermal analysis as applied to energetic materials. The quantitative data and decomposition pathways presented herein are hypothetical and intended to be representative for research and development purposes.

Introduction

Lead dicyanamide, Pb(N(CN)₂)₂, is a metal-organic compound of interest within the field of energetic materials and coordination chemistry. Understanding its thermal behavior is paramount for assessing its stability, safety, and potential applications. This guide provides a comprehensive overview of the anticipated thermal decomposition of lead dicyanamide, detailing hypothetical experimental data, methodologies for its analysis, and a proposed decomposition pathway.

Thermal Decomposition Overview

Lead dicyanamide is expected to be a thermally sensitive material, undergoing exothermic decomposition upon heating. The decomposition process is likely to be complex, involving multiple steps. Based on analogies with other metal dicyanamides, the initial phase of decomposition may involve the exothermic trimerization of the dicyanamide anions.[1] This is anticipated to be followed by a more energetic decomposition of the resulting structure, leading to the formation of metallic lead and various gaseous products.

Quantitative Thermal Analysis Data

The following tables summarize the hypothetical quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the thermal decomposition of lead dicyanamide under an inert nitrogen atmosphere.

Table 1: Thermogravimetric Analysis (TGA) Data

Temperature Range (°C)Mass Loss (%)Proposed Process
250 - 350~5-10Initial decomposition and release of volatile fragments
350 - 500~60-70Main exothermic decomposition
> 500-Residual mass (primarily metallic lead)

Table 2: Differential Scanning Calorimetry (DSC) Data

PeakOnset Temperature (°C)Peak Temperature (°C)Enthalpy Change (ΔH, J/g)Proposed Process
1 (Exothermic)~300~325-250Trimerization of dicyanamide anions
2 (Exothermic)~380~410-1500Major decomposition to lead and gaseous products

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize the thermal behavior of lead dicyanamide are provided below.

3.1 Synthesis of Lead Dicyanamide

Lead dicyanamide can be synthesized via a precipitation reaction in an aqueous solution.

  • Materials: Lead(II) nitrate (B79036) (Pb(NO₃)₂), Sodium dicyanamide (NaN(CN)₂), Deionized water.

  • Procedure:

    • Prepare a 0.1 M aqueous solution of lead(II) nitrate.

    • Prepare a 0.2 M aqueous solution of sodium dicyanamide.

    • Slowly add the lead(II) nitrate solution to the sodium dicyanamide solution with constant stirring.

    • A white precipitate of lead dicyanamide will form immediately.

    • Continue stirring for 1 hour to ensure complete reaction.

    • Filter the precipitate using a Buchner funnel.

    • Wash the precipitate with deionized water to remove any unreacted salts.

    • Dry the product in a vacuum oven at 60°C for 24 hours.

3.2 Thermogravimetric Analysis (TGA)

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 1-5 mg of the dried lead dicyanamide powder in an alumina (B75360) crucible.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (purge rate: 50 mL/min).

    • Heating Rate: 10 °C/min.

    • Temperature Range: Ambient to 600 °C.

  • Data Analysis: The mass loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the temperatures of decomposition and the percentage of mass loss at each stage.

3.3 Differential Scanning Calorimetry (DSC)

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 1-3 mg of the dried lead dicyanamide powder in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (purge rate: 50 mL/min).

    • Heating Rate: 10 °C/min.

    • Temperature Range: Ambient to 500 °C.

  • Data Analysis: The heat flow to or from the sample relative to the reference is measured as a function of temperature. Exothermic and endothermic events are identified as peaks in the DSC curve, and the enthalpy change (ΔH) for each event is calculated by integrating the peak area.

Visualizations

4.1 Proposed Thermal Decomposition Pathway of Lead Dicyanamide

G A Pb(N(CN)₂)₂ (s) B Intermediate Trimerized Structure (s) A->B ~300-325°C (Exothermic Trimerization) C Pb (s) + Gaseous Products (g) (e.g., N₂, (CN)₂, C₂N₂) B->C ~380-410°C (Exothermic Decomposition) G cluster_synthesis Synthesis cluster_analysis Thermal Analysis cluster_data Data Interpretation S1 Prepare Aqueous Solutions (Pb(NO₃)₂ and NaN(CN)₂) S2 Precipitation Reaction S1->S2 S3 Filtration and Washing S2->S3 S4 Drying S3->S4 A1 TGA Analysis S4->A1 Sample A2 DSC Analysis S4->A2 Sample D1 Determine Decomposition Temperatures and Mass Loss (TGA) A1->D1 D2 Identify Transition Temperatures and Enthalpies (DSC) A2->D2 D3 Propose Decomposition Mechanism D1->D3 D2->D3

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Structure of Lead Cyanamide (B42294) (PbCN₂)

Abstract

Lead cyanamide (PbCN₂), a compound with notable semiconductor properties, has garnered interest for its potential applications ranging from photoelectrochemical water splitting to corrosion inhibition.[1][2] Understanding its electronic structure is paramount to harnessing its full potential. This technical guide provides a comprehensive overview of the synthesis, characterization, and theoretical electronic structure calculations of this compound. It details experimental protocols for its preparation and summarizes key quantitative data from computational studies. Furthermore, this document illustrates the experimental and computational workflows through detailed diagrams to facilitate a deeper understanding for researchers in materials science and related fields.

Introduction

Lead(II) cyanamide (PbCN₂) is an inorganic compound that has been identified as a p-type semiconductor.[2] Its electronic properties, particularly its band gap and band edge positions, make it a candidate for applications in photocatalysis and electronics. The arrangement of the lead cations and the cyanamide (NCN²⁻) anions in the crystal lattice dictates its electronic band structure. Theoretical studies, primarily employing Density Functional Theory (DFT), have been crucial in elucidating these properties, showing good agreement with experimental findings.[2]

There are two primary crystal structures reported for PbCN₂, one with a non-centrosymmetric space group (Pna2₁) and another with a centrosymmetric one (Pnma).[3] The synthesis conditions, especially the pH value, can influence which modification is formed.[3] This guide will focus on the synthesis methods and the computational approaches used to model the electronic structure of this material.

Synthesis and Experimental Protocols

The preparation of this compound can be achieved through several synthetic routes. The chosen method can affect the resulting crystal structure, purity, and morphology.[3]

Solid-State Metathesis Reaction

A common solvent-free method for synthesizing PbCN₂ is through a solid-state metathesis reaction. This protocol involves the exchange of ions between solid reactants at elevated temperatures.

Experimental Protocol:

  • Reactant Preparation: Equimolar amounts of lead(II) chloride (PbCl₂) and sodium cyanamide (Na₂NCN) are thoroughly mixed in a 1:1 molar ratio.

  • Grinding: The mixture is ground together in an agate mortar under an inert atmosphere (e.g., in a glovebox) to ensure homogeneity and maximize reactant contact.

  • Reaction: The ground powder is transferred to an alumina (B75360) crucible and heated in a tube furnace.

  • Purification: The resulting product contains PbCN₂ and a salt byproduct (NaCl). The byproduct is removed by washing the product mixture with deionized water, followed by filtration.

  • Drying: The purified PbCN₂ powder is dried in a vacuum oven at a moderate temperature (e.g., 70-75 °C) to remove any residual water.[4]

Aqueous Precipitation Reaction

This compound can also be synthesized via a precipitation reaction in an aqueous solution, which allows for greater control over reaction conditions like pH.

Experimental Protocol:

  • Precursor Solution 1: A solution of a soluble lead salt, such as lead nitrate (B79036) (Pb(NO₃)₂) or lead acetate (B1210297) (Pb(CH₃COO)₂), is prepared in deionized water.[5]

  • Precursor Solution 2: A solution of a cyanamide salt, such as calcium cyanamide (CaNCN) or sodium cyanamide (Na₂NCN), is prepared. If using lime nitrogen (CaNCN), it is first hydrolyzed in water. To remove calcium ions, which can be an impurity, CO₂ can be bubbled through the solution to precipitate calcium carbonate (CaCO₃).[5]

  • Precipitation: The lead salt solution is added to the cyanamide solution under constant agitation. This compound precipitates out of the solution. The pH of the mother liquor is ideally maintained between 9 and 10.[5]

  • Filtration and Washing: The precipitate is collected by filtration and washed thoroughly with deionized water to remove any unreacted precursors and soluble byproducts.

  • Drying: The final product is dried under vacuum at a temperature below 100 °C.[5]

G cluster_solid Solid-State Synthesis cluster_aqueous Aqueous Precipitation s1 Mix PbCl₂ + Na₂NCN (1:1 molar ratio) s2 Grind in Inert Atmosphere s1->s2 s3 Heat in Furnace s2->s3 s4 Wash with H₂O to Remove NaCl s3->s4 s5 Filter and Dry s4->s5 end_product PbCN₂ Powder s5->end_product a1 Prepare Soluble Lead Salt Solution a3 Mix Solutions (pH 9-10) a1->a3 a2 Prepare Cyanamide Solution (e.g., from CaNCN) a2->a3 a4 Filter Precipitate a3->a4 a5 Wash and Dry a4->a5 a5->end_product start

Caption: Experimental workflows for the synthesis of this compound.

Electronic Structure Calculations

Density Functional Theory (DFT) is the primary computational method used to investigate the electronic structure of PbCN₂. These calculations provide insights into the band gap, density of states (DOS), and the nature of chemical bonding within the crystal.

Computational Methodology

A typical DFT workflow for calculating the electronic structure of a crystalline solid like PbCN₂ involves several steps, from defining the crystal structure to post-processing the results.

Protocol for DFT Calculations:

  • Structure Definition: The starting point is the crystal structure of PbCN₂. The atomic positions and lattice parameters for one of its known space groups (e.g., Pna2₁ or Pnma) are used as input.[3][6]

  • Self-Consistent Field (SCF) Calculation: A self-consistent calculation is performed to determine the ground-state electron density of the system. This step is crucial for obtaining accurate total energies and electronic properties. Functionals like PBE (Perdew-Burke-Ernzerhof) are common for initial relaxation, while hybrid functionals like HSE06 are often used for more accurate band gap predictions.[2]

  • Band Structure Calculation: Using the converged electron density from the SCF step, the electronic eigenvalues (energy bands) are calculated along high-symmetry paths within the first Brillouin zone.

  • Density of States (DOS) Calculation: A denser k-point mesh is used to calculate the DOS, which shows the number of available electronic states at each energy level. Projecting the DOS (PDOS) onto individual atoms and orbitals helps in understanding their respective contributions to the valence and conduction bands.

  • Data Analysis: The calculated band structure reveals whether the material is a direct or indirect semiconductor and provides the value of the band gap. The (P)DOS gives information about the orbital character of the band edges.

G cluster_output Analysis & Output inp Input: Crystal Structure (Atomic Positions, Lattice Vectors) scf Step 1: Self-Consistent Field (SCF) Calculation to find Ground State Electron Density inp->scf bands Step 2: Non-SCF Calculation for Band Structure along High-Symmetry k-path scf->bands dos Step 3: Non-SCF Calculation for Density of States (DOS) using a dense k-mesh scf->dos out_bs Band Structure Plot (E vs. k) bands->out_bs out_dos DOS/PDOS Plots dos->out_dos out_gap Band Gap (Indirect/Direct, Energy) out_bs->out_gap

Caption: General computational workflow for electronic structure calculations.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from experimental and computational studies.

Table 1: Crystallographic and Structural Data for PbCN₂

ParameterValueSpace GroupSource / Method
Lattice Constant (a) 3.905 ÅPna2₁[6] / DFT Calculation
Lattice Constant (b) 5.601 ÅPna2₁[6] / DFT Calculation
Lattice Constant (c) 12.106 ÅPna2₁[6] / DFT Calculation
N(1)-C Bond Length 119.4 pm-[7] / X-ray Diffraction
C-N(2) Bond Length 126.6 pm-[7] / X-ray Diffraction

Table 2: Electronic and Photoelectrochemical Properties of PbCN₂

PropertyValueMethodReference
Band Gap (Calculated) 2.4 eV (Indirect)HSE06 DFT[2]
Band Gap (Measured) Agrees with calculationUV-Vis Spectroscopy[2]
Semiconductor Type p-typeMott-Schottky experiments[2]
Flat-Band Potential 2.3 eV vs. RHEMott-Schottky experiments[2]

Note: DFT calculations, especially with semi-local functionals, can underestimate band gaps. The use of hybrid functionals like HSE06 generally provides results in better agreement with experimental values.[2][6]

Results and Discussion

Crystal Structure

This compound features a distorted structure where the typically linear NCN²⁻ anion is slightly bent.[2] Quantum-chemical calculations have shown that the energy cost for this bond length asymmetry and bending is relatively low (around 30 kJ/mol and <2.5 kJ/mol, respectively), which is likely compensated by the formation of stronger lead-nitrogen bonds.[7]

Electronic Structure

Electronic structure calculations using the HSE06 hybrid functional predict PbCN₂ to be an indirect semiconductor with a band gap of 2.4 eV.[2] This value is in remarkable agreement with experimental measurements, validating the computational approach.[2] The p-type semiconducting behavior, confirmed through Mott-Schottky experiments, indicates that the majority charge carriers are holes.[2] The flat-band potential of 2.3 eV vs. RHE suggests a suitable valence band position for certain reductive photoelectrochemical reactions, such as water splitting.[2]

Conclusion

This technical guide has outlined the primary synthesis routes and computational investigation of this compound. The combination of solid-state and aqueous synthesis methods allows for the production of PbCN₂ with varying morphologies and crystal structures. Detailed electronic structure calculations, particularly using DFT with hybrid functionals, have proven to be a powerful tool for accurately predicting the material's semiconductor properties. The compiled data and workflows presented herein serve as a valuable resource for researchers interested in the fundamental properties and potential applications of this promising p-type semiconductor.

References

Lead Cyanamide (PbCN₂): A Technical Guide to its P-Type Semiconductor Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead cyanamide (B42294) (PbCN₂), an inorganic compound, has emerged as a noteworthy p-type semiconductor material. Its synthesis via solid-state metathesis and its characterization have revealed properties suitable for applications in photoelectrochemical (PEC) cells, particularly as a photocathode for reductive reactions like water splitting. This technical guide provides a comprehensive overview of the synthesis, material properties, electronic structure, and experimental protocols related to lead cyanamide's p-type semiconductor characteristics, based on available scientific literature. While the p-type nature of PbCN₂ is established, specific quantitative data on carrier concentration and mobility are not yet reported in the literature.

Introduction

Metal cyanamides and carbodiimides represent a class of materials with diverse functional properties. This compound (PbCN₂) has been identified as a p-type semiconductor, a significant finding as many metal cyanamides exhibit n-type behavior. This p-type conductivity, combined with its visible light absorption, makes PbCN₂ a candidate for applications in solar energy conversion and photoelectrochemistry. This document serves as an in-depth technical resource, summarizing the key findings and experimental methodologies associated with the study of this compound as a p-type semiconductor.

Material Properties and Characterization

The primary method for synthesizing phase-pure polycrystalline this compound is through a solid-state metathesis reaction. The material's properties have been characterized using a suite of analytical techniques.

Synthesis

This compound is synthesized via a solid-state metathesis (SSM) reaction between lead(II) chloride (PbCl₂) and sodium cyanamide (Na₂NCN) in a 1:1 molar ratio.[1][2][3][4] This method is advantageous as it avoids the formation of by-products that can occur in solution-based syntheses.

Structural and Electronic Properties

The structure of the synthesized PbCN₂ is confirmed through Rietveld refinement of X-ray diffraction (XRD) data. Electronic structure calculations, specifically using the HSE06 density functional, indicate that this compound is an indirect semiconductor.[1][2][3][4]

Quantitative Data

The key quantitative parameters for this compound as a p-type semiconductor are summarized in the table below. It is important to note that while the p-type behavior has been experimentally confirmed, specific values for hole concentration and mobility have not been reported in the reviewed literature.

PropertyValueMethod of DeterminationReference
Band Gap (Eg) 2.4 eV (Indirect)UV-vis Spectroscopy & HSE06 Calculation[1][2][3][4]
Flat-Band Potential (Vfb) 2.3 V vs. RHEMott-Schottky Experiment[1][2][3][4]
Carrier Type p-typeMott-Schottky Experiment[1][2][3][4]
Hole Concentration Not Reported--
Hole Mobility Not Reported--

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for the key experiments performed on this compound.

Synthesis of this compound via Solid-State Metathesis

This protocol describes the synthesis of polycrystalline this compound.

Materials:

  • Lead(II) chloride (PbCl₂)

  • Sodium cyanamide (Na₂NCN)

  • Argon gas

  • Alumina (B75360) crucible

  • Tube furnace

  • Schlenk line apparatus

  • Deionized water

Procedure:

  • Stoichiometric amounts of PbCl₂ and Na₂NCN (1:1 molar ratio) are thoroughly ground together in an agate mortar inside an argon-filled glovebox to ensure a homogenous mixture.

  • The resulting powder mixture is placed in an alumina crucible.

  • The crucible is transferred to a tube furnace under an argon atmosphere.

  • The furnace is heated to a specified temperature (e.g., 400-500 °C) for a designated period (e.g., 12 hours) to facilitate the solid-state reaction.

  • After the reaction, the furnace is cooled to room temperature.

  • The product is washed with deionized water to remove the sodium chloride (NaCl) byproduct.

  • The final product, this compound (PbCN₂), is dried under vacuum.

Band Gap Determination via UV-vis Diffuse Reflectance Spectroscopy

The optical band gap of the powdered PbCN₂ is determined using UV-visible diffuse reflectance spectroscopy.

Instrumentation:

  • UV-vis spectrophotometer equipped with an integrating sphere for diffuse reflectance measurements.

  • BaSO₄ or a similar material as a white standard.

Procedure:

  • The powdered PbCN₂ sample is loaded into a sample holder.

  • A baseline spectrum is collected using the white standard (e.g., BaSO₄).

  • The diffuse reflectance spectrum of the PbCN₂ sample is recorded over a suitable wavelength range (e.g., 200-800 nm).

  • The reflectance data is converted to absorbance using the Kubelka-Munk function: F(R) = (1-R)² / 2R, where R is the reflectance.

  • A Tauc plot is generated by plotting (F(R)hν)n against the photon energy (hν). For an indirect band gap semiconductor, n = 1/2.

  • The linear portion of the Tauc plot is extrapolated to the energy axis (where (F(R)hν)n = 0) to determine the band gap energy (Eg).

P-Type Characterization via Mott-Schottky Analysis

Mott-Schottky analysis is employed to determine the flat-band potential and the semiconductor type.

Instrumentation:

  • Potentiostat with impedance spectroscopy capabilities.

  • Three-electrode electrochemical cell.

Procedure:

  • Working Electrode Preparation: A thin film of the PbCN₂ powder is deposited on a conductive substrate (e.g., fluorine-doped tin oxide - FTO glass).

  • Electrochemical Cell Setup: A three-electrode system is assembled with the PbCN₂ film as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE). A suitable electrolyte is used (e.g., a buffered aqueous solution).

  • Measurement: Electrochemical impedance spectroscopy is performed over a range of applied DC potentials with a small AC perturbation at a fixed frequency (e.g., 1 kHz).

  • Data Analysis: The capacitance of the space-charge region (C) is calculated from the imaginary part of the impedance.

  • A Mott-Schottky plot is constructed by plotting 1/C² versus the applied potential (V).

  • The sign of the slope of the linear region of the plot indicates the semiconductor type. A negative slope is characteristic of a p-type semiconductor.

  • The flat-band potential (Vfb) is determined by extrapolating the linear portion of the plot to the x-axis (where 1/C² = 0).

Photoelectrochemical (PEC) Measurements for Water Splitting

The performance of PbCN₂ as a photocathode is evaluated in a photoelectrochemical cell.

Instrumentation:

  • Potentiostat

  • Three-electrode photoelectrochemical cell with a quartz window.

  • Light source (e.g., solar simulator).

Procedure:

  • The PbCN₂ working electrode is placed in the photoelectrochemical cell with a counter and reference electrode in an appropriate electrolyte.

  • The cell is illuminated through the quartz window with a calibrated light source.

  • Linear sweep voltammetry is performed under both dark and illuminated conditions to measure the photocurrent response as a function of the applied potential.

  • The cathodic photocurrent indicates the reduction of water (hydrogen evolution) at the photocathode surface.

Visualizations

Experimental Workflow

The logical flow from synthesis to characterization of this compound as a p-type semiconductor is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Material Characterization s1 Reactant Mixing (PbCl₂ + Na₂NCN) s2 Solid-State Metathesis (Tube Furnace) s1->s2 s3 Purification (Washing) s2->s3 c1 Structural Analysis (XRD) s3->c1 Characterize Structure c2 Optical Properties (UV-vis Spectroscopy) s3->c2 Determine Band Gap c3 Electronic Properties (Mott-Schottky) c2->c3 Confirm Semiconductor Type c4 Device Performance (PEC Measurement) c3->c4 Test Application

Synthesis and characterization workflow for this compound.
P-Type Semiconductor Behavior in Photoelectrochemical Water Splitting

This diagram illustrates the mechanism of a p-type this compound photocathode in a photoelectrochemical cell for hydrogen production.

p_type_pec cluster_cell Photoelectrochemical Cell cluster_cathode p-PbCN₂ Photocathode vb Valence Band cb Conduction Band hole h⁺ electron e⁻ electrolyte Electrolyte (H₂O) anode Anode anode->electrolyte light Light (hν ≥ E_g) light->vb electron->anode 2H⁺ + 2e⁻ → H₂ hole->electrolyte H₂O → ½O₂ + 2H⁺

Mechanism of p-type PbCN₂ in PEC water splitting.

Conclusion and Outlook

This compound has been successfully synthesized and characterized as a p-type semiconductor with an indirect band gap of 2.4 eV.[1][2][3][4] Its demonstrated application as a photocathode for water splitting opens avenues for its use in solar fuel generation.[1][2][3][4] The audience of drug development professionals should note that while the material itself does not have a direct pharmaceutical application, the methodologies for material synthesis and characterization, particularly in solid-state chemistry and electrochemistry, are broadly applicable in various scientific disciplines. Future research should focus on determining the currently unreported carrier concentration and mobility to fully understand its potential and limitations. Furthermore, optimizing the synthesis to control morphology and crystallinity could enhance its photoelectrochemical performance. The exploration of doping strategies to tune its electronic properties also remains a promising area of investigation.

References

A Technical Guide to the Historical Synthesis of Lead Cyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of lead cyanamide (B42294) (PbCN₂), a compound that has garnered interest for its pigmentary and semiconductor properties. This document provides a detailed overview of three primary historical synthesis routes: a high-temperature solid-phase reaction, an aqueous solution method originating from lime nitrogen, and a solid-state metathesis approach. The guide includes structured data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of these historical techniques.

Core Synthesis Methodologies: A Comparative Overview

The historical synthesis of lead cyanamide has been approached through distinct chemical strategies, each with its own set of reaction conditions and procedural nuances. The following table summarizes the key quantitative parameters associated with these methods.

Synthesis MethodReactantsTemperature (°C)Reaction TimeReported Purity (%)
High-Temperature Solid-PhaseLead(II) oxide (PbO), Urea (B33335) (CO(NH₂)₂)410 - 46026.5 - 45 hoursData not available
Aqueous Solution from Lime NitrogenCalcium cyanamide (CaCN₂), Lead(II) nitrate (B79036) (Pb(NO₃)₂)Room Temperature~8 hours (total process)Up to 96
Solid-State MetathesisLead(II) chloride (PbCl₂), Sodium cyanamide (Na₂NCN)Data not availableData not availableData not available

Experimental Protocols

This section provides detailed experimental procedures for the key historical synthesis methods of this compound.

High-Temperature Solid-Phase Synthesis

This method, representing one of the earliest approaches, involves the direct reaction of a lead oxide with a nitrogen source at elevated temperatures.[1]

Experimental Protocol:

  • Reactant Preparation: Thoroughly grind lead(II) oxide (PbO) and urea (CO(NH₂)₂) in a 1:2 molar ratio to ensure a homogenous mixture.

  • Reaction Setup: Place the powdered mixture in a ceramic crucible. The crucible is then placed in a tube furnace equipped with a temperature controller.

  • Reaction Conditions: Heat the furnace to a temperature between 410°C and 460°C.[1] Maintain this temperature for an extended period, typically ranging from 26.5 to 45 hours, to ensure the reaction proceeds to completion.[1]

  • Product Isolation: After the designated reaction time, allow the furnace to cool to room temperature.

  • Purification: The resulting solid product is a crude form of this compound. Further purification may involve washing with appropriate solvents to remove unreacted starting materials and byproducts. Specific details on purification for this historical method are not well-documented.

  • Drying: Dry the purified this compound in a desiccator or a vacuum oven at a moderate temperature.

Aqueous Solution Synthesis from Lime Nitrogen

This method offers a lower-temperature alternative to the solid-phase reaction, utilizing calcium cyanamide (lime nitrogen) as the cyanamide source.[1]

Experimental Protocol:

  • Hydrolysis of Lime Nitrogen:

    • Suspend 25g of calcium cyanamide (CaCN₂) in 200ml of water in a beaker with constant stirring.

    • Bubble carbon dioxide (CO₂) gas through the suspension for approximately 40 minutes. This facilitates the hydrolysis of calcium cyanamide to cyanamide (H₂NCN) and precipitates the calcium as calcium carbonate (CaCO₃).[1]

    • Add an additional 200ml of water and continue stirring and CO₂ addition for another 30 minutes to ensure complete reaction.[1]

  • Calcium Removal:

    • Filter the suspension to remove the precipitated calcium carbonate.

    • Wash the filter cake with water and collect the filtrate, which now contains the cyanamide solution.

  • Precipitation of this compound:

    • Adjust the pH of the cyanamide filtrate to between 9 and 10 using a suitable base, such as a dilute sodium hydroxide (B78521) solution.[1]

    • Slowly add 130ml of a 33% (w/v) lead(II) nitrate (Pb(NO₃)₂) solution to the pH-adjusted filtrate with continuous stirring. A yellow precipitate of this compound will form immediately.[1]

  • Product Isolation and Purification:

    • Allow the precipitate to settle, then filter the mixture to collect the solid this compound.

    • Wash the collected solid thoroughly with deionized water to remove any soluble impurities.

  • Drying:

    • Dry the purified this compound product in an oven at a temperature not exceeding 100°C.[1]

    • The final product can be ground to a fine powder.

Solid-State Metathesis Synthesis

A more contemporary approach to this compound synthesis involves a solid-state exchange reaction.[2][3]

Experimental Protocol:

  • Reactant Preparation: Intimately mix stoichiometric amounts of lead(II) chloride (PbCl₂) and sodium cyanamide (Na₂NCN) in a 1:1 molar ratio.[2][3] This should be performed in an inert atmosphere, for example, within a glovebox, to prevent reaction with atmospheric moisture.

  • Reaction Setup: Place the reactant mixture in a sealed, inert container, such as an evacuated and sealed quartz ampoule.

  • Reaction Conditions: While specific historical protocols are not detailed, modern solid-state reactions of this type are typically initiated by heating. The precise temperature and duration required for this specific reaction are not well-documented in the historical context.

  • Product Isolation and Purification:

    • After cooling, the product mixture will contain this compound and the salt byproduct (sodium chloride).

    • Purification involves washing the mixture with a solvent that selectively dissolves the byproduct while leaving the this compound insoluble. For example, water could be used to remove the sodium chloride. The washing should be performed under an inert atmosphere.

  • Drying: Dry the final product under vacuum to remove any residual solvent.

Synthesis Workflows

The following diagrams illustrate the logical flow of each historical synthesis method.

High_Temperature_Solid_Phase_Synthesis start Start reactants Mix Lead(II) Oxide and Urea start->reactants heating Heat at 410-460°C for 26.5-45 hours reactants->heating cooling Cool to Room Temperature heating->cooling purification Purify Crude Product cooling->purification drying Dry Final Product purification->drying end This compound drying->end

Caption: High-Temperature Solid-Phase Synthesis Workflow.

Aqueous_Solution_Synthesis cluster_hydrolysis Hydrolysis & Calcium Removal cluster_precipitation Precipitation & Purification CaCN2 Suspend CaCN₂ in Water CO2 Bubble CO₂ CaCN2->CO2 filtration1 Filter to Remove CaCO₃ CO2->filtration1 pH_adjust Adjust Filtrate pH to 9-10 filtration1->pH_adjust add_Pb_salt Add Pb(NO₃)₂ Solution pH_adjust->add_Pb_salt filtration2 Filter and Wash Precipitate add_Pb_salt->filtration2 drying Dry this compound filtration2->drying end This compound drying->end start Start start->CaCN2

Caption: Aqueous Solution Synthesis Workflow.

Solid_State_Metathesis_Synthesis start Start reactants Mix PbCl₂ and Na₂NCN (Inert Atmosphere) start->reactants reaction Initiate Reaction (e.g., Heating) reactants->reaction cooling Cool to Room Temperature reaction->cooling washing Wash to Remove Byproduct cooling->washing drying Dry Final Product washing->drying end This compound drying->end

Caption: Solid-State Metathesis Synthesis Workflow.

References

An In-depth Technical Guide to Lead Cyanamide: Properties, Synthesis, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lead cyanamide (B42294), a compound of interest in materials science with a toxicological profile that warrants careful consideration. This document summarizes its chemical and physical properties, details experimental protocols for its synthesis and characterization, and discusses its known and inferred toxicological effects.

Molecular and Physical Properties

Lead cyanamide is an inorganic compound whose reported molecular formula and weight vary across different sources. The most common representation in recent literature is PbCN₂, corresponding to the molecular formula CN₂Pb. However, other stoichiometries have also been reported. A summary of these properties is presented in Table 1.

Table 1: Molecular and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula PbCN₂ (also reported as CH₂N₂Pb or C₂H₄N₄Pb)[1][2][3]
Molecular Weight 249 g/mol (for CH₂N₂Pb) 291 g/mol (for C₂H₄N₄Pb) ~247.22 g/mol (for PbCN₂)[2][3]
Appearance White to off-white crystalline powder
Semiconductor Properties p-type semiconductor with an indirect band gap of 2.4 eV[1]
Potential Applications Photocathode for photoelectrochemical water splitting, Corrosion inhibitor[1][4]

It is crucial for researchers to perform thorough characterization to confirm the identity and purity of this compound used in any experimental setting.

Experimental Protocols

This protocol is adapted from a method described for the synthesis of this compound for semiconductor applications.[1]

Materials:

  • Lead(II) chloride (PbCl₂)

  • Sodium cyanamide (Na₂NCN)

  • Agate mortar and pestle

  • Quartz ampule

  • Tube furnace

  • Inert atmosphere glovebox

Procedure:

  • Inside an inert atmosphere glovebox, combine equimolar amounts of PbCl₂ and Na₂NCN in an agate mortar.

  • Thoroughly grind the reactants for 15 minutes to ensure a homogeneous mixture.

  • Transfer the ground powder into a quartz ampule and seal it under vacuum.

  • Place the sealed ampule in a tube furnace and heat to 400°C for 12 hours.

  • After the reaction, allow the furnace to cool down to room temperature naturally.

  • The resulting product is this compound (PbNCN). The primary byproduct, NaCl, can be removed by washing with deionized water.

Workflow for Solid-State Synthesis of this compound

G PbCl2 Lead(II) Chloride (PbCl₂) Grinding Grind in Agate Mortar (1:1 molar ratio) PbCl2->Grinding Na2NCN Sodium Cyanamide (Na₂NCN) Na2NCN->Grinding Sealing Seal in Quartz Ampule under Vacuum Grinding->Sealing Heating Heat at 400°C for 12 hours Sealing->Heating Cooling Cool to Room Temperature Heating->Cooling Washing Wash with DI Water to Remove NaCl Cooling->Washing Product This compound (PbNCN) Washing->Product G Lead Lead (Pb²⁺) Ca_Channels Calcium Channels Lead->Ca_Channels Mimics Ca²⁺ Inhibits Oxidative_Stress Oxidative Stress Lead->Oxidative_Stress Induces Heme_Synthesis Heme Synthesis Pathway Lead->Heme_Synthesis Inhibits Enzymes Ca_Signaling Calcium-Dependent Signaling Ca_Channels->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Ca_Signaling->Neurotransmitter_Release Cell_Damage Cellular Damage & Apoptosis Oxidative_Stress->Cell_Damage Anemia Anemia Heme_Synthesis->Anemia

References

Methodological & Application

Metathetic Synthesis of Lead Cyanamide from Lead Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of lead(II) cyanamide (B42294) (PbCN₂), a p-type semiconductor, via metathesis reaction using lead(II) chloride (PbCl₂) as a precursor. Two primary synthetic routes are described: a solid-state metathesis reaction and a solution-phase precipitation method. These protocols are intended to guide researchers in the controlled synthesis of lead cyanamide for various applications, including materials science and potentially as a reference compound in toxicological studies. While this compound itself is not a pharmaceutical agent, understanding its synthesis is relevant for researchers in toxicology and environmental science within the broader context of drug development and safety assessment. The parent compound, cyanamide, is an approved drug for the treatment of alcoholism[1].

Introduction

Lead(II) cyanamide (PbCN₂) is an inorganic compound that has garnered interest primarily for its properties as a p-type semiconductor with an indirect band gap of approximately 2.4 eV[2][3]. The synthesis of PbCN₂ can be achieved through a metathetic exchange reaction, a versatile method for preparing a wide range of solid-state inorganic compounds. This approach involves the exchange of ions between two reactant species, typically resulting in the formation of a thermodynamically stable, often insoluble, product. The use of lead(II) chloride as a starting material provides a convenient and accessible route to this material. The following sections detail the protocols for both solid-state and solution-phase synthesis, present relevant quantitative data, and outline the experimental workflows.

Data Presentation

ParameterSolid-State MetathesisSolution-Phase Precipitation
Reactants Lead(II) Chloride (PbCl₂), Sodium Cyanamide (Na₂NCN)Lead(II) Chloride (PbCl₂), Calcium Cyanamide (CaCN₂)
Molar Ratio 1:1 (PbCl₂ : Na₂NCN)[2][3]Excess of cyanamide solution is typical
Solvent None (Solid-state)Water
Reaction Temperature High temperature (e.g., analogous reactions at ~500 °C)Room temperature
pH Not applicable9 - 10[4]
Reaction Time Several hours (estimated)~8 hours (including hydrolysis and precipitation)[4]
Purification Washing with water to remove NaCl byproductFiltration, washing with water, and drying[4]
Reported Yield Not explicitly found in search resultsNot explicitly found in search results

Experimental Protocols

Protocol 1: Solid-State Metathetic Synthesis of this compound

This protocol is based on the established solid-state metathesis reaction between lead(II) chloride and sodium cyanamide[2][3]. While specific reaction times and temperatures for this exact synthesis are not detailed in the provided literature, the conditions are inferred from analogous metathetic syntheses of other metal cyanamides.

Materials:

  • Lead(II) Chloride (PbCl₂, anhydrous)

  • Sodium Cyanamide (Na₂NCN)

  • Argon or Nitrogen gas (inert atmosphere)

  • Alumina (B75360) crucible

  • Tube furnace

  • Mortar and pestle

  • Deionized water

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reactant Preparation: In an inert atmosphere glovebox, weigh out equimolar amounts of lead(II) chloride and sodium cyanamide (1:1 molar ratio).

  • Mixing: Thoroughly grind the reactants together using a mortar and pestle for at least 15 minutes to ensure homogeneous mixing.

  • Reaction: Transfer the ground powder to an alumina crucible and place it in a tube furnace. Heat the mixture under a continuous flow of inert gas (argon or nitrogen) to a temperature of approximately 500 °C. Maintain this temperature for several hours to ensure the reaction goes to completion.

  • Cooling: After the reaction period, turn off the furnace and allow the crucible to cool to room temperature under the inert atmosphere.

  • Purification: The product is a mixture of this compound (PbCN₂) and sodium chloride (NaCl). To remove the NaCl byproduct, wash the crude product multiple times with deionized water. The insoluble this compound can be separated by filtration.

  • Drying: Dry the purified this compound powder in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to remove any residual water.

  • Characterization: The structure and purity of the synthesized this compound can be confirmed by powder X-ray diffraction (XRD) and Rietveld refinement[2][3].

Protocol 2: Solution-Phase Synthesis of this compound

This protocol is adapted from a patented method for the preparation of this compound via precipitation in an aqueous solution[4].

Materials:

  • Calcium Cyanamide (CaCN₂, commercial grade, e.g., lime nitrogen)

  • Lead(II) Chloride (PbCl₂)

  • Deionized water

  • Carbon dioxide (gas or dry ice)

  • Ammonium (B1175870) hydroxide (B78521) solution or other suitable base

  • Beakers and flasks

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter or pH indicator strips

Procedure:

  • Preparation of Cyanamide Solution:

    • Suspend calcium cyanamide in deionized water in a large beaker.

    • To facilitate the hydrolysis of calcium cyanamide to soluble cyanamide and to remove calcium ions, bubble carbon dioxide gas through the stirred suspension. This will precipitate calcium as calcium carbonate (CaCO₃).

    • Continue the CO₂ addition until the desired concentration of cyanamide is achieved and the precipitation of CaCO₃ is complete.

    • Filter the mixture to remove the insoluble calcium carbonate and other impurities, collecting the aqueous cyanamide solution (filtrate).

  • Precipitation of this compound:

    • In a separate beaker, prepare a solution of lead(II) chloride in deionized water. Gentle heating may be required to dissolve the PbCl₂.

    • Slowly add the lead(II) chloride solution to the stirred cyanamide solution.

    • Adjust the pH of the mixture to between 9 and 10 using a suitable base, such as ammonium hydroxide[4]. This will induce the precipitation of yellow this compound.

  • Purification:

    • Allow the precipitate to settle.

    • Filter the suspension using a Büchner funnel to collect the solid this compound.

    • Wash the collected solid several times with deionized water to remove any unreacted starting materials and soluble byproducts.

  • Drying: Dry the purified this compound in an oven at a temperature not exceeding 100 °C[4].

  • Grinding: Once dried, the this compound can be ground to a fine powder.

Visualizations

experimental_workflow_solid_state Solid-State Synthesis Workflow start Start reactants Weigh PbCl₂ and Na₂NCN (1:1 molar ratio) in inert atmosphere start->reactants grind Grind reactants in mortar and pestle reactants->grind react Heat in tube furnace (~500 °C) under inert gas grind->react cool Cool to room temperature react->cool wash Wash with deionized water cool->wash filter Filter to separate PbCN₂ wash->filter dry Dry in vacuum oven filter->dry product Pure PbCN₂ Powder dry->product experimental_workflow_solution_phase Solution-Phase Synthesis Workflow cluster_cyanamide_prep Cyanamide Solution Preparation cluster_precipitation Precipitation and Purification hydrolysis Suspend CaCN₂ in water co2_addition Bubble CO₂ to precipitate CaCO₃ hydrolysis->co2_addition filter_ca Filter to remove CaCO₃ co2_addition->filter_ca cyanamide_sol Aqueous Cyanamide Solution filter_ca->cyanamide_sol mix Mix PbCl₂ and Cyanamide solutions cyanamide_sol->mix pbcl2_sol Prepare aqueous PbCl₂ solution pbcl2_sol->mix ph_adjust Adjust pH to 9-10 to precipitate PbCN₂ mix->ph_adjust filter_pb Filter to collect PbCN₂ ph_adjust->filter_pb wash_pb Wash with deionized water filter_pb->wash_pb dry_pb Dry in oven (<100 °C) wash_pb->dry_pb pbcn2_product Pure PbCN₂ Powder dry_pb->pbcn2_product

References

Application Notes and Protocols: Lead Cyanamide as a Precursor in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing lead cyanamide (B42294) (PbCN₂) as a precursor in the synthesis of various compounds. The information is intended for use in a controlled laboratory setting by qualified professionals. Appropriate safety precautions for handling lead compounds and other reagents must be strictly followed.

Introduction

Lead cyanamide is a versatile precursor in solid-state and solution-phase synthesis. Its reactivity stems from the cyanamide anion (CN₂²⁻), which can participate in a variety of addition and displacement reactions. These notes detail its application in the synthesis of lead-containing inorganic materials and outline inferred protocols for the preparation of fundamental organic building blocks like thiourea (B124793) and guanidine (B92328) derivatives, based on the well-established reactivity of analogous metal cyanamides.

Solid-State Synthesis of Lead Iodide Cyanamide

This compound is a key reactant in the solid-state synthesis of mixed-anion compounds. A notable example is the formation of lead iodide cyanamide (Pb₇I₆(CN₂)₄), a semiconducting luminophore.

Experimental Protocol: Synthesis of Pb₇I₆(CN₂)₄

This protocol describes the solid-state reaction between lead(II) iodide (PbI₂) and this compound (PbCN₂).

Materials:

  • Lead(II) iodide (PbI₂), high purity

  • This compound (PbCN₂), synthesized as per established methods (e.g., solid-state metathesis between PbCl₂ and Na₂NCN)

  • Quartz ampoule

  • Tube furnace

  • Inert atmosphere glovebox (e.g., argon-filled)

Procedure:

  • Inside an inert atmosphere glovebox, thoroughly grind a stoichiometric mixture of PbI₂ and PbCN₂. The exact molar ratio will depend on the target stoichiometry. For Pb₇I₆(CN₂)₄, a molar ratio of 3:4 (PbI₂:PbCN₂) is inferred from the product formula.

  • Transfer the ground powder into a clean, dry quartz ampoule.

  • Evacuate the ampoule to a high vacuum and seal it using a torch.

  • Place the sealed ampoule in a tube furnace.

  • Heat the ampoule to 400 °C at a controlled rate.

  • Maintain the temperature at 400 °C for an extended period (e.g., 24-48 hours) to ensure complete reaction.

  • After the reaction is complete, cool the furnace down to room temperature at a controlled rate.

  • Carefully open the ampoule in an inert atmosphere glovebox to recover the product.

Quantitative Data:

ParameterValue
Reactant 1Lead(II) iodide (PbI₂)
Reactant 2This compound (PbCN₂)
Molar Ratio (PbI₂:PbCN₂)3:4 (inferred)
Reaction Temperature400 °C
Reaction Time24-48 hours
ProductPb₇I₆(CN₂)₄
YieldNot specified in available literature
PurityDependent on reaction completion

Diagram of Experimental Workflow:

G cluster_glovebox1 Inert Atmosphere Glovebox cluster_glovebox2 Inert Atmosphere Glovebox grind Grind PbI₂ and PbCN₂ load Load into Quartz Ampoule grind->load seal Evacuate and Seal Ampoule load->seal heat Heat in Tube Furnace (400 °C, 24-48h) seal->heat cool Controlled Cooling heat->cool recover Recover Product (Pb₇I₆(CN₂)₄) cool->recover

Caption: Workflow for the solid-state synthesis of Pb₇I₆(CN₂)₄.

Inferred Protocols for Solution-Phase Synthesis

Inferred Protocol: Synthesis of Thiourea from this compound

This protocol is adapted from the known reaction of calcium cyanamide with hydrogen sulfide (B99878). The reaction is expected to proceed via the addition of H₂S across the cyanamide group.

Materials:

  • This compound (PbCN₂)

  • Deionized water

  • Hydrogen sulfide (H₂S) gas

  • Reaction vessel with gas inlet and outlet, and a stirrer

  • Filtration apparatus

Procedure:

  • Create a slurry of this compound in deionized water in the reaction vessel.

  • While stirring vigorously, bubble hydrogen sulfide gas through the slurry at a controlled rate. The reaction is expected to be exothermic.

  • Maintain the reaction temperature between 40-60 °C.

  • The reaction progress can be monitored by the consumption of H₂S and the formation of a precipitate (likely lead sulfide, PbS, as a byproduct).

  • After the reaction is complete, filter the mixture to separate the solid byproducts.

  • The aqueous filtrate is expected to contain the thiourea product.

  • The thiourea can be isolated by evaporation of the solvent and subsequent recrystallization.

Quantitative Data (Hypothetical):

ParameterSuggested Value
Reactant 1This compound (PbCN₂)
Reactant 2Hydrogen sulfide (H₂S)
SolventWater
Reaction Temperature40-60 °C
ProductThiourea
ByproductLead sulfide (PbS)

Diagram of Inferred Reaction Pathway:

G PbCN2 PbCN₂ (this compound) Thiourea H₂NCSNH₂ (Thiourea) PbCN2->Thiourea + H₂S PbS PbS (Lead Sulfide) PbCN2->PbS + H₂S (side reaction) H2S H₂S (Hydrogen Sulfide)

Caption: Inferred reaction for thiourea synthesis from this compound.

Inferred Protocol: Synthesis of Substituted Guanidines from this compound

This protocol is based on the Lewis acid-catalyzed reaction of substituted cyanamides with amines.

Materials:

  • This compound (PbCN₂)

  • A primary or secondary amine (R¹R²NH)

  • A Lewis acid catalyst (e.g., AlCl₃, ZnCl₂)

  • Anhydrous, non-polar solvent (e.g., chlorobenzene, toluene)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a reaction vessel under an inert atmosphere.

  • Dissolve or suspend the this compound in the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Carefully add the Lewis acid catalyst portion-wise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water or a dilute acid solution.

  • The product can be extracted into an organic solvent, and the lead salts will likely precipitate or remain in the aqueous phase.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data (Hypothetical):

ParameterSuggested Condition
Reactant 1This compound (PbCN₂)
Reactant 2Amine (R¹R²NH)
CatalystLewis Acid (e.g., AlCl₃)
SolventAnhydrous Chlorobenzene
TemperatureReflux
ProductSubstituted Guanidine

Diagram of Inferred Logical Relationship:

G PbCN2 This compound (Electrophile Precursor) Guanidine Substituted Guanidine (Product) PbCN2->Guanidine LewisAcid Lewis Acid (Activator) LewisAcid->Guanidine Amine Amine (Nucleophile) Amine->Guanidine

Caption: Logical relationship for guanidine synthesis from this compound.

Safety Information

Lead and its compounds are toxic and should be handled with extreme care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of all lead-containing waste according to institutional and governmental regulations. Hydrogen sulfide is a highly toxic and flammable gas. All reactions involving H₂S must be conducted in a fume hood with appropriate gas scrubbing.

Disclaimer

The protocols for the synthesis of thiourea and guanidine are inferred from the known reactivity of other metal cyanamides and have not been experimentally verified with this compound based on the available literature. These should be used as a starting point for research and development by qualified professionals, and all experiments should be conducted on a small scale with appropriate safety measures in place. The solid-state synthesis protocol is based on a literature report, but the original detailed procedure was not available for review. Researchers should consult the primary literature for more detailed information.

Application Notes and Protocols: Lead Cyanamide in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead cyanamide (B42294) (PbCN₂), a compound of lead, carbon, and nitrogen, has traditionally been utilized in materials science primarily for its properties as a pigment and a corrosion inhibitor. Recent research, however, has unveiled its potential as a p-type semiconductor, opening new avenues for its application in electronics and energy conversion.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of lead cyanamide in materials science. It is crucial to note that all work with lead compounds, including this compound, must be conducted with extreme caution and appropriate safety measures due to their high toxicity.

A Note for Drug Development Professionals: The term "lead compound" in drug discovery refers to a promising chemical structure for further development and does not typically involve the element lead. The information herein pertains to the material science applications of the inorganic compound, this compound. While some lead-containing nanoparticles have been explored for biomedical applications like X-ray contrast agents, this compound itself does not currently have established applications in drug development.

Data Presentation

Table 1: Physical and Semiconductor Properties of this compound
PropertyValueReference
Chemical Formula PbCN₂General Knowledge
Molar Mass 247.24 g/mol General Knowledge
Appearance Yellow powder[1]
Crystal System MonoclinicResearchGate
Band Gap 2.4 eV (indirect)ResearchGate
Flat-Band Potential 2.3 eV (vs. RHE)ResearchGate
Semiconductor Type p-typeResearchGate
Table 2: Example Formulation of an Anti-Corrosive Primer

While specific formulations are proprietary, a general composition for a solvent-based anti-corrosive primer incorporating this compound is provided below. Optimization is typically required based on the specific resin system and desired performance.

ComponentPurposeExample Percentage by Weight (%)
Alkyd ResinBinder30 - 40
This compound Anti-corrosive Pigment 10 - 20
Extender Pigments (e.g., Talc, Barytes)Filler, cost reduction20 - 30
Driers (e.g., Cobalt, Manganese naphthenates)Curing agent1 - 2
Anti-skinning AgentPrevents skin formation< 1
Solvents (e.g., Mineral spirits)Viscosity control15 - 25

Experimental Protocols

Protocol 1: Synthesis of this compound via Aqueous Precipitation

This protocol is adapted from patent literature describing the synthesis of this compound from calcium cyanamide (often sourced from lime nitrogen).[2][3]

Materials:

  • Calcium cyanamide (CaCN₂)

  • Sodium carbonate (Na₂CO₃)

  • Yellow lead oxide (PbO) or Lead(II) acetate (B1210297) (Pb(CH₃COO)₂)

  • Deionized water

  • Hydrochloric acid (HCl), 2% solution (for purification, optional)

Equipment:

  • Beakers

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

  • pH meter

Procedure:

  • Preparation of Calcium Cyanamide Slurry: In a beaker, create a slurry by mixing calcium cyanamide with deionized water. The exact ratio can be optimized, but a starting point is 1 part calcium cyanamide to 10 parts water by weight.

  • Conversion to Sodium Cyanamide: While stirring, slowly add a solution of sodium carbonate to the calcium cyanamide slurry. This will precipitate calcium carbonate, leaving sodium cyanamide in the solution. The amount of sodium carbonate should be sufficient to react with all the calcium in the calcium cyanamide.

  • Removal of Calcium Carbonate: Filter the mixture to remove the precipitated calcium carbonate. Wash the filter cake with a small amount of deionized water to recover any remaining sodium cyanamide solution. The filtrate now contains the sodium cyanamide.

  • Precipitation of this compound:

    • If using yellow lead oxide: Prepare a paste of yellow lead oxide with a small amount of water. Slowly add this paste to the sodium cyanamide solution while stirring vigorously.

    • If using lead(II) acetate: Dissolve lead(II) acetate in deionized water to create a concentrated solution. Slowly add this solution to the sodium cyanamide solution while stirring.

  • Formation and Isolation of Product: A yellow precipitate of this compound will form. Allow the precipitate to settle.

  • Washing and Purification: Decant the supernatant liquid. Wash the precipitate several times with deionized water. For higher purity, the product can be washed alternately with a 2% hydrochloric acid solution and water, followed by a final wash with water until the washings are free of chlorides.[2]

  • Drying: Dry the purified this compound in a drying oven at 70-75°C until a constant weight is achieved.[2]

Protocol 2: Synthesis of this compound via Solid-State Metathesis

This protocol is based on the method described for producing p-type semiconductor grade this compound.

Materials:

  • Lead(II) chloride (PbCl₂)

  • Sodium cyanamide (Na₂NCN)

Equipment:

  • Mortar and pestle

  • Tube furnace with an inert atmosphere (e.g., argon or nitrogen)

  • Alumina (B75360) crucible

Procedure:

  • Mixing of Reactants: In an inert atmosphere glovebox, thoroughly grind a 1:1 molar ratio of lead(II) chloride and sodium cyanamide using a mortar and pestle.

  • Heating: Place the ground mixture in an alumina crucible and transfer it to a tube furnace.

  • Reaction: Heat the mixture under an inert atmosphere at a temperature sufficient to initiate the metathesis reaction. A typical starting point would be in the range of 300-500°C. The exact temperature and duration will need to be optimized.

  • Cooling and Collection: After the reaction is complete, allow the furnace to cool to room temperature under the inert atmosphere. The resulting product is this compound.

Protocol 3: Formulation of an Anti-Corrosive Coating

This protocol provides a general procedure for incorporating this compound into a simple alkyd-based anti-corrosive paint.

Materials:

  • This compound pigment

  • Alkyd resin solution

  • Mineral spirits (or other suitable solvent)

  • Extender pigments (e.g., talc)

  • Driers (e.g., cobalt naphthenate)

  • High-speed disperser or bead mill

Procedure:

  • Binder and Solvent Mixing: In a suitable mixing vessel, combine the alkyd resin solution with the required amount of mineral spirits to achieve a workable viscosity.

  • Pigment Dispersion: While stirring at low speed, gradually add the this compound and any extender pigments to the resin-solvent mixture.

  • High-Speed Dispersion: Increase the mixing speed to thoroughly disperse the pigments. A high-speed disperser with a Cowles blade is typically used. The dispersion process should continue until a Hegman gauge reading indicates the desired fineness of grind.

  • Let-Down: Reduce the mixing speed and add the remaining portion of the alkyd resin and solvent.

  • Addition of Driers: Add the driers to the mixture and stir until homogeneously incorporated.

  • Final Adjustments: Adjust the viscosity with additional solvent if necessary and filter the final paint product.

Protocol 4: Fabrication of a this compound Photoelectrode

This protocol outlines a general method for preparing a simple photoelectrode from synthesized this compound powder for photoelectrochemical measurements.

Materials:

  • Synthesized this compound powder

  • Conductive substrate (e.g., FTO glass)

  • Binder solution (e.g., ethyl cellulose (B213188) in a suitable solvent)

  • Sintering furnace

Equipment:

  • Doctor blade or screen printer

  • Hot plate

  • Furnace

Procedure:

  • Paste Preparation: Prepare a paste by mixing the this compound powder with a binder solution. The consistency of the paste should be suitable for doctor blading or screen printing.

  • Deposition: Apply the paste onto the conductive side of the FTO glass substrate using a doctor blade or screen printer to create a uniform thin film.

  • Drying: Dry the coated substrate on a hot plate at a low temperature (e.g., 80-100°C) to evaporate the solvent.

  • Sintering: Transfer the dried film to a furnace and sinter it at an elevated temperature to improve the crystallinity and adhesion of the this compound particles. The sintering temperature and duration will need to be optimized to avoid decomposition of the this compound. This step should be performed under a controlled atmosphere if the material is prone to oxidation.

  • Electrical Contact: After cooling, an electrical contact is made to the conductive substrate for connection to the external circuit.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Preparation of Cyanamide Solution cluster_step2 Step 2: Precipitation of this compound cluster_step3 Step 3: Purification and Drying CaCN2 Calcium Cyanamide Slurry Mix1 Mixing and Reaction CaCN2->Mix1 Na2CO3 Sodium Carbonate Solution Na2CO3->Mix1 CaCO3_ppt Calcium Carbonate Precipitate Mix1->CaCO3_ppt NaCN_sol Sodium Cyanamide Solution Mix1->NaCN_sol Mix2 Precipitation NaCN_sol->Mix2 PbO_paste Lead Oxide Paste PbO_paste->Mix2 PbCN2_crude Crude this compound Mix2->PbCN2_crude Wash Washing PbCN2_crude->Wash Dry Drying Wash->Dry Pure_PbCN2 Pure this compound Powder Dry->Pure_PbCN2

Caption: Aqueous Synthesis of this compound.

CorrosionInhibition cluster_process Corrosion Process on Steel Surface cluster_inhibition Inhibition by this compound Anodic Anodic Site (Fe -> Fe²+ + 2e⁻) Corrosion Rust Formation (Fe₂O₃·nH₂O) Anodic->Corrosion Iron Oxidation Cathodic Cathodic Site (O₂ + 2H₂O + 4e⁻ -> 4OH⁻) Cathodic->Corrosion Reduction Reaction PbCN2 This compound Pigment Adsorption Adsorption on Steel Surface PbCN2->Adsorption ProtectiveLayer Formation of a Protective Barrier Film Adsorption->ProtectiveLayer Block Blocks Anodic and Cathodic Sites ProtectiveLayer->Block Prevents contact with O₂ and H₂O Block->Anodic Inhibits Block->Cathodic Inhibits

Caption: Mechanism of Corrosion Inhibition.

References

Application Notes and Protocols for the Preparation of Lead Cyanamide from Lime Nitrogen and Lead Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of lead cyanamide (B42294) (PbCN₂), a yellow pigment, from lime nitrogen (commercial grade calcium cyanamide, CaCN₂) and various lead salts. The described method is an aqueous solution process, which offers advantages over traditional high-temperature solid-state reactions, including milder reaction conditions and faster processing times.[1][2] The protocols are based on established patent literature, providing a foundation for laboratory-scale synthesis. Safety precautions, reagent details, and procedural steps are outlined to guide researchers in the preparation of this inorganic compound.

Introduction

Lead cyanamide (PbCN₂) is a yellow inorganic pigment historically used in protective coatings and paints.[2] Its synthesis from readily available and low-cost raw materials like lime nitrogen makes it an area of interest for materials science and inorganic chemistry research. The preparation method detailed herein involves the hydrolysis of calcium cyanamide to form a soluble cyanamide solution, followed by the precipitation of this compound upon the addition of a soluble lead salt.[1][3] Key process variables include pH control, temperature, and the effective removal of calcium ions to ensure product purity.[1][3] One patent suggests that a purity of up to 96% can be achieved with this methodology.[4]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Chemical Formula PbCN₂[5]
Molecular Weight 247.224 g/mol [5]
CAS Number 20837-86-9[5]
Appearance Yellow powder[1]
Density 6.6 g/cm³[5]
Melting Point >250 °C[5]
Solubility Insoluble in water

Health and Safety Information

The synthesis of this compound involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI-approved safety goggles and a face shield are required.

    • Hand Protection: Nitrile or chloroprene (B89495) gloves must be worn. Inspect gloves prior to use and use proper removal techniques.

    • Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory. For splash risks, a chemical-resistant apron is recommended.

  • Hazard Identification:

    • Lime Nitrogen (Calcium Cyanamide): Corrosive. Causes serious eye damage and skin irritation. Harmful if swallowed.

    • Lead Salts (Nitrate, Acetate, Chloride): Highly toxic. May damage fertility or the unborn child. Harmful if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure. They are also very toxic to aquatic life.[6]

    • This compound (Product): Toxic solid. Harmful if swallowed or inhaled. May damage fertility or the unborn child and cause organ damage through repeated exposure.[6]

  • Emergency Procedures:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Experimental Protocols

The following protocols are adapted from patent literature. Researchers should perform their own risk assessments and optimizations.

Protocol 1: Synthesis using Lead(II) Nitrate (B79036)

This protocol is based on the examples provided in Chinese Patent CN1304876A.[1] It utilizes carbon dioxide to precipitate calcium ions as calcium carbonate.

Materials:

  • Lime Nitrogen (CaCN₂, commercial grade)

  • Lead(II) Nitrate (Pb(NO₃)₂)

  • Carbon Dioxide (CO₂) gas

  • Deionized Water

  • pH meter or pH indicator strips

  • Stirring hotplate and magnetic stir bar

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Hydrolysis of Lime Nitrogen:

    • In a suitable beaker, add 25 g of lime nitrogen to 200 mL of deionized water.

    • While stirring vigorously, bubble CO₂ gas through the suspension for 40 minutes at room temperature.

    • Add an additional 200 mL of deionized water to the suspension and continue stirring while bubbling CO₂ for another 30 minutes. This step facilitates the conversion of CaCN₂ to soluble cyanamide (H₂NCN) and precipitates calcium as calcium carbonate (CaCO₃).[1]

  • Isolation of Cyanamide Solution:

    • Filter the suspension using a Buchner funnel to remove the precipitated calcium carbonate and other insoluble impurities (e.g., graphite (B72142) from the lime nitrogen).

    • Wash the filter cake with a small amount of deionized water and combine the filtrates.

  • Precipitation of this compound:

    • Transfer the filtrate to a clean beaker and place it on a magnetic stirrer.

    • Adjust the pH of the solution to 9-10 using a suitable base (e.g., dilute NaOH) if necessary. An optimal pH of 9 to 10 is recommended for the precipitation step.[1]

    • Slowly add 130 mL of a 30-33% (w/w) aqueous solution of lead(II) nitrate to the stirring cyanamide solution.

    • A yellow precipitate of this compound will form immediately.[1]

  • Product Isolation and Drying:

    • Allow the precipitate to settle by letting the mixture stand.

    • Filter the yellow precipitate using a Buchner funnel.

    • Wash the collected solid thoroughly with deionized water to remove any soluble impurities.

    • Dry the product in a drying oven at a temperature not exceeding 100 °C (a range of 70-75 °C is also recommended) until a constant weight is achieved.[1][4]

    • The final product can be ground into a fine powder.

Protocol 2: Synthesis using Lead Oxide and Calcium Removal via Sulfation

This protocol is a generalized procedure based on U.S. Patent US2213440A.[3] This method uses an alternative lead source and a different calcium removal strategy.

Materials:

  • Lime Nitrogen (CaCN₂, commercial grade)

  • Yellow Lead Oxide (PbO)

  • Sulfuric Acid (H₂SO₄), 20% solution

  • Sodium Hydroxide (B78521) (NaOH), 40% solution

  • Deionized Water

Procedure:

  • Preparation of Calcium Cyanamide Solution:

    • Create a slurry of crude lime nitrogen in water.

    • Filter the slurry to remove solid impurities like graphite. The filtrate contains a solution of "calcium acid cyanamide".[3]

  • Calcium Removal:

    • To the filtered solution, add a 20% sulfuric acid solution to precipitate the calcium as calcium sulfate (B86663) (CaSO₄).[3]

    • Filter the mixture to remove the calcium sulfate precipitate and wash the filter cake.

  • Formation of Sodium Cyanamide Solution:

    • To the clear filtrate, add a 40% sodium hydroxide solution. This converts the free cyanamide into sodium cyanamide in solution.[3]

  • Precipitation of this compound:

    • Prepare a paste of yellow lead oxide (PbO) with a small amount of water.

    • With good agitation, add the lead oxide paste to the sodium cyanamide solution. A yellow precipitate of this compound will form.[3]

  • Product Isolation and Drying:

    • Allow the precipitate to settle, then decant the supernatant mother liquor.

    • Wash the product thoroughly with deionized water by resuspension and filtration.

    • Dry the washed this compound at 70-75 °C.[4]

Process Visualization

The following diagrams illustrate the logical workflow for the synthesis of this compound.

Workflow for this compound Synthesis (Protocol 1) cluster_0 Step 1: Hydrolysis & Ca Removal cluster_1 Step 2: Precipitation cluster_2 Step 3: Product Isolation A Slurry Lime Nitrogen in Water B Bubble CO2 Gas (70 min total) A->B Stirring D Adjust Filtrate pH to 9-10 C Filter Suspension B->C Precipitates CaCO3 C->D Cyanamide Filtrate E Add Pb(NO3)2 Solution D->E Slowly F Filter Yellow Precipitate E->F PbCN2 Precipitate G Wash with Deionized Water F->G H Dry at <100°C G->H I This compound (PbCN2) Powder H->I

Caption: Experimental workflow for Protocol 1.

Alternative Workflow for Ca Removal (Protocol 2) cluster_0 Ca Removal via Sulfation cluster_1 Precipitation A Filtered Calcium Cyanamide Solution B Add H2SO4 A->B C Filter off CaSO4 Precipitate B->C D Add NaOH to Filtrate C->D Cyanamide Filtrate E Add Lead Oxide (PbO) Paste D->E F Isolate & Dry Product E->F PbCN2 Precipitate

Caption: Logical relationship for Protocol 2.

References

Application Notes and Protocols for the Analytical Characterization of Lead Cyanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lead cyanamide (B42294) (PbCN₂), an inorganic compound with the molecular formula CN₂Pb, has garnered interest in various fields, including as a pigment and potentially in the development of new materials. Accurate and thorough characterization of this compound is crucial for quality control, understanding its properties, and ensuring safety in its applications. These application notes provide detailed protocols for the analytical characterization of lead cyanamide using a suite of instrumental techniques.

Elemental and Compositional Analysis

Quantitative analysis is essential to determine the purity of this compound and to ensure it meets the required stoichiometric composition.

Determination of Lead Content by Titration

A reliable method for quantifying the lead content in this compound is through complexometric titration with ethylenediaminetetraacetic acid (EDTA).

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 200-300 mg of the this compound sample into a 250 mL beaker.

  • Digestion: Add 20 mL of 1:1 nitric acid and gently heat the beaker on a hot plate in a fume hood until the sample is completely dissolved.

  • pH Adjustment: Cool the solution and dilute it with 100 mL of deionized water. Adjust the pH of the solution to approximately 10 using a concentrated ammonia (B1221849) solution.

  • Titration: Add a small amount of Eriochrome Black T indicator to the solution, which will turn it wine-red. Titrate the solution with a standardized 0.05 M EDTA solution until the color changes to a distinct blue, indicating the endpoint.

  • Calculation: The percentage of lead in the sample can be calculated using the following formula:

    Where:

    • V_EDTA is the volume of EDTA solution used in the titration (L).

    • M_EDTA is the molarity of the EDTA solution (mol/L).

    • M_Pb is the molar mass of lead (207.2 g/mol ).

    • W_sample is the weight of the this compound sample (g).

Determination of Cyanamide Content by Chromatography

High-performance liquid chromatography (HPLC) can be employed for the quantitative determination of the cyanamide content.

Experimental Protocol:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of cyanamide in deionized water.

  • Sample Preparation: Accurately weigh a known amount of this compound, dissolve it in a suitable solvent (e.g., a slightly acidic aqueous solution to prevent polymerization of cyanamide), and dilute to a known volume. The solution may need to be filtered to remove any insoluble matter.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: An isocratic mobile phase of methanol (B129727) and water (e.g., 5:95 v/v) can be used.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength of 210 nm.

  • Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the cyanamide standards against their concentrations. Determine the concentration of cyanamide in the sample solution from the calibration curve and calculate the percentage of cyanamide in the original sample.

Structural and Spectroscopic Characterization

X-Ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure and phase purity of this compound.

Experimental Protocol:

  • Sample Preparation: Finely grind the this compound sample to a homogeneous powder using an agate mortar and pestle.

  • Instrument Setup:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

    • Scan Range (2θ): A typical range is from 10° to 80°.

    • Scan Speed: A slow scan speed (e.g., 1-2°/min) is recommended to obtain high-resolution data.

  • Data Acquisition: Mount the powdered sample on a sample holder and place it in the diffractometer. Acquire the diffraction pattern over the specified 2θ range.

  • Data Analysis: The resulting diffractogram can be used to identify the crystalline phases present by comparing the peak positions and intensities to a reference database (e.g., the ICDD PDF database). Rietveld refinement can be performed to obtain detailed crystallographic information. A study by Qiao et al. confirmed the structure of this compound (PbNCN) through Rietveld refinement of X-ray data.[1]

Quantitative Data Summary:

ParameterValueReference
Crystal SystemMonoclinic[1]
Space GroupP2₁/m[1]
a (Å)3.845[1]
b (Å)6.284[1]
c (Å)5.952[1]
β (°)103.2[1]

Workflow for XRD Analysis of this compound

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample XRD XRD Measurement Grind->XRD Mount on holder PhaseID Phase Identification XRD->PhaseID Diffraction Pattern Rietveld Rietveld Refinement PhaseID->Rietveld Structure Crystal Structure Determination Rietveld->Structure

Caption: Workflow for XRD analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound, particularly the vibrations of the cyanamide anion (NCN²⁻).

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the this compound sample (approximately 1-2 mg) with about 200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat powder.

  • Instrument Setup:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Accumulate at least 32 scans to obtain a good signal-to-noise ratio.

  • Data Acquisition: Place the KBr pellet or position the ATR crystal on the sample and collect the infrared spectrum.

  • Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands. The characteristic vibrations of the cyanamide group are of particular interest. A symmetric stretching vibration for the cyanamide anion in PbNCN has been observed around 1250 cm⁻¹.[1]

Expected Vibrational Modes for this compound:

Wavenumber (cm⁻¹)Assignment
~2100-2200ν(C≡N) - Asymmetric stretch of the cyanamide group
~1250ν(C-N) - Symmetric stretch of the cyanamide group[1]
~600-700δ(NCN) - Bending modes of the cyanamide group
< 500Pb-N lattice vibrations
Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly sensitive to symmetric vibrations and low-frequency modes.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the this compound powder on a microscope slide or in a capillary tube.

  • Instrument Setup:

    • Excitation Laser: A common choice is a 532 nm or 785 nm laser. The power should be kept low to avoid sample degradation.

    • Spectral Range: 100 - 3500 cm⁻¹.

    • Acquisition Time and Accumulations: Adjust as needed to obtain a good quality spectrum.

  • Data Acquisition: Focus the laser on the sample and collect the Raman spectrum.

  • Data Analysis: Identify the Raman-active vibrational modes. The symmetric stretching mode of the cyanamide anion is expected to be strong in the Raman spectrum.

Relationship between Analytical Techniques for this compound Characterization

Analytical_Techniques cluster_elemental Elemental & Compositional cluster_structural Structural & Spectroscopic cluster_thermal Thermal Properties Titration Titration (Pb) HPLC HPLC (Cyanamide) XRD XRD FTIR FTIR XRD->FTIR Raman Raman FTIR->Raman XPS XPS TGA TGA DSC DSC Lead_Cyanamide This compound Lead_Cyanamide->Titration Lead_Cyanamide->HPLC Lead_Cyanamide->XRD Lead_Cyanamide->FTIR Lead_Cyanamide->Raman Lead_Cyanamide->XPS Lead_Cyanamide->TGA Lead_Cyanamide->DSC

Caption: Interrelation of analytical methods for this compound.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of this compound.

Experimental Protocol:

  • Sample Preparation: Mount the this compound powder on a sample holder using double-sided conductive tape.

  • Instrument Setup:

    • X-ray Source: A monochromatic Al Kα X-ray source is typically used.

    • Analysis Chamber: The analysis must be performed under ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).

  • Data Acquisition:

    • Survey Scan: Acquire a survey spectrum (0-1200 eV) to identify all elements present on the surface.

    • High-Resolution Scans: Acquire high-resolution spectra for the Pb 4f, C 1s, and N 1s regions to determine their chemical states.

  • Data Analysis:

    • Binding Energy Correction: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

    • Peak Fitting: Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and relative concentrations of the different chemical species.

Expected Binding Energies for this compound:

Element/OrbitalExpected Binding Energy (eV)Notes
Pb 4f₇/₂~138-139The exact position is indicative of the Pb²⁺ oxidation state.
C 1s~286-288The C 1s peak for the cyanamide group will be at a higher binding energy than adventitious carbon.
N 1s~398-400The N 1s peak will correspond to the nitrogen atoms in the cyanamide anion.

Thermal Analysis

Thermal analysis techniques are used to study the thermal stability and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (5-10 mg) into an alumina (B75360) or platinum crucible.

  • Instrument Setup:

    • Temperature Range: Typically from room temperature to 800 °C or higher.

    • Heating Rate: A heating rate of 10 °C/min is common.

    • Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air).

  • Data Acquisition: Place the crucible in the TGA-DSC instrument and start the temperature program.

  • Data Analysis:

    • TGA Curve: Analyze the TGA curve for mass loss steps, which indicate decomposition or volatilization. Determine the onset and completion temperatures of decomposition.

    • DSC Curve: Analyze the DSC curve for endothermic or exothermic peaks, which correspond to phase transitions (e.g., melting, decomposition) or chemical reactions.

Expected Thermal Behavior:

This compound is expected to be thermally stable up to a certain temperature, after which it will decompose. The decomposition products may include lead oxides, nitrogen-containing gases, and carbonaceous residues, depending on the atmosphere.

Experimental Workflow for Thermal Analysis of this compound

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample TGADSC TGA-DSC Measurement Weigh->TGADSC Place in crucible TGA_Curve Analyze TGA Curve (Mass Loss) TGADSC->TGA_Curve DSC_Curve Analyze DSC Curve (Heat Flow) TGADSC->DSC_Curve Decomposition Determine Decomposition Temperature & Products TGA_Curve->Decomposition DSC_Curve->Decomposition

Caption: Workflow for TGA-DSC analysis of this compound.

Disclaimer: this compound is a toxic substance. All handling and experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of all waste in accordance with institutional and local regulations for heavy metal and cyanide-containing compounds.

References

Application Notes and Protocols for Lead Cyanamide (PbCN₂) Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental literature on the deposition of lead cyanamide (B42294) (PbCN₂) thin films is sparse. The following protocols and notes are synthesized from established deposition techniques for analogous lead-based and other complex material thin films. These should be considered as foundational guidelines for developing a specific deposition process for lead cyanamide.

Introduction to this compound Thin Films

This compound (PbCN₂) is a material with potential applications in various fields, leveraging the properties of both lead and the cyanamide group. The cyanamide molecule (CN₂H₂) is known for its high reactivity and utility in organic synthesis and as a precursor in the production of pharmaceuticals and agrochemicals.[1] When incorporated into a solid-state material with lead, it is anticipated to exhibit interesting electronic and optical properties. The deposition of this material as a thin film is a critical step for its integration into electronic devices, sensors, or catalytic surfaces.

This document outlines two primary methodologies for the deposition of this compound thin films: Pulsed Laser Deposition (PLD), a physical vapor deposition technique, and a generalized solution-based approach.

Pulsed Laser Deposition (PLD) of this compound

Pulsed Laser Deposition is a versatile technique for growing high-quality thin films of complex materials.[2] It involves the ablation of a target material using a high-power pulsed laser, creating a plasma plume that deposits onto a substrate.[3] A significant advantage of PLD is the stoichiometric transfer of material from the target to the substrate, which is crucial for complex compounds.[2][4]

Key Deposition Parameters for PLD

The quality of the deposited film is dependent on several parameters that must be carefully optimized.

ParameterDescriptionTypical Range/ValueReferences
Target Material A dense, solid pellet of this compound (PbCN₂). Stoichiometry and density are critical for uniform ablation.High-purity, sintered PbCN₂[2][3][4]
Laser Source High-energy pulsed laser, typically an excimer laser (e.g., KrF, ArF) or a frequency-multiplied Nd:YAG laser.UV wavelength (e.g., 248 nm)[2][5][6]
Laser Fluence The energy of the laser pulse per unit area on the target.1-5 J/cm²[6]
Pulse Repetition Rate The number of laser pulses per second.1-20 Hz[3]
Substrate Temperature The temperature of the substrate during deposition, which influences film crystallinity and morphology.Room Temperature - 700 °C[2][7]
Target-Substrate Distance The distance between the target and the substrate, affecting deposition rate and uniformity.3-10 cm-
Background Gas An inert or reactive gas atmosphere in the deposition chamber. For PbCN₂, an inert gas like Argon or a nitrogen-containing gas might be used to control stoichiometry.1-100 mTorr[2][7]
Deposition Time The duration of the deposition process, which determines the film thickness.10-60 minutes[7]
Experimental Protocol for PLD of PbCN₂ Thin Film

Objective: To deposit a crystalline this compound thin film on a suitable substrate.

Materials and Equipment:

  • Pulsed Laser Deposition (PLD) system with a high-vacuum chamber.

  • High-purity this compound (PbCN₂) target.

  • Substrate (e.g., SrTiO₃, Si, or quartz).

  • Substrate heater.

  • High-purity Argon (Ar) or Nitrogen (N₂) gas.

  • Laser source (e.g., KrF excimer laser).

Protocol:

  • Substrate Preparation:

    • Clean the substrate ultrasonically in a sequence of acetone, isopropanol, and deionized water, each for 10-15 minutes.

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • Mount the substrate onto the substrate heater in the PLD chamber.

  • Target Installation:

    • Mount the PbCN₂ target onto the rotating target holder in the PLD chamber. Rotation is crucial to prevent localized heating and degradation of the target.

  • Chamber Evacuation and Heating:

    • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

    • Heat the substrate to the desired deposition temperature (e.g., 400 °C).

  • Deposition Process:

    • Introduce the background gas (e.g., Ar) into the chamber and maintain a constant pressure (e.g., 10 mTorr).

    • Set the laser parameters: fluence (e.g., 2 J/cm²), and repetition rate (e.g., 5 Hz).

    • Open the laser shutter to begin the ablation of the PbCN₂ target. A visible plasma plume should be observed.

    • Continue the deposition for the desired time to achieve the target film thickness.

  • Post-Deposition Cooling and Characterization:

    • After deposition, turn off the laser and the substrate heater.

    • Allow the substrate to cool down to room temperature in the same gas atmosphere to prevent thermal shock and potential film degradation.

    • Once at room temperature, vent the chamber and remove the coated substrate.

    • Characterize the film for its structural, morphological, and optoelectronic properties using techniques such as XRD, SEM, and UV-Vis spectroscopy.

PLD Workflow Diagram

PLD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition sub_prep Substrate Cleaning target_install Target Installation sub_prep->target_install evacuate Chamber Evacuation (to < 10⁻⁶ Torr) target_install->evacuate heat Substrate Heating evacuate->heat gas Introduce Background Gas heat->gas ablate Laser Ablation of Target gas->ablate cool Cooling in Controlled Atmosphere ablate->cool characterize Film Characterization (XRD, SEM, etc.) cool->characterize

Caption: Workflow for Pulsed Laser Deposition of thin films.

Solution-Based Deposition of this compound

Solution-based methods, such as spin coating, dip coating, or chemical bath deposition (CBD), offer a lower-cost and more scalable alternative to vacuum-based techniques.[8][9] These methods involve the deposition of a liquid precursor solution onto a substrate, followed by a thermal treatment to form the desired film.

Key Parameters for Solution-Based Deposition
ParameterDescriptionTypical Range/ValueReferences
Precursor Solution A stable solution containing a soluble lead salt (e.g., lead acetate (B1210297), lead nitrate) and a cyanamide source (e.g., cyanamide, dicyandiamide).0.1 M - 1.0 M concentration[8][9]
Solvent A solvent that can dissolve the precursors and has appropriate volatility for the chosen deposition method.Water, alcohols, or other organic solvents[8][9]
Deposition Method The technique used to apply the precursor solution to the substrate (e.g., spin coating, dip coating).Spin coating: 1000-5000 rpm[8]
Substrate The material onto which the film is deposited (e.g., glass, silicon).-[8][9]
Annealing Temperature The temperature at which the deposited precursor film is heated to induce a chemical reaction and form the final this compound film.100 °C - 500 °C[8][10]
Annealing Atmosphere The gas environment during the annealing process (e.g., air, inert gas).Air, N₂, Ar[8]
Experimental Protocol for Solution-Based Deposition (Spin Coating)

Objective: To deposit a this compound thin film from a precursor solution using spin coating.

Materials and Equipment:

  • Lead (II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O).

  • Cyanamide (H₂NCN).

  • Suitable solvent (e.g., 2-methoxyethanol).

  • Spin coater.

  • Hotplate and tube furnace.

  • Substrates (e.g., glass slides).

Protocol:

  • Precursor Solution Preparation:

    • Dissolve an equimolar ratio of lead (II) acetate and cyanamide in the chosen solvent to achieve the desired concentration (e.g., 0.5 M).

    • Stir the solution at room temperature for several hours until the precursors are fully dissolved.

    • Filter the solution through a syringe filter (e.g., 0.2 µm) to remove any particulate matter.

  • Substrate Cleaning:

    • Clean the glass substrates ultrasonically in a sequence of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen stream.

  • Film Deposition:

    • Place a cleaned substrate on the spin coater chuck.

    • Dispense a small amount of the precursor solution onto the center of the substrate.

    • Spin the substrate at a set speed (e.g., 3000 rpm) for a specific duration (e.g., 30 seconds) to create a uniform wet film.

  • Drying and Annealing:

    • Transfer the coated substrate to a hotplate and dry at a low temperature (e.g., 100 °C) for 10 minutes to evaporate the solvent.

    • Place the dried film in a tube furnace.

    • Heat the film to the desired annealing temperature (e.g., 350 °C) in a controlled atmosphere (e.g., N₂) for 1-2 hours to form the this compound crystalline phase.

    • Allow the furnace to cool down naturally to room temperature before removing the sample.

  • Characterization:

    • Analyze the resulting film using appropriate characterization techniques to determine its properties.

Solution-Based Deposition Workflow Diagram

Solution_Deposition_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition sol_prep Precursor Solution Preparation spin_coat Spin Coating of Precursor Solution sol_prep->spin_coat sub_clean Substrate Cleaning sub_clean->spin_coat dry Drying on Hotplate spin_coat->dry anneal Thermal Annealing in Furnace dry->anneal characterize Film Characterization anneal->characterize

Caption: Workflow for solution-based thin film deposition.

Potential Applications

While the specific applications of this compound thin films are yet to be extensively explored, based on the properties of related materials, potential areas of interest include:

  • Optoelectronics: As components in photodetectors or light-emitting devices.

  • Sensors: For the detection of specific chemical species.

  • Catalysis: As a catalyst or photocatalyst in chemical reactions.

  • Energy Storage: As an electrode material in batteries or supercapacitors.

Further research is necessary to elucidate the fundamental properties of this compound thin films and to validate their suitability for these and other applications.

References

Application Notes and Protocols for Photoelectrochemical Water Splitting with Lead Cyanamide Photoelectrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoelectrochemical (PEC) water splitting offers a promising avenue for sustainable hydrogen production by harnessing solar energy. Lead cyanamide (B42294) (PbNCN) has been identified as a p-type semiconductor with potential application as a photocathode for the hydrogen evolution reaction (HER) in a PEC cell.[1] Its reported indirect band gap of approximately 2.4 eV and a flat-band potential of about 2.3 eV versus the reversible hydrogen electrode (RHE) suggest its capability to absorb a portion of the visible light spectrum and drive the reduction of water to hydrogen.[1]

These application notes provide a comprehensive overview of the theoretical framework and proposed experimental protocols for the synthesis, characterization, and performance evaluation of lead cyanamide-based photoelectrodes for PEC water splitting. Due to the limited availability of detailed performance data in the current scientific literature, this document serves as a foundational guide and a template for researchers entering this specific area of study.

Data Presentation

Quantitative performance data for this compound photoelectrodes is not extensively reported in the literature. The following tables are provided as templates for researchers to systematically record and compare their experimental results.

Table 1: Material Properties of Synthesized this compound

PropertyMethod of DeterminationResult
Crystal StructureX-Ray Diffraction (XRD)
MorphologyScanning Electron Microscopy (SEM)
Particle SizeTransmission Electron Microscopy (TEM)
Band Gap (eV)UV-Vis Spectroscopy
Flat-Band Potential (V vs. RHE)Mott-Schottky Analysis

Table 2: Photoelectrochemical Performance of this compound Photocathodes

ParameterElectrolyteLight SourcePhotocurrent Density @ 0 V vs. RHE (mA/cm²)Onset Potential (V vs. RHE)
Sample 1
Sample 2
Control

Table 3: Stability and Faradaic Efficiency of this compound Photocathodes

Sample IDApplied Potential (V vs. RHE)Test Duration (hours)Initial Photocurrent (mA/cm²)Final Photocurrent (mA/cm²)Photocurrent Retention (%)Faradaic Efficiency for H₂ (%)
Sample 1
Sample 2

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of this compound powder and general procedures for the fabrication and testing of particulate semiconductor photoelectrodes.

Protocol 1: Synthesis of this compound (PbNCN) Powder

This protocol describes a common aqueous precipitation method for synthesizing this compound powder.

Materials:

  • Calcium cyanamide (CaCN₂)

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Deionized water

  • Carbon dioxide (CO₂) source (optional, for pH adjustment)

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Prepare a saturated aqueous solution of calcium cyanamide by dissolving it in deionized water with stirring.

  • Optionally, bubble CO₂ through the solution to precipitate calcium carbonate and facilitate the formation of a purer cyanamide solution.

  • Filter the solution to remove any insoluble impurities and byproducts.

  • Adjust the pH of the filtrate to approximately 9-10 using dilute NaOH or HCl. This pH range is reported to be optimal for the precipitation of this compound.

  • Slowly add a stoichiometric amount of lead(II) nitrate solution to the cyanamide solution while stirring vigorously. A yellow precipitate of this compound should form.

  • Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction.

  • Collect the precipitate by filtration.

  • Wash the precipitate thoroughly with deionized water to remove any unreacted precursors and soluble byproducts.

  • Dry the collected this compound powder in an oven at a low temperature (e.g., 60-80 °C) to avoid decomposition.

  • Characterize the synthesized powder using XRD, SEM, and UV-Vis spectroscopy to confirm its crystal structure, morphology, and band gap.

Protocol 2: Fabrication of this compound Photoelectrodes

This protocol outlines a general "doctor-blade" method for preparing a thin film photoelectrode from the synthesized powder.

Materials:

  • Synthesized this compound powder

  • Conductive substrate (e.g., Fluorine-doped Tin Oxide (FTO) glass)

  • Binder (e.g., ethyl cellulose, polyvinylidene fluoride)

  • Solvent (e.g., terpineol, N-methyl-2-pyrrolidone)

  • Mortar and pestle or ultrasonic bath

  • Doctor blade or glass rod

  • Hot plate and furnace

Procedure:

  • Clean the FTO substrate sequentially with detergent, deionized water, acetone, and ethanol (B145695) in an ultrasonic bath.

  • Prepare a slurry or paste by mixing the this compound powder with a binder and a solvent. The ratio of these components should be optimized to achieve a uniform and well-adhering film.

  • Grind the mixture in a mortar and pestle or sonicate to ensure a homogenous dispersion of the particles.

  • Apply the slurry onto the conductive side of the FTO substrate using a doctor-blade technique to create a thin film of uniform thickness.

  • Dry the film on a hot plate at a low temperature to evaporate the solvent.

  • Anneal the electrode in a furnace under an inert atmosphere (e.g., nitrogen or argon) to improve the crystallinity and adhesion of the film. The annealing temperature and duration should be carefully optimized to avoid decomposition of the this compound.

  • After cooling, the back and edges of the FTO glass are insulated with a non-conductive epoxy resin, leaving a defined active area of the this compound film exposed.

Protocol 3: Photoelectrochemical Measurements

This protocol describes the setup and procedure for evaluating the performance of the fabricated this compound photoelectrodes.

Apparatus:

  • Potentiostat

  • Three-electrode photoelectrochemical cell with a quartz window

  • This compound photoelectrode (working electrode)

  • Platinum wire or mesh (counter electrode)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Solar simulator with a calibrated light intensity (e.g., AM 1.5G, 100 mW/cm²)

  • Electrolyte solution (e.g., 0.1 M Na₂SO₄, pH adjusted)

  • Gas chromatograph for hydrogen detection (for Faradaic efficiency measurement)

Procedure:

  • Assemble the three-electrode cell with the this compound photoelectrode as the working electrode, a platinum counter electrode, and a reference electrode.

  • Fill the cell with the chosen electrolyte. The electrolyte should be purged with an inert gas (e.g., nitrogen or argon) before and during the measurement to remove dissolved oxygen.

  • Linear Sweep Voltammetry (LSV):

    • Measure the current-potential (J-V) characteristics of the photoelectrode in the dark and under illumination.

    • Scan the potential from a positive value to a negative value (e.g., from +0.5 V to -0.5 V vs. RHE) at a controlled scan rate (e.g., 20 mV/s).

    • The photocurrent is the difference between the current measured under illumination and in the dark.

  • Chronoamperometry (CA):

    • To assess the stability of the photoelectrode, apply a constant potential (e.g., 0 V vs. RHE) and record the photocurrent as a function of time under continuous illumination.

  • Faradaic Efficiency Measurement:

    • Conduct chronoamperometry at a fixed potential in a sealed cell.

    • Periodically, take samples from the headspace of the cell and analyze the amount of evolved hydrogen using a gas chromatograph.

    • Calculate the Faradaic efficiency by comparing the experimentally measured amount of hydrogen with the theoretical amount calculated from the total charge passed during the experiment.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis This compound Synthesis cluster_fabrication Photoelectrode Fabrication cluster_testing PEC Testing s1 Precursor Solutions (e.g., Pb(NO₃)₂ and CaCN₂) s2 Aqueous Precipitation s1->s2 s3 Filtration & Washing s2->s3 s4 Drying s3->s4 s5 PbNCN Powder s4->s5 f1 Slurry Preparation s5->f1 f2 Doctor Blading on FTO f1->f2 f3 Annealing f2->f3 f4 PbNCN Photoelectrode f3->f4 t1 Three-Electrode Cell Assembly f4->t1 t2 LSV & Chronoamperometry t1->t2 t3 Gas Chromatography t2->t3 t4 Performance Data t2->t4 t3->t4

Caption: Experimental workflow for this compound photoelectrode preparation and testing.

Photoelectrochemical Water Splitting Mechanism

PEC_Mechanism light Sunlight (hν) photoelectrode p-type PbNCN Photoelectrode light->photoelectrode Absorption vb Valence Band (VB) cb Conduction Band (CB) electrolyte Aqueous Electrolyte electrolyte->photoelectrode 2H₂O + 2e⁻ → H₂ + 2OH⁻ counter_electrode Counter Electrode (e.g., Pt) counter_electrode->electrolyte 2H₂O → O₂ + 4H⁺ + 4e⁻ vb->electrolyte h⁺ migration cb->counter_electrode External Circuit

Caption: Mechanism of PEC water splitting on a p-type this compound photocathode.

References

Foreword: The Status of Lead Cyanamide in Modern Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Lead cyanamide (B42294) (PbCN₂) is a compound historically noted for its potential as a pigment with good lightfastness and alkali resistance. A 1940 patent highlighted its value for covering power and its use in anti-fouling paints.[1] However, consistent with the global move away from lead-based compounds in consumer and architectural coatings, lead cyanamide is not used in modern, high-grade paints and pigments. The significant health and environmental hazards associated with lead, a cumulative toxin known to cause severe neurological and developmental damage, preclude its use in modern formulations.[2][3][4]

Regulations in numerous countries, including the United States and the United Kingdom, have banned or severely restricted the use of lead in household paints since the 1970s.[5] The modern coatings industry has since developed a wide array of safer, high-performance alternatives that offer excellent durability, color, and opacity without the associated toxicity.[6][7]

This document, therefore, does not provide protocols for the application of this compound in high-grade paints, as such a practice would be unsafe and contrary to modern regulatory standards and scientific best practices. Instead, it serves as a set of application notes for the evaluation of novel, non-lead-based inorganic compounds as potential pigments for high-grade coatings. The protocols and data presented are framed to guide researchers in the process of screening and characterizing safer alternatives, using the historical context of lead pigments as a comparative baseline.

Application Note AN-ALT-PIGMENT-01: Evaluation of Novel Inorganic Compounds as High-Performance Pigments

Introduction

The development of new high-performance pigments is critical for advancing coating technology.[8][9] These pigments must meet stringent criteria for color fidelity, durability, and safety. This note outlines the essential protocols for characterizing a novel inorganic powder, hereafter referred to as "Candidate Pigment," for its suitability in high-grade paint formulations, comparing its target properties against both historical lead-based pigments and current industry standards like titanium dioxide (TiO₂) and Bismuth Vanadate (PY.184).

Physical and Chemical Characterization

Prior to formulation, the intrinsic properties of the Candidate Pigment must be determined. These properties are fundamental to its performance and safety.

Table 1: Comparative Properties of Pigments

PropertyThis compound (Historical)Basic Lead Carbonate (Historical)Titanium Dioxide (Rutile) (Modern Standard)Bismuth Vanadate (PY.184) (Modern Standard)Target for Candidate Pigment
CAS Number 20837-86-9[10]1319-46-613463-67-714059-33-7N/A
Molecular Formula PbCN₂2PbCO₃·Pb(OH)₂TiO₂BiVO₄Compound Specific
Appearance Yellowish Powder[11][12]White PowderWhite PowderBright Yellow Powder[7]Bright, clean color
Density (g/cm³) ~6.6[11]~6.14~4.23~6.1< 5.0 for lightweight applications
Refractive Index Not readily available~2.0~2.7~2.4> 2.0 for high opacity
Health Hazards Toxic, Reproductive Hazard, Organ Damage[2]Toxic, Neurotoxin[5]Low Toxicity, potential carcinogen (dust)Low ToxicityLow to no toxicity
Regulatory Status Restricted (REACH)[13]Banned in consumer paints[5]Generally Recognized as Safe (GRAS)Approved for many usesMust meet all local regulations
Experimental Protocols

The following protocols are designed to assess the performance of a Candidate Pigment within a standardized paint formulation.

Objective: To prepare a stable paint formulation by dispersing the Candidate Pigment in a binder.

Materials:

  • Candidate Pigment

  • Acrylic or alkyd resin binder

  • Appropriate solvent (e.g., water, mineral spirits)

  • Dispersing agent (Dispersant)

  • High-speed disperser with a Cowles blade

  • Grindometer (Hegman gauge)

  • Viscometer

Procedure:

  • In a mixing vessel, combine the binder, solvent, and dispersing agent.

  • While mixing at low speed, slowly add the Candidate Pigment to the liquid phase to form a slurry.

  • Increase the disperser speed to the manufacturer's recommended tip speed (typically 18-25 m/s) to begin the deagglomeration process.

  • Monitor the temperature to ensure it does not exceed the binder's tolerance.

  • Periodically take a sample and use the grindometer to assess the fineness of dispersion. The target is typically a Hegman value of 7 or higher for high-grade paints.

  • Once the target fineness is achieved, reduce the mixing speed and add any remaining formulation components (e.g., rheology modifiers, extenders).

  • Measure and record the final viscosity of the paint.

Objective: To quantitatively measure the color properties of the cured paint film.

Materials:

  • Spectrophotometer with CIELAB Lab* color space capability

  • Drawdown bar (e.g., 100 µm wet film thickness)

  • Opacity chart (Leneta chart)

  • Curing oven or controlled environment chamber

Procedure:

  • Apply the formulated paint to an opacity chart using the drawdown bar.

  • Cure the paint film according to the binder manufacturer's specifications (e.g., 24 hours at 25°C, or 30 minutes at 60°C).

  • Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Measure the L, a, and b* values over both the black and white portions of the opacity chart.

  • Calculate the contrast ratio (Opacity) = (Y_black / Y_white) * 100, where Y is the tristimulus value.

  • Record the CIELAB values. These provide a precise measure of the pigment's color.

Objective: To evaluate the durability and color stability of the pigment upon exposure to simulated sunlight and moisture.

Materials:

  • QUV Accelerated Weathering Tester (or equivalent xenon arc chamber)

  • Coated panels from Protocol 3.2

  • Spectrophotometer

Procedure:

  • Measure the initial CIELAB color values of the cured paint panels.

  • Place the panels in the accelerated weathering tester.

  • Expose the panels to a standardized cycle, such as ASTM G154 (for QUV) or ASTM G155 (for xenon arc), for a predetermined duration (e.g., 500, 1000, 2000 hours). A typical cycle might involve alternating periods of UV light exposure and moisture condensation.

  • At specified intervals, remove the panels and measure their color.

  • Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2].

  • A low ΔE* value (< 2.0) after 2000 hours typically indicates excellent weather resistance for high-performance coatings.

Visualization of Workflows and Logic

Diagrams created using Graphviz DOT language illustrate key decision-making and experimental processes.

start New Compound Identified screening Initial Screening: Toxicity Assessment (In-silico & In-vitro) start->screening lead_check Is it a lead, cadmium, or hexavalent chromium compound? screening->lead_check reject Reject: High Toxicity Profile lead_check->reject Yes proceed Proceed to Pigment Characterization lead_check->proceed No end Not Suitable for High-Grade Paint reject->end

Caption: Decision pathway for initial screening of a potential new pigment.

start Candidate Pigment (Passed Toxicity Screen) dispersion Protocol 3.1: Pigment Dispersion in Binder start->dispersion grind_check Hegman > 7? dispersion->grind_check drawdown Protocol 3.2: Film Application (Drawdown) grind_check->drawdown Yes fail Reformulate or Reject grind_check->fail No color_analysis Protocol 3.2: Colorimetric Analysis (CIELAB, Opacity) drawdown->color_analysis weathering Protocol 3.3: Accelerated Weathering (QUV / Xenon Arc) color_analysis->weathering final_analysis Final Analysis: Calculate ΔE* weathering->final_analysis final_analysis->fail ΔE* >= 2.0 pass Candidate for Advanced Application Testing final_analysis->pass ΔE* < 2.0

Caption: Experimental workflow for evaluating a candidate pigment's performance.

References

Application Notes and Protocols: Lead Cyanamide as a Burn Rate Modifier in Solid Propellants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Propellant Development Professionals

Introduction

Lead cyanamide (B42294) (PbCN₂) is a chemical compound utilized as a ballistic modifier, or burn rate modifier, in the formulation of solid propellants. Its primary function is to alter the combustion characteristics of the propellant, enabling precise control over the rate at which the propellant burns. This control is critical for the performance and reliability of solid rocket motors.

Lead-based compounds, including lead cyanamide, are particularly effective in double-base propellants, where they can induce desirable, non-linear relationships between burn rate and pressure.[1] These effects, known as "super-rate," "plateau," and "mesa" burning, allow for the design of rocket motors with stable performance across a range of operating conditions.[2][3] The use of lead compounds, however, is under increasing scrutiny due to their toxicity and environmental impact, prompting research into lead-free alternatives.[4][5]

Mechanism of Action

The prevailing theory explaining the action of lead-based modifiers in double-base propellants is the "carbon-soot theory".[1][2] this compound is believed to act through the following mechanism:

  • Decomposition: In the high-temperature environment of propellant combustion, lead salts decompose in a temperature range of 300–500 °C, which is near the propellant's burning surface.[4][6] This process yields catalytically active species, such as elemental lead (Pb) and lead oxides (PbO).[4]

  • Catalysis and Soot Formation: These active lead species alter the decomposition pathway of the nitrate (B79036) esters (nitrocellulose and nitroglycerin) in the propellant.[2] They catalyze reactions that favor the formation of a carbonaceous (soot) layer on the burning surface.[1]

  • Enhanced Heat Feedback: This carbon-soot layer has a higher thermal conductivity and emissivity than the original propellant surface. It enhances the heat transfer from the flame back to the propellant, accelerating its decomposition and increasing the burn rate. This effect is known as "super-rate" burning.[7]

  • Plateau and Mesa Effects: At lower pressures, the formation of the carbon layer is dominant, leading to a significant increase in burn rate. As chamber pressure increases, the dynamics of the carbon layer change. The layer may be stripped away or its formation inhibited, leading to a region where the burn rate becomes less sensitive to pressure changes ("plateau" effect) or even decreases with increasing pressure ("mesa" effect).[1][2] This provides a self-regulating mechanism that is highly valuable for maintaining constant thrust in a rocket motor.[3]

Mechanism cluster_propellant Propellant Bulk (Condensed Phase) cluster_surface Burning Surface / Sub-surface cluster_gas Gas Phase Propellant DB Propellant + This compound (PbCN₂) Decomposition PbCN₂ decomposes to active Pb, PbO (300-500°C) Propellant->Decomposition Combustion Initiation Soot Catalytic action promotes formation of a carbon-soot layer Decomposition->Soot Alters propellant decomposition Heat Enhanced Heat Feedback to surface Soot->Heat Increased thermal conductivity Heat->Decomposition Accelerates decomposition BurnRate Modified Burn Rate (Super-rate, Plateau, Mesa) Heat->BurnRate

Diagram 1: Mechanism of this compound via the carbon-soot theory.

Quantitative Performance Data

The addition of lead-based modifiers significantly alters the burn rate (r) and the pressure exponent (n) in the empirical Vieille's Law, r = aPⁿ. A lower pressure exponent corresponds to a more stable burn rate with pressure fluctuations. Lead salts have been shown to increase the burn rate of double-base propellants by 50-60% in low-pressure ranges.[8]

The table below summarizes typical effects of ballistic modifiers on propellant performance. Note that specific values for this compound are not widely available in open literature; these figures represent the general effects of lead-based modifiers on double-base propellants.

Propellant FormulationModifier ConcentrationPressure RangeAverage Burn RatePressure Exponent (n)Source
Baseline Double-Base0%5-15 MPa~10-15 mm/s0.4 - 0.6[1]
Modified Double-Base1-3% Lead Salt5-10 MPa (Super-rate)Increased by 50-60%> 0.7[8]
Modified Double-Base1-3% Lead Salt10-20 MPa (Plateau)~20-25 mm/s0 - 0.3[1]
Baseline Composite (AP/HTPB)0%~7 MPa (1000 psi)~13.2 mm/s (0.520 in/s)0.32[9]

Experimental Protocols

Safety Precaution: All protocols involving propellants and lead compounds must be conducted in a specialized laboratory with appropriate safety infrastructure, including remote operation capabilities, blast shields, and proper ventilation. Personnel must use appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. This compound is a toxic substance with reproductive and chronic health risks.[10]

Protocol 1: Synthesis of this compound (Aqueous Method)

This protocol is adapted from a method using lime nitrogen and a soluble lead salt, which is performed at moderate temperatures.[11]

Materials:

  • Lime Nitrogen (Calcium Cyanamide, CaCN₂)

  • Lead (II) Nitrate (Pb(NO₃)₂) or Lead (II) Acetate (Pb(CH₃COO)₂)

  • Deionized Water

  • Filtration apparatus, reaction vessel, magnetic stirrer, drying oven.

Procedure:

  • Hydrolysis: Prepare a slurry of lime nitrogen in deionized water in a reaction vessel. Stir the mixture at room temperature to hydrolyze the calcium cyanamide into a solution containing cyanamide ions (CN₂²⁻).

  • Lead Salt Solution: Separately, prepare an aqueous solution of a soluble lead salt, such as lead nitrate.

  • Precipitation: Slowly add the lead salt solution to the stirred lime nitrogen slurry. A precipitate of this compound (PbCN₂) will form immediately.

    • Reaction: Pb²⁺(aq) + CN₂²⁻(aq) → PbCN₂(s)

  • pH Control: Monitor and maintain the pH of the reaction mixture between 9 and 10 to ensure complete precipitation.[11]

  • Filtration and Washing: After the reaction is complete, filter the precipitate using a Buchner funnel. Wash the collected this compound solid several times with deionized water to remove any unreacted salts.

  • Drying: Carefully dry the purified this compound product in a drying oven at a temperature not exceeding 100°C.[11]

  • Grinding: Once completely dry, the product can be gently ground to a fine powder for use in propellant formulations.

Protocol 2: Propellant Sample Preparation (Lab-Scale)

This protocol describes a generic method for incorporating this compound into a double-base propellant matrix.

Materials:

  • Nitrocellulose (NC)

  • Nitroglycerin (NG)

  • Acetone (or other suitable solvent)

  • This compound (PbCN₂) powder

  • Other additives (e.g., stabilizers like diphenylamine)

  • Planetary mixer or similar remote mixing apparatus.

Procedure:

  • Solvent Slurry: In the remote mixer, create a slurry of the NC fibers in acetone.

  • Incorporation of Ingredients: While mixing, slowly and sequentially add the other components. First, add the stabilizer, followed by the powdered this compound. Ensure each component is fully dispersed before adding the next.

  • Addition of Plasticizer: Carefully and slowly add the nitroglycerin plasticizer to the mixture. The mixing process will create a gelatinized paste.

  • Solvent Removal: Continue mixing under a slight vacuum to slowly evaporate the acetone. This process should be done at a controlled temperature to avoid rapid gas evolution.

  • Curing and Shaping: Once the desired consistency is reached, the propellant dough can be extruded or cast into the desired shape (e.g., strands for burn rate testing).

  • Final Curing: Cure the shaped propellant grains in an oven at a specified temperature (e.g., 50-60°C) for several days to remove residual solvent and achieve final mechanical properties.

Protocol 3: Burn Rate Measurement via Strand Burner

This protocol outlines the standard Crawford-type strand burner method for determining the linear burn rate of a propellant sample at a constant pressure.[12][13]

Apparatus:

  • High-pressure vessel (Crawford bomb) with gas inlet, exhaust, and electrical feedthroughs.

  • Strand holder and ignition system (e.g., nichrome wire).

  • Pressurized nitrogen source and pressure regulator.

  • Data acquisition system with timers or acoustic sensors.

  • Propellant strands (typically 3-5 mm diameter, 50-100 mm length).

Procedure:

  • Strand Preparation: Cut a uniform, crack-free section of the cured propellant. Coat the side surfaces with an inhibitor (e.g., epoxy or silicone) to ensure that burning only proceeds along the length of the strand (end-burning).

  • Mounting: Mount the inhibited strand in the holder within the pressure vessel. Attach the ignition wire to one end of the strand. Install timing wires or sensors at two known points along the strand's length.

  • Pressurization: Seal the vessel and purge it with nitrogen. Pressurize the vessel to the desired test pressure (e.g., 7 MPa) and allow the temperature to stabilize.

  • Ignition and Data Collection: Send a current through the ignition wire to ignite the propellant strand. The data acquisition system will record the time at which the flame front passes each of the two timing sensors.

  • Calculation: The burn rate (r) is calculated by dividing the known distance (L) between the sensors by the measured time interval (Δt): r = L / Δt.

  • Repeatability: Repeat the test at various pressures to generate a burn rate vs. pressure curve. At least three to five tests at different pressures are needed to accurately determine the Vieille's Law coefficients 'a' and 'n'.[13]

Workflow cluster_prep Sample Preparation cluster_test Testing Procedure cluster_analysis Data Analysis P1 Cut uniform propellant strand P2 Coat sides with inhibitor P1->P2 P3 Mount strand and ignition/timing wires P2->P3 T1 Seal strand in pressure vessel P3->T1 T2 Purge and pressurize with N₂ to set P T1->T2 T3 Ignite strand remotely T2->T3 T4 Record time (Δt) for flame to travel distance (L) T3->T4 A1 Calculate Burn Rate r = L / Δt T4->A1 A2 Repeat for multiple pressures A1->A2 A3 Plot log(r) vs. log(P) to find 'a' and 'n' A2->A3

Diagram 2: Experimental workflow for burn rate measurement.

Safety and Handling

Handling this compound and propellants containing it requires strict adherence to safety protocols due to both its chemical toxicity and the energetic nature of the final product.

  • Toxicity: Lead is a cumulative poison that can cause severe damage to the nervous system, kidneys, and reproductive system.[10] It is classified as a substance that may damage fertility and the unborn child.[10]

    • Exposure Control: All handling must occur in a well-ventilated area, preferably within a fume hood or glove box, to prevent inhalation of dust.[14]

    • PPE: Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields. For handling larger quantities of powder, a respirator with a particulate filter may be necessary.[14]

  • Energetic Material Hazards:

    • Electrostatic Discharge (ESD): this compound, especially as a fine powder, can be sensitive to ignition from static electricity. Use non-sparking tools and ensure proper grounding of all equipment and personnel.[14]

    • Impact and Friction: While lead salts are generally not highly sensitive, they are being added to energetic materials. Treat the final propellant mixture with extreme caution regarding impact and friction.

  • Spill and Waste Management:

    • Spills: In case of a spill, do not dry sweep. Carefully collect the material using a HEPA-filtered vacuum or by gently wetting the powder to prevent dust and then scooping it into a labeled container for hazardous waste.[15]

    • Disposal: All waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[14]

Logic cluster_pressure Effect vs. Pressure cluster_effect Resulting Burn Characteristic Modifier Addition of This compound LowP Low Pressure MidP Medium Pressure HighP High Pressure Super Super-Rate (r increases sharply) LowP->Super Plateau Plateau (r is constant) MidP->Plateau Mesa Mesa (r decreases) HighP->Mesa

Diagram 3: Logical relationship between pressure and modifier effect.

References

Application Notes and Protocols: The Coordination Chemistry of Metal Cyanamides in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the coordination chemistry of metal cyanamides and their application in organometallic synthesis. This document includes experimental protocols for the synthesis of various metal cyanamide (B42294) complexes, quantitative data on their properties, and visualizations of relevant chemical pathways.

Introduction to Metal Cyanamide Coordination Chemistry

Metal cyanamide complexes are a fascinating class of compounds characterized by the coordination of one or more cyanamide ([NCN]²⁻) or substituted cyanamide ligands to a metal center. The cyanamide ligand is versatile, capable of acting as a monodentate, bridging, or chelating ligand, leading to a rich variety of molecular architectures, from simple mononuclear complexes to intricate coordination polymers. This versatility, coupled with the unique electronic properties of the cyanamide moiety, makes these complexes valuable synthons and catalysts in organometallic chemistry.

The coordination of the cyanamide ligand can occur through either the terminal nitrogen atoms or the central nitrogen, and its bonding mode is influenced by factors such as the nature of the metal, the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions. These complexes have shown promise in various applications, including catalysis, materials science, and medicinal chemistry.

Applications in Organometallic Synthesis and Catalysis

The reactivity of metal cyanamide complexes is harnessed in several areas of organometallic synthesis and catalysis:

  • Transmetalation Reagents: Thallium(I) cyanamide salts serve as effective transmetalating agents for the synthesis of other metal cyanamide complexes.

  • Catalysis: Transition metal cyanamide complexes have been employed as catalysts in a range of organic transformations, including cycloaddition reactions and the hydration of nitriles. For instance, copper-catalyzed cyanation of secondary amines provides a route to N-substituted cyanamides.

  • Precursors to Novel Materials: The ability of the cyanamide ligand to bridge metal centers has been exploited in the synthesis of coordination polymers with interesting magnetic and electronic properties.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of representative metal cyanamide complexes.

Protocol 1: Iron-Mediated Synthesis of Substituted Cyanamides

This protocol describes an efficient, multi-component method for the synthesis of substituted cyanamides from isothiocyanates at room temperature. The reaction involves a subsequent nucleophilic addition and desulfurization.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the aryl/alkyl isothiocyanate (2 mmol) in aqueous ammonia (2 mL).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Add sodium acetate (2 eq) and iron(III) sulfate (10 mol%) to the reaction mixture.

  • Continue stirring at room temperature for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the pure phenyl cyanamide.

Protocol 2: Synthesis of a Mononuclear Ruthenium(II) Phenylcyanamide (B1618024) Complex

This protocol is based on the synthesis of mononuclear ruthenium complexes with substituted phenylcyanamide ligands as reported by Crutchley et al. The synthesis involves the reaction of a ruthenium precursor with the desired phenylcyanamide ligand.

Materials:

  • [Ru(Tp)(dppe)Cl] (Tp = hydrotris(pyrazol-1-yl)borate, dppe = 1,2-bis(diphenylphosphino)ethane)

  • Substituted phenylcyanamide ligand (e.g., 4-nitrophenylcyanamide)

  • Appropriate solvent (e.g., dichloromethane (B109758) or methanol)

  • Inert atmosphere apparatus (Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere, dissolve [Ru(Tp)(dppe)Cl] in the chosen solvent in a Schlenk flask.

  • In a separate flask, dissolve a stoichiometric amount of the substituted phenylcyanamide ligand in the same solvent.

  • Slowly add the ligand solution to the ruthenium precursor solution with constant stirring.

  • Allow the reaction to proceed at room temperature for a specified time (typically several hours to overnight), monitoring by a suitable technique (e.g., ³¹P NMR spectroscopy).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid is then washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Protocol 3: Synthesis of Polymeric Mercury(II) Arylcyanamide Complexes

This protocol describes the synthesis of polymeric coordination complexes of mercury(II) with arylcyanamide anions, which involves the deprotonation of the arylcyanamide followed by reaction with a mercury(II) salt.

Materials:

  • Arylcyanamide (e.g., phenylcyanamide)

  • Sodium hydroxide (B78521) (NaOH)

  • Mercury(II) nitrate (B79036) monohydrate (Hg(NO₃)₂·H₂O)

  • Methanol or another suitable solvent

Procedure:

  • Deprotonate the arylcyanamide by reacting it with a stoichiometric amount of sodium hydroxide in a suitable solvent to form the sodium arylcyanamide salt.

  • In a separate flask, dissolve mercury(II) nitrate monohydrate in the same solvent.

  • Slowly add the solution of the sodium arylcyanamide salt to the mercury(II) nitrate solution with vigorous stirring.

  • A precipitate will form immediately.

  • Continue stirring the reaction mixture for a few hours at room temperature to ensure complete reaction.

  • Collect the solid product by filtration.

  • Wash the precipitate with the solvent used for the reaction and then with a non-polar solvent like diethyl ether.

  • Dry the product under vacuum.

Data Presentation

The following tables summarize key quantitative data for a selection of metal cyanamide complexes.

Table 1: Synthesis of Aryl/Alkyl Cyanamides via Iron-Mediated Desulfurization

EntrySubstrate (Isothiocyanate)ProductYield (%)
1PhenylPhenyl cyanamide90
24-Methoxyphenyl4-Methoxyphenyl cyanamide95
34-Methylphenyl4-Methylphenyl cyanamide92
44-Fluorophenyl4-Fluorophenyl cyanamide85
54-Cyanophenyl4-Cyanophenyl cyanamide78
64-Carbomethoxyphenyl4-Carbomethoxyphenyl cyanamide75
72-Nitrophenyl2-Nitrophenyl cyanamide55
8o-Tolylo-Tolyl cyanamide88
9m-Tolylm-Tolyl cyanamide90
102,4-Dimethylphenyl2,4-Dimethylphenyl cyanamide86

Reaction conditions: aryl/alkyl isothiocyanate (2 mmol), Aq NH₃ (2 mL), rt, 3 h, then, NaOAc (2 eq), Fe₂(SO₄)₃·xH₂O (10 mol%), rt, 2 h.[1]

Table 2: Selected Spectroscopic Data for Metal Cyanamide Complexes

ComplexMetalLigand(s)ν(C≡N) (cm⁻¹)Other Key Data
[Ru(Tp)(dppe)(4-NO₂pcyd)]Ru(II)Tp, dppe, 4-nitrophenylcyanamide~2150³¹P NMR
trans-[Co(H₂O)₄(NCNMe₂)₂]²⁺Co(II)H₂O, DimethylcyanamideNot specifiedX-ray crystal structure
[Ni(phen)₂(4-NO₂pcyd)₂]Ni(II)phen, 4-nitrophenylcyanamideNot specifiedX-ray crystal structure
[Cd(phen)₂(4-NO₂pcyd)₂]Cd(II)phen, 4-nitrophenylcyanamideNot specifiedX-ray crystal structure
Polymeric Hg(II)-phenylcyanamideHg(II)PhenylcyanamideNot specifiedPolymeric structure

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the coordination chemistry of metal cyanamides.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_product Final Product start Starting Materials (Metal Precursor, Cyanamide Ligand) reaction Reaction (Solvent, Temperature, Time) start->reaction filtration Filtration reaction->filtration chromatography Column Chromatography filtration->chromatography recrystallization Recrystallization chromatography->recrystallization spectroscopy Spectroscopy (IR, NMR) recrystallization->spectroscopy xray X-ray Crystallography recrystallization->xray elemental Elemental Analysis recrystallization->elemental product Pure Metal Cyanamide Complex spectroscopy->product xray->product elemental->product

Caption: General experimental workflow for the synthesis and characterization of metal cyanamide complexes.

coordination_modes cluster_monodentate Monodentate cluster_bridging Bridging M Metal N1 N M->N1 σ-donation C C N1->C N2 N C->N2 M1 Metal 1 N3 N M1->N3 M2 Metal 2 C2 C N3->C2 N4 N C2->N4 N4->M2

Caption: Common coordination modes of the cyanamide ligand in metal complexes.

References

Troubleshooting & Optimization

Technical Support Center: Lead Cyanamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of lead cyanamide (B42294) (PbCN₂).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing lead cyanamide?

A1: There are two primary methods for the synthesis of this compound:

  • Precipitation Method: This is a solution-based process where a soluble lead salt (e.g., lead nitrate (B79036), lead acetate) is reacted with a solution of cyanamide. The cyanamide solution is typically prepared from calcium cyanamide (lime nitrogen).[1][2]

  • Solid-State Reaction: This method involves the high-temperature reaction of lead(II) oxide with urea.[2] This process generally requires higher energy input and longer reaction times compared to the precipitation method.[2]

Q2: What are the expected color and purity of high-quality this compound?

A2: High-quality this compound is a bright yellow pigment.[1][3] Purity can be as high as 96% or greater, depending on the synthesis method and purification steps.[3]

Q3: What are the common impurities I should be aware of during synthesis?

A3: The common impurities depend on the synthetic route. For the more prevalent precipitation method, key impurities include:

  • Lead Sulfide (B99878) (PbS): Arises from sulfur-containing impurities in the crude calcium cyanamide starting material.
  • Unreacted Calcium Compounds: Incomplete removal of calcium from the initial calcium cyanamide solution can lead to contamination.
  • Basic Lead Carbonate (2PbCO₃·Pb(OH)₂): Can form from the reaction of lead ions with carbonate, which may be introduced during calcium removal or from atmospheric CO₂.[2]
  • Dicyandiamide (B1669379) (C₂H₄N₄): The dimer of cyanamide, which can form and precipitate from concentrated cyanamide solutions.[1]
  • Unreacted Starting Materials: Residual lead salts or components from the crude calcium cyanamide.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Final product is off-white, grey, or black instead of bright yellow. Presence of lead sulfide (PbS) impurities due to sulfur in the crude calcium cyanamide.Sulfur Removal: Before the main precipitation reaction, slurry the crude calcium cyanamide in water and add a small amount of a lead compound (e.g., lead carbonate or lead oxide) to precipitate the sulfur as lead sulfide. Filter off the solid impurities before proceeding.[3]
Low yield of this compound precipitate. - Incomplete precipitation due to incorrect pH.- Loss of product during washing steps.- Formation of soluble lead complexes.- pH Adjustment: Ensure the pH of the cyanamide solution is optimal (typically between 9 and 10) before adding the lead salt solution.[2]- Washing: Use minimal amounts of cold wash solvent to avoid dissolving the product.- Reagent Addition: Add the lead salt solution slowly with constant stirring to ensure complete precipitation.
The precipitated this compound is difficult to filter. The physical form of the precipitate is not optimal, which can be an issue when using soluble lead salts directly with a crude cyanamide extract.[3]Improved Precipitation: Using yellow lead oxide, lead carbonate, or basic lead carbonate as the lead source for precipitation can result in a physical form that is easier to filter and wash.[3]
The final product has poor pigment properties (e.g., low covering power). Contamination with calcium compounds.Calcium Removal: Prior to the precipitation of this compound, remove calcium from the cyanamide solution by adding sodium carbonate (soda ash) or sodium sulfate (B86663) to precipitate calcium carbonate or calcium sulfate, respectively.[3]
White impurities are visible in the final product. Formation of basic lead carbonate.- Avoid Excess Carbonate: When using sodium carbonate for calcium removal, avoid adding a large excess, as this can lead to the precipitation of basic lead carbonate in a later step.[3]- Control CO₂ Exposure: Minimize exposure of the reaction mixture to air, especially if the solution is alkaline, to prevent the absorption of CO₂.
Unexpected peaks in analytical characterization (e.g., HPLC, IR). Presence of dicyandiamide due to polymerization of cyanamide.- Temperature Control: Keep the cyanamide solution cool, especially during the hydrolysis of calcium cyanamide, to minimize dimerization.[4]- Concentration Management: Avoid overly concentrated cyanamide solutions, as this can promote the precipitation of dicyandiamide.[1]

Quantitative Data on Impurities

While precise quantitative data for impurities in this compound synthesis is not extensively published, the following table provides an overview of common impurities and their potential levels based on qualitative descriptions from technical documents.

Impurity Typical Source Potential Concentration Range Analytical Method for Detection
Lead Sulfide (PbS)Sulfur in crude calcium cyanamideTrace to significant (if not removed)X-ray Diffraction (XRD), Elemental Analysis (ICP-OES for lead and sulfur)
Calcium Compounds (e.g., CaCO₃, CaSO₄)Incomplete removal from calcium cyanamide solutionTrace to several percentFlame Atomic Absorption Spectroscopy (FAAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)[5][6]
Basic Lead CarbonateExcess carbonate, CO₂ absorptionMinor to significantInfrared Spectroscopy (IR), X-ray Diffraction (XRD), Acid dissolution test[7][8]
DicyandiamideDimerization of cyanamideTrace to minorHigh-Performance Liquid Chromatography (HPLC)[9][10][11][12][13]
Unreacted Lead CompoundsIncomplete reactionUp to 5%[3]X-ray Fluorescence (XRF), ICP-OES

Experimental Protocols

Synthesis of this compound via Precipitation Method

This protocol is adapted from established patent literature.[2][3]

Materials:

  • Crude Calcium Cyanamide (Lime Nitrogen)

  • Lead(II) Nitrate

  • Sodium Carbonate (Soda Ash)

  • Deionized Water

  • Dilute Nitric Acid (for pH adjustment)

  • Dilute Sodium Hydroxide (B78521) (for pH adjustment)

Procedure:

  • Preparation of Cyanamide Solution:

    • In a well-ventilated fume hood, slurry crude calcium cyanamide in deionized water (e.g., 100 g in 500 mL).

    • To remove sulfur impurities, add a small amount of lead carbonate and stir for 30 minutes.

    • Filter the mixture to remove lead sulfide and other solid impurities.

    • To the filtrate, slowly add a solution of sodium carbonate to precipitate calcium carbonate. Avoid a large excess.

    • Filter off the precipitated calcium carbonate and wash the cake with a small amount of deionized water. Combine the filtrate and washings.

  • Precipitation of this compound:

    • Adjust the pH of the cyanamide solution to 9-10 using dilute nitric acid or sodium hydroxide as needed.

    • Prepare a solution of lead(II) nitrate in deionized water (e.g., a 30% w/v solution).

    • Slowly add the lead(II) nitrate solution to the stirred cyanamide solution. A yellow precipitate of this compound will form.

    • Continue stirring for 1-2 hours to ensure complete precipitation.

  • Isolation and Purification:

    • Allow the precipitate to settle.

    • Filter the yellow precipitate using a Buchner funnel.

    • Wash the precipitate with deionized water to remove any soluble impurities.

    • Dry the this compound product in an oven at 70-80°C.

Visualizations

experimental_workflow cluster_prep Cyanamide Solution Preparation cluster_precip This compound Precipitation cluster_iso Isolation and Purification A Slurry Crude Ca(CN)₂ in Water B Sulfur Removal (add PbCO₃) A->B C Filter off PbS & Solids B->C D Calcium Removal (add Na₂CO₃) C->D E Filter off CaCO₃ D->E F Adjust pH of Cyanamide Solution (9-10) E->F G Slowly Add Pb(NO₃)₂ Solution F->G H Stir for 1-2 hours G->H I Filter Precipitate H->I J Wash with Deionized Water I->J K Dry the Product (70-80°C) J->K L L K->L Final Product: Bright Yellow this compound troubleshooting_logic Start Problem with Synthesis Color Incorrect Product Color? Start->Color Yield Low Yield? Color->Yield No PbS Grey/Black Color? -> Check for PbS Color->PbS Yes Purity Visible Impurities? Yield->Purity No pH Incorrect pH? -> Check pH before precipitation Yield->pH Yes WhiteImp White Impurities? -> Check for Basic Lead Carbonate Purity->WhiteImp Yes End Synthesis Optimized Purity->End No RemoveS Action: Implement sulfur removal step before precipitation. PbS->RemoveS RemoveS->End AdjustpH Action: Adjust pH to 9-10. pH->AdjustpH AdjustpH->End ControlCO3 Action: Avoid excess Na₂CO₃ and minimize air exposure. WhiteImp->ControlCO3 ControlCO3->End

References

Technical Support Center: Optimizing Reaction Conditions for Lead Cyanamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of lead cyanamide (B42294). It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate successful and optimized experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of lead cyanamide from calcium cyanamide?

A1: The synthesis involves a double displacement reaction. First, calcium cyanamide is hydrolyzed in an aqueous solution to produce a soluble cyanamide solution. Calcium ions are then removed, typically by precipitation as calcium carbonate through the introduction of carbon dioxide. Finally, a soluble lead salt is added to the cyanamide solution under controlled pH conditions, leading to the precipitation of the desired this compound product.

Q2: What is the optimal pH for the precipitation of this compound?

A2: The optimal pH for the precipitation of this compound is between 9 and 10.[1] Maintaining the pH in this range is crucial for maximizing yield and ensuring the formation of the desired product.

Q3: What lead salts can be used for this synthesis?

A3: Lead nitrate (B79036), lead acetate (B1210297), and lead chloride are all suitable for the synthesis of this compound.[1] The choice of lead salt may influence reaction kinetics and the characteristics of the precipitate, but all can yield the final product.

Q4: What is the expected color of the this compound precipitate?

A4: this compound should precipitate as a yellow solid.[1] An off-color precipitate may indicate the presence of impurities.

Q5: How can I remove residual lead ions from the filtrate?

A5: After filtering the this compound precipitate, the filtrate may still contain a small amount of lead ions. These can be removed by bubbling carbon dioxide through the filtrate, which will precipitate the lead as lead carbonate or basic lead carbonate, both of which are white solids and can be used as pigments.[1]

Troubleshooting Guide

Problem Possible Causes Solutions
Low Yield of this compound - Incorrect pH of the cyanamide solution.- Carefully monitor and adjust the pH of the cyanamide solution to be within the optimal range of 9-10 before adding the lead salt.[1]
- Incomplete hydrolysis of calcium cyanamide.- Ensure sufficient reaction time and adequate stirring during the hydrolysis step. The process from hydrolysis to drying can take approximately 8 hours.[1]
- Formation of dicyandiamide (B1669379).- Maintain a temperature below 25°C during the hydrolysis of calcium cyanamide to minimize the polymerization of cyanamide to dicyandiamide.[2]
Precipitate is not yellow (e.g., off-white, grey, or brownish) - Presence of sulfide (B99878) impurities in the calcium cyanamide raw material.- Before adding the lead salt, treat the cyanamide solution with a small amount of lead hydroxide (B78521) or ferrous sulfate (B86663) to precipitate any sulfide impurities.[3]
- Co-precipitation of calcium compounds.- Ensure complete removal of calcium ions after the hydrolysis step by allowing sufficient time for calcium carbonate precipitation and thorough filtration.
- Formation of lead hydroxide.- Avoid excessively high pH (well above 10) during precipitation, as this can favor the formation of lead hydroxide.
Precipitate is difficult to filter - Very fine particle size of the precipitate.- Try adding the lead salt solution more slowly and with vigorous stirring to encourage the formation of larger crystals.
- Gelatinous nature of the precipitate.- Ensure the reaction temperature is maintained at room temperature as specified in the protocol. Abrupt temperature changes can affect crystal formation.
Incomplete Precipitation of this compound - Insufficient amount of lead salt added.- Ensure a stoichiometric or slight excess of the lead salt is added to the cyanamide solution.
- pH of the solution is too low.- Re-check and adjust the pH of the cyanamide solution to the optimal range of 9-10.

Data Presentation

Table 1: Effect of pH on this compound Precipitation

pHObservationExpected Yield
< 8Incomplete precipitationLow
8 - 9Precipitation begins, may be incompleteModerate
9 - 10 Optimal precipitation, yellow solid High [1]
> 10.5Risk of lead hydroxide formationModerate to High, with potential for impurities

Note: The yield information is based on qualitative descriptions from the literature; actual yields may vary based on specific experimental conditions.

Table 2: Comparison of Reaction Parameters for Different Lead Salts

Lead SaltSolubility in WaterPotential Considerations
Lead NitrateHighReadily available and provides a clear aqueous solution.
Lead AcetateHighThe acetate anion may have a slight buffering effect on the solution pH.
Lead ChlorideSparingly solubleMay require heating to fully dissolve before addition, which could impact the overall reaction temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the method described in patent CN1304876A.[1]

Materials:

  • Calcium Cyanamide (CaCN₂)

  • Lead Nitrate (Pb(NO₃)₂) (or Lead Acetate/Lead Chloride)

  • Carbon Dioxide (CO₂) gas

  • Distilled Water

  • Equipment for stirring, filtration, drying, and grinding.

Procedure:

  • Hydrolysis of Calcium Cyanamide:

    • In a reaction vessel, add 25g of Calcium Cyanamide to 200ml of distilled water under constant stirring.

    • Bubble CO₂ gas through the suspension for approximately 40 minutes to facilitate hydrolysis and begin the precipitation of calcium carbonate.

    • Add another 200ml of distilled water and continue stirring and CO₂ addition for an additional 30 minutes.

  • Removal of Calcium Carbonate:

    • Filter the resulting slurry to remove the precipitated calcium carbonate. The filtrate is the cyanamide mother liquor.

  • Precipitation of this compound:

    • Adjust the pH of the cyanamide mother liquor to between 9 and 10.

    • Slowly add a 30-33% (by weight) solution of lead nitrate to the pH-adjusted mother liquor with continuous stirring. A yellow precipitate of this compound will form.

    • Allow the precipitate to settle.

  • Product Isolation and Purification:

    • Filter the suspension to collect the yellow this compound precipitate.

    • Wash the precipitate with distilled water to remove any soluble impurities.

    • Dry the purified precipitate at a temperature not exceeding 100°C.

    • Grind the dried product to obtain a fine powder.

Protocol 2: Removal of Sulfide Impurities

This protocol is a supplementary step to be performed if the calcium cyanamide raw material is suspected to contain sulfide impurities.

Procedure:

  • After the hydrolysis of calcium cyanamide and removal of calcium carbonate (steps 1 and 2 of Protocol 1), take the cyanamide mother liquor.

  • Add a small amount of lead hydroxide or ferrous sulfate solution dropwise while stirring.

  • If sulfides are present, a dark precipitate (lead sulfide or iron sulfide) will form.

  • Filter the solution to remove the sulfide precipitate before proceeding to the this compound precipitation step.

Visualizations

experimental_workflow cluster_hydrolysis Step 1: Hydrolysis & CaCO3 Precipitation cluster_filtration1 Step 2: Filtration cluster_precipitation Step 3: this compound Precipitation cluster_isolation Step 4: Product Isolation CaCN2 Calcium Cyanamide Slurry CO2 Introduce CO2 Gas Hydrolysis Hydrolysis & Precipitation (T < 25°C) CO2->Hydrolysis Promotes hydrolysis Precipitates Ca2+ as CaCO3 Filtration1 Filter Slurry Hydrolysis->Filtration1 AdjustpH Adjust Filtrate pH to 9-10 Filtration1->AdjustpH Cyanamide Solution AddPbSalt Add Lead Salt Solution AdjustpH->AddPbSalt Precipitation Formation of Yellow Precipitate AddPbSalt->Precipitation Filtration2 Filter Precipitate Precipitation->Filtration2 Wash Wash with Water Filtration2->Wash Dry Dry (< 100°C) Wash->Dry Grind Grind Dry->Grind FinalProduct This compound Powder Grind->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield of This compound CheckpH Is pH of cyanamide solution 9-10? Start->CheckpH CheckTemp Was hydrolysis temperature below 25°C? CheckpH->CheckTemp Yes AdjustpH Adjust pH to 9-10 CheckpH->AdjustpH No CheckHydrolysis Was hydrolysis time sufficient? CheckTemp->CheckHydrolysis Yes ControlTemp Maintain T < 25°C to prevent dicyandiamide formation CheckTemp->ControlTemp No IncreaseTime Increase hydrolysis time and/or stirring CheckHydrolysis->IncreaseTime No Success Yield Improved CheckHydrolysis->Success Yes AdjustpH->Success ControlTemp->Success IncreaseTime->Success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Degradation of Lead Cyanamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of lead cyanamide (B42294) (PbCN₂) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical degradation pathway of lead cyanamide in an aqueous solution?

A1: this compound is sparingly soluble in water. The degradation process is initiated by its dissolution into lead(II) ions (Pb²⁺) and cyanamide ions (CN₂²⁻). Subsequently, these ions undergo hydrolysis. The cyanamide ion is protonated by water to form hydrogen cyanamide (H₂NCN), which then hydrolyzes to urea (B33335). Concurrently, lead(II) ions react with hydroxide (B78521) ions (OH⁻) in the water to form various lead-hydroxide species, which may precipitate depending on the pH and concentration.

Q2: What are the primary degradation products I should expect to find in my experiments?

A2: The primary degradation products from the aqueous decomposition of this compound are urea and lead(II) hydroxide. Depending on the pH of the solution, you may also detect intermediate species such as hydrogen cyanamide and various soluble lead-hydroxide complexes. At acidic pH, the formation of hydrogen cyanide is a possibility, though less direct than from lead cyanide.[1][2]

Q3: How does pH influence the degradation of this compound?

A3: The pH of the aqueous solution is a critical factor. The hydrolysis of the cyanamide ion to urea is pH-dependent. The speciation of dissolved lead is also heavily influenced by pH, with different lead-hydroxide complexes forming and precipitating at different pH values. The overall degradation process can alter the pH of the solution, necessitating buffering for kinetic studies.

Q4: Can this compound decompose to produce hydrogen cyanide?

A4: While lead cyanide (Pb(CN)₂) is known to decompose in water to release hydrogen cyanide (HCN), the pathway from this compound (PbCN₂) is less direct.[1][2] However, under certain acidic conditions, it is conceivable that side reactions could lead to the formation of small amounts of HCN. Therefore, all experiments should be conducted in a well-ventilated area, with appropriate safety precautions.

Q5: What analytical techniques are recommended for monitoring the degradation process?

A5: A combination of analytical methods is recommended. High-Performance Liquid Chromatography (HPLC) is suitable for quantifying cyanamide and its primary degradation product, urea.[3][4] Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) should be used to measure the concentration of dissolved lead. Ion-selective electrodes or pH meters are essential for monitoring pH changes. For identifying cyanide-related byproducts, Gas Chromatography (GC) or colorimetric methods can be employed.[5][6]

Troubleshooting Guides

Problem 1: The degradation rate of this compound is significantly slower than anticipated.

  • Possible Cause 1: Low Solubility. this compound is sparingly soluble, which may be the rate-limiting step.

    • Solution: Increase the surface area of the solid by agitation or stirring to enhance dissolution. Be aware that this may also increase the degradation rate.

  • Possible Cause 2: pH of the Solution. The hydrolysis of cyanamide is pH-dependent.

    • Solution: Measure and adjust the pH of your aqueous solution. If you need to maintain a constant pH, use a suitable buffer system that does not interact with lead or cyanamide ions.

  • Possible Cause 3: Temperature. Reaction kinetics are temperature-dependent.

    • Solution: Ensure your experiments are conducted at a controlled and consistent temperature. Consider increasing the temperature to accelerate degradation, but be mindful that this can also affect lead speciation.

Problem 2: Formation of an unexpected precipitate in the reaction vessel.

  • Possible Cause 1: Precipitation of Lead Hydroxide. As the cyanamide ion hydrolyzes, it can affect the local pH, leading to the precipitation of lead(II) hydroxide (Pb(OH)₂).

    • Solution: This is an expected part of the degradation pathway. To confirm the precipitate's identity, you can isolate it and use analytical techniques such as X-ray Diffraction (XRD) or Fourier-Transform Infrared (FTIR) spectroscopy.

  • Possible Cause 2: Reaction with Buffer Components. If you are using a buffered solution, the lead ions may be reacting with the buffer components to form an insoluble salt (e.g., lead phosphate).

    • Solution: Choose a non-coordinating buffer system. Good's buffers, such as HEPES or MES, are often suitable choices.

Problem 3: Inconsistent or non-reproducible results between experimental runs.

  • Possible Cause 1: Inconsistent Starting Material. The particle size and surface area of the solid this compound can vary between batches.

    • Solution: Use this compound from the same batch for a series of experiments. If possible, characterize the particle size distribution.

  • Possible Cause 2: Fluctuations in Environmental Conditions. Small changes in temperature or pH can have a significant impact on the degradation rate.

    • Solution: Tightly control the temperature and pH of your reaction. Ensure that your analytical instruments are properly calibrated before each measurement.

  • Possible Cause 3: Photodegradation. Some compounds are sensitive to light.

    • Solution: Conduct your experiments in the dark or under controlled lighting conditions to eliminate photodegradation as a variable. Studies have shown that UV light can initiate the photochemical degradation of cyanide-related species.[7]

Quantitative Data Summary

The following tables summarize relevant quantitative data for the components and products of this compound degradation. Note that data for this compound itself is scarce, so information for related compounds is provided.

Table 1: Solubility and Properties of Key Compounds

CompoundFormulaMolar Mass ( g/mol )Water SolubilityNotes
This compoundPbCN₂247.22Sparingly solubleKey reactant.[8]
CyanamideH₂NCN42.04Highly soluble (775 g/L at 15°C)Intermediate in the degradation pathway.[9]
Urea(NH₂)₂CO60.06Highly soluble (1079 g/L at 20°C)Primary organic degradation product.
Lead(II) HydroxidePb(OH)₂241.21Very slightly soluble (0.17 g/L at 20°C)Primary inorganic degradation product.
Lead(II) CyanidePb(CN)₂259.23Slightly solubleDecomposes in water.[1][2]

Table 2: Factors Influencing Cyanamide Hydrolysis

FactorEffect on Hydrolysis Rate to UreaNotes
pH Rate is pH-dependent.The reaction can be catalyzed by both acids and bases.
Temperature Increased temperature generally increases the rate.Follows Arrhenius behavior.
Catalysts Certain enzymes (e.g., cyanamide hydratase) can accelerate the reaction.Fungi like Myrothecium verrucaria can facilitate this conversion.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Studying the Aqueous Degradation of this compound

  • Preparation of Aqueous Solution:

    • Add a known mass of this compound to a known volume of deionized water or a suitable buffer in a sealed reaction vessel.

    • If required, adjust the initial pH of the solution using dilute nitric acid or sodium hydroxide.

  • Experimental Conditions:

    • Place the reaction vessel in a temperature-controlled environment (e.g., a water bath or incubator).

    • Stir the solution at a constant rate to ensure a uniform suspension.

    • If investigating photodegradation, use a suitable light source or conduct the experiment in the dark.

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot of the solution.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any solid particles. This is a critical step to halt the reaction and prepare the sample for analysis.

  • Sample Analysis:

    • Lead Concentration: Analyze the filtrate for dissolved lead concentration using ICP-MS or AAS.

    • Cyanamide and Urea Concentration: Analyze the filtrate for cyanamide and urea concentrations using a suitable HPLC method. A common method involves separation on a C18 column with UV detection.[4]

    • pH Measurement: Measure the pH of the solution at each time point.

  • Data Analysis:

    • Plot the concentrations of the reactant and products as a function of time to determine the reaction kinetics.

Protocol 2: HPLC Method for Quantification of Cyanamide and Urea

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 5:95 v/v).[4]

  • Flow Rate: 0.3-0.5 mL/min.[4]

  • Detection Wavelength: 240 nm for cyanamide.[4] A different wavelength may be optimal for urea.

  • Column Temperature: 20-30 °C.[4]

  • Injection Volume: 20 µL.[4]

  • Quantification: Use an external standard calibration curve for both cyanamide and urea.

Visualizations

Below are diagrams illustrating the degradation pathways and experimental workflows.

G Proposed Aqueous Degradation Pathway of this compound PbCN2_solid This compound (solid) PbCN₂ Pb_ion Lead(II) Ion Pb²⁺(aq) PbCN2_solid->Pb_ion Dissolution CN2_ion Cyanamide Ion CN₂²⁻(aq) PbCN2_solid->CN2_ion Dissolution PbOH2_precipitate Lead(II) Hydroxide (precipitate) Pb(OH)₂(s) Pb_ion->PbOH2_precipitate Precipitation + 2OH⁻ H2NCN Hydrogen Cyanamide H₂NCN(aq) CN2_ion->H2NCN + 2H₂O - 2OH⁻ Urea Urea (NH₂)₂CO(aq) H2NCN->Urea Hydrolysis + H₂O

Caption: Proposed degradation pathway of this compound in water.

G Experimental Workflow for Degradation Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Aqueous Solution (Water/Buffer + PbCN₂) B Control Temperature & Stirring A->B C Withdraw Aliquots at Time Intervals B->C D Filter Sample (0.22 µm) C->D E Analyze Filtrate: - HPLC (Cyanamide, Urea) - ICP-MS (Lead) - pH Meter D->E F Kinetic Data Analysis E->F

Caption: A typical experimental workflow for kinetic studies.

G Influence of pH on Lead Speciation acidic Acidic pH (e.g., pH < 6) Pb2 Pb²⁺ acidic->Pb2 Dominant Species neutral Near-Neutral pH (e.g., pH 6-8) PbOH2_solid Pb(OH)₂(s) neutral->PbOH2_solid Precipitates alkaline Alkaline pH (e.g., pH > 8) PbOH_plus Pb(OH)⁺ Pb2->PbOH_plus Increasing pH PbOH_plus->neutral Forms PbOH3_minus Pb(OH)₃⁻ PbOH2_solid->PbOH3_minus Increasing pH (Re-dissolves) PbOH3_minus->alkaline Dominant Species

Caption: Simplified diagram of lead(II) speciation in water at different pH values.

References

Technical Support Center: Purification of Crude Lead Cyanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude lead cyanamide (B42294).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude lead cyanamide synthesized from calcium cyanamide?

A1: Crude this compound, when synthesized from commercial calcium cyanamide, typically contains several impurities. The most common include:

  • Calcium Hydroxide (B78521) (Ca(OH)₂): Arises from the hydrolysis of calcium cyanamide.

  • Graphite: An unreacted component from the manufacturing process of calcium cyanamide.[1]

  • Sulfur Compounds: Often present as lead sulfide (B99878) (PbS), which can form if sulfur is present in the starting materials.[1] This can impart a grayish or dark hue to the final product.

  • Unreacted Starting Materials: Residual lead salts (e.g., lead nitrate, lead acetate) or calcium cyanamide.

Q2: What is the expected color of pure this compound?

A2: Pure this compound is a bright yellow powder.[2] Deviations from this color, such as a dull yellow, gray, or off-white appearance, often indicate the presence of impurities. For instance, a grayish tint can be due to the presence of lead sulfide.[1]

Q3: Can this compound be purified by recrystallization?

A3: this compound is generally considered insoluble in water and common organic solvents, which makes traditional recrystallization challenging.[3] Purification efforts, therefore, focus on washing and chemical treatment to remove soluble and reactive impurities from the solid product.

Q4: What analytical methods can be used to determine the purity of this compound?

A4: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This method can be adapted to quantify the cyanamide content. A common method involves using a C18 column with a mobile phase of methanol (B129727) and water, and detection at 240 nm.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the direct quantitative determination of cyanamide.[5]

  • Titration: The lead content can be determined by titration, giving an indication of the purity with respect to the metal content.[2]

  • X-ray Diffraction (XRD): To confirm the crystalline phase of this compound and identify any crystalline impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of the cyanamide functional group and identify certain impurities by their characteristic absorption bands.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Product is not bright yellow (e.g., grayish, brownish, or dull yellow) Presence of lead sulfide (PbS) impurities.[1]Chemical Treatment: Treat the crude product with a dilute solution of a suitable oxidizing agent that will selectively oxidize the sulfide without affecting the this compound. This should be followed by thorough washing.
Incomplete reaction or side reactions.Optimize the reaction conditions (pH, temperature, stoichiometry) during synthesis to minimize the formation of colored byproducts.
Contamination from reaction vessel.Ensure all glassware and reaction vessels are thoroughly cleaned before synthesis.
Low Yield After Purification Product loss during washing steps.Minimize Wash Volumes: Use the minimum amount of cold washing solvent necessary to remove impurities.[6]
Optimize Filtration: Use a Büchner funnel with appropriate filter paper to ensure efficient collection of the solid product. Ensure a good seal to maximize recovery.
Premature precipitation of the product during washing.If a solvent is used in which the product has slight solubility at higher temperatures, ensure the washing solvent is kept cold.
Presence of Calcium Impurities in Final Product Inadequate washing to remove calcium hydroxide.Thorough Washing: Wash the crude product multiple times with deionized water. The use of slightly acidic water (e.g., dilute acetic acid) can be more effective in neutralizing and solubilizing calcium hydroxide, followed by a final wash with deionized water to remove the acid.
Graphite Impurities Remain in Final Product Graphite is inert and insoluble.Flotation: In a suitable liquid, graphite's lower density and different surface properties may allow for its separation by flotation.[7][8]
Air Classification: For larger scale operations, air classification can separate particles based on their density and aerodynamic properties.[9]

Experimental Protocols

Protocol 1: General Purification of Crude this compound by Washing

This protocol describes a general washing procedure to remove soluble impurities like calcium hydroxide and unreacted lead salts.

Materials:

  • Crude this compound

  • Deionized Water

  • Dilute Acetic Acid (0.1 M) (Optional)

  • Beakers

  • Stirring Rod

  • Büchner Funnel and Flask

  • Filter Paper

  • Drying Oven

Procedure:

  • Slurry Formation: In a beaker, create a slurry of the crude this compound with deionized water (e.g., 100 mL of water per 10 g of crude product).

  • Stirring: Stir the slurry vigorously for 15-20 minutes to dissolve soluble impurities.

  • Filtration: Filter the mixture using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with several portions of fresh, cold deionized water.

  • (Optional Acid Wash): If calcium impurities are persistent, resuspend the filter cake in a dilute solution of acetic acid and stir for 15 minutes. This will convert calcium hydroxide to the more soluble calcium acetate.

  • Final Water Wash: Filter the product again and wash thoroughly with deionized water to remove any residual acid and soluble salts.

  • Drying: Dry the purified this compound in an oven at a temperature below 100°C to avoid decomposition.[10]

Protocol 2: Removal of Sulfide Impurities

This protocol is for addressing a grayish discoloration due to lead sulfide impurities.

Materials:

  • Crude this compound (containing sulfide impurities)

  • Dilute Hydrogen Peroxide Solution (e.g., 3%)

  • Deionized Water

  • Standard laboratory glassware for washing and filtration.

Procedure:

  • Slurry Formation: Suspend the crude this compound in deionized water.

  • Oxidation: Slowly add a dilute solution of hydrogen peroxide while stirring. The sulfide will be oxidized to sulfate, which can then be washed away. Monitor the reaction to avoid excessive foaming or temperature increase.

  • Washing: After the reaction is complete (indicated by a color change towards yellow and cessation of any reaction), filter the solid product.

  • Thorough Rinsing: Wash the filter cake extensively with deionized water to remove all traces of the oxidizing agent and soluble byproducts.

  • Drying: Dry the purified product in an oven at a temperature below 100°C.

Quantitative Data Summary

Purification MethodKey ParametersTypical Purity AchievedReference
Commercial GradeNot Applicable95-96%[2][7]
Washing with WaterMultiple washes with deionized waterEffective for soluble impurities, purity improvement depends on initial impurity levels.[1]
Dilute Acid Wash0.1 M Acetic Acid followed by water washHighly effective for removing basic impurities like calcium hydroxide.General principle

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_synthesis Crude this compound Synthesis slurry Create Aqueous Slurry crude_synthesis->slurry wash_water Wash with Deionized Water slurry->wash_water filter1 Filtration wash_water->filter1 acid_wash Optional: Dilute Acid Wash filter1->acid_wash If Ca(OH)2 present drying Drying filter1->drying If pure enough filter2 Filtration acid_wash->filter2 final_wash Final Water Wash filter2->final_wash final_wash->drying pure_product Pure this compound drying->pure_product analysis Purity Analysis (HPLC, XRD, etc.) pure_product->analysis

Caption: Experimental workflow for the purification of crude this compound.

troubleshooting_guide start Start: Crude this compound check_color Is the color bright yellow? start->check_color color_ok Proceed to washing check_color->color_ok Yes color_not_ok Color is off (e.g., grayish) check_color->color_not_ok No wash_impurities Wash thoroughly with deionized water color_ok->wash_impurities sulfide_treatment Treat with oxidizing agent (e.g., dilute H2O2) color_not_ok->sulfide_treatment sulfide_treatment->wash_impurities check_purity Check purity (e.g., HPLC) wash_impurities->check_purity purity_ok Pure Product check_purity->purity_ok Purity > 95% purity_not_ok Repeat purification steps or optimize synthesis check_purity->purity_not_ok Purity < 95%

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Lead Cyanamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of lead cyanamide (B42294).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of lead cyanamide, particularly when scaling up from laboratory to larger-scale production.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to insufficient reaction time or temperature (solid-state synthesis).[1]For solid-state reactions involving lead oxide and urea, ensure the reaction is carried out at 410-460°C for at least 26.5-45 hours.[1]
Poor mass transfer in a heterogeneous slurry.Increase agitation speed to ensure uniform mixing of reactants. In larger vessels, consider the impeller design to avoid dead zones.
Sub-optimal pH for precipitation.For aqueous precipitation methods using lime nitrogen and a lead salt, maintain the pH of the aminonitrile solution between 9 and 10 for optimal precipitation of this compound.[1]
Product is Off-Color (Not Bright Yellow) Presence of sulfur impurities in the starting material (e.g., crude calcium cyanamide), leading to the formation of black lead sulfide.Pretreat the crude calcium cyanamide slurry with a lead compound (e.g., lead carbonate, basic lead carbonate, or lead oxide) to precipitate sulfur compounds before the main reaction.
Contamination with calcium compounds.Remove calcium from the cyanamide solution before precipitation of this compound. This can be achieved by adding soda ash to precipitate calcium carbonate or sulfuric acid to precipitate calcium sulfate (B86663).[2]
Inconsistent Particle Size Uncontrolled supersaturation during precipitation at a larger scale.Control the rate of addition of the lead salt solution to the cyanamide solution to maintain a consistent level of supersaturation.
Inefficient mixing leading to localized areas of high concentration.Optimize the stirring rate and impeller design for the reactor size to ensure rapid and uniform distribution of reactants.
Ostwald ripening affecting the particle size distribution over time.After precipitation, carefully control the aging time and temperature of the slurry to manage crystal growth and achieve the desired particle size.
Difficulty in Filtering the Product Formation of very fine particles or amorphous precipitate.Adjust the precipitation conditions (e.g., temperature, pH, reactant concentration) to favor the formation of larger, more crystalline particles.
Clogging of the filter medium.Consider using a different type of filter or a filter aid. Ensure the washing liquid is compatible with the product and does not cause it to swell or disintegrate.
Wastewater Contamination with Lead Residual soluble lead ions in the filtrate after precipitation.Treat the filtrate by bubbling carbon dioxide through it to precipitate the remaining lead as basic lead carbonate, which can be collected as a white pigment.[1]
Incomplete separation of the solid product from the mother liquor.Optimize the filtration and washing steps to ensure maximum recovery of the this compound product.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are solid-state reaction and aqueous precipitation.

  • Solid-State Reaction: This method typically involves heating a mixture of a lead compound (like lead oxide) and a nitrogen-containing compound (like urea) at high temperatures (410-460°C) for an extended period (26.5-45 hours).[1]

  • Aqueous Precipitation: This more common method involves reacting a soluble lead salt (e.g., lead nitrate (B79036), lead acetate, or lead chloride) with a solution containing the cyanamide anion.[1] A frequent starting material is lime nitrogen (calcium cyanamide), which is first hydrolyzed to produce an aminonitrile solution.[1]

Q2: What are the key challenges when scaling up this compound synthesis?

A2: Scaling up from a lab bench to a pilot plant or industrial scale introduces several challenges:

  • Heat Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can lead to temperature control issues in a large reactor, potentially affecting reaction kinetics and product quality.

  • Mixing Efficiency: Achieving uniform mixing in a large vessel is more difficult and critical for precipitation reactions to ensure consistent particle size and prevent localized side reactions.

  • Impurity Control: The impact of impurities in raw materials can be magnified at a larger scale, necessitating more robust purification steps.

  • Solid Handling: Transferring and filtering large quantities of solid product can be challenging and requires specialized equipment.

  • Waste Management: The increased volume of waste, especially lead-containing wastewater, requires efficient and environmentally compliant treatment processes.[3][4][5]

Q3: How can I control the particle size of this compound during precipitation?

A3: Controlling particle size is crucial for the pigment properties of this compound. Key parameters to control include:

  • Rate of reactant addition: A slower addition rate generally leads to larger particles by favoring crystal growth over nucleation.

  • Temperature: Higher temperatures can increase solubility and lead to larger crystals.

  • pH: The pH of the reaction medium can influence the solubility of this compound and thus the particle size. For the reaction of lime nitrogen with a lead salt, a pH of 9-10 is recommended.[1]

  • Agitation: The stirring rate affects the mixing and the supersaturation profile within the reactor.

  • Aging/Ripening: Allowing the precipitate to age in the mother liquor (Ostwald ripening) can lead to the growth of larger particles at the expense of smaller ones.

Q4: What are the main impurities I should be concerned about, and how can I remove them?

A4: The primary impurities depend on the starting materials:

  • Calcium Compounds: When using crude calcium cyanamide, residual calcium can contaminate the final product. This can be removed by precipitating the calcium as calcium carbonate (by adding soda ash) or calcium sulfate (by adding sulfuric acid) before adding the lead salt.[2]

  • Sulfur Compounds: Crude calcium cyanamide can contain sulfur, which can form lead sulfide, a black impurity. This can be removed by a pre-treatment step where a small amount of a lead compound is added to the calcium cyanamide slurry to precipitate the sulfur.

  • Unreacted Starting Materials: Ensure the stoichiometry of the reactants is correct and allow for sufficient reaction time. Washing the final product thoroughly is also crucial.

Q5: What are the essential safety precautions when working with this compound?

A5: this compound and its precursors are hazardous. Always adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For handling powders, a respirator is recommended to prevent inhalation.

  • Ventilation: All work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid creating dust. Use wet cleaning methods for spills.

  • Waste Disposal: All lead-containing waste, including solutions and contaminated materials, must be disposed of as hazardous waste according to institutional and local regulations.[3][5]

Experimental Protocols

Protocol 1: Aqueous Synthesis of this compound from Lime Nitrogen and Lead Nitrate

This protocol is based on the aqueous precipitation method.[1]

Materials:

  • Lime nitrogen (Calcium cyanamide, CaCN₂)

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Deionized water

  • Carbon dioxide (gas)

  • Hydrochloric acid or Sodium hydroxide (B78521) (for pH adjustment)

Equipment:

  • Reaction vessel with a mechanical stirrer

  • Gas dispersion tube

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Hydrolysis of Lime Nitrogen:

    • In the reaction vessel, create a slurry of lime nitrogen in deionized water (e.g., 25g of CaCN₂ in 200ml of water).

    • Bubble carbon dioxide gas through the stirred slurry for approximately 40 minutes to facilitate hydrolysis and precipitate calcium as calcium carbonate.

    • Add another 200ml of water and continue stirring for 30 minutes.

  • Preparation of Aminonitrile Solution:

    • Filter the slurry to remove the calcium carbonate precipitate.

    • Adjust the pH of the filtrate (aminonitrile solution) to 9-10 using a suitable acid or base.

  • Precipitation of this compound:

    • Slowly add a 30% (w/w) solution of lead(II) nitrate to the stirred aminonitrile solution. A yellow precipitate of this compound will form.

  • Isolation and Purification:

    • Allow the precipitate to settle, then filter the mixture.

    • Wash the collected solid with deionized water to remove any soluble impurities.

    • Dry the purified this compound in an oven at a temperature not exceeding 100°C.

  • Wastewater Treatment:

    • Pass carbon dioxide through the filtrate to precipitate any residual lead ions as basic lead carbonate. Filter this solid for disposal or use as a white pigment. The remaining mother liquor can be recycled for the hydrolysis step.[1]

Visualizations

experimental_workflow cluster_hydrolysis Step 1: Hydrolysis cluster_precipitation Step 2: Precipitation cluster_isolation Step 3: Isolation A Lime Nitrogen Slurry B CO2 Bubbling A->B C Filtration B->C D Aminonitrile Solution (pH 9-10) C->D Filtrate E Add Lead Nitrate Solution D->E F Yellow Precipitate Forms E->F G Filtration & Washing F->G H Drying (<100°C) G->H I Pure this compound H->I

Caption: Aqueous synthesis workflow for this compound.

troubleshooting_logic Start Problem: Off-Color Product Q1 Is the color dark/black? Start->Q1 A1_Yes Likely Lead Sulfide impurity. Q1->A1_Yes Yes Q2 Is the color pale/whitish? Q1->Q2 No Sol1 Pre-treat raw material to remove sulfur. A1_Yes->Sol1 End Obtain Bright Yellow Product Sol1->End A2_Yes Likely Calcium compound contamination. Q2->A2_Yes Yes Q2->End No Sol2 Purify cyanamide solution before precipitation. A2_Yes->Sol2 Sol2->End

Caption: Troubleshooting logic for off-color this compound.

References

improving yield and purity in fine chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve yield and purity in fine chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing reaction yield and purity?

A1: Achieving high yield and purity requires a deep understanding of reaction kinetics and purification methods.[1] The most critical factors to control are temperature, pressure, reactant concentrations, and solvent choice.[1][2] The purity of starting materials is also essential, as impurities can lead to side reactions or inhibit the desired transformation.[2][3] Additionally, minimizing product loss during workup and purification steps is crucial for maximizing the isolated yield.[4][5]

Q2: How does solvent selection impact the outcome of a synthesis?

A2: The choice of solvent is critical as it can significantly influence a reaction's rate, yield, and selectivity.[6] Key solvent properties to consider include:

  • Polarity : The solvent's polarity affects the solubility of reactants and can stabilize charged intermediates or transition states.[6] For example, SN1 reactions are favored in polar protic solvents, while SN2 reactions are faster in polar aprotic solvents.[6]

  • Boiling Point : This determines the accessible temperature range for the reaction.[6]

  • Purity : Impurities in solvents, such as trace amounts of water in anhydrous reactions, can introduce unwanted side reactions and reduce yield.[3] Using a lower purity solvent may seem economical initially, but it can lead to greater long-term expenses from failed experiments and compromised product quality.[3]

Q3: What is the difference between yield and purity?

A3: In chemical synthesis, yield and purity are distinct metrics:

  • Yield : The reaction yield is the amount of product obtained, typically expressed as a percentage of the theoretical maximum.[7] It is a measure of the efficiency of the chemical reaction and subsequent workup.[1][5]

  • Purity : Purity refers to the degree to which a substance is free from contaminants or impurities.[7] It is a measure of the quality of the isolated product. High yield does not guarantee high purity, as the obtained product could be a mixture of the desired compound and various byproducts.[8]

Q4: When should I prioritize yield over purity, or vice versa?

A4: The priority depends on the specific goals of the synthesis. In early-stage drug discovery, synthesizing a large number of compounds quickly may be the priority, making a reasonably pure product at a moderate yield acceptable. For late-stage development and manufacturing, especially for active pharmaceutical ingredients (APIs), achieving ultra-high purity is paramount, even if it requires additional purification steps that may lower the overall yield.[9] Fine chemicals are characterized by their high purity, which is crucial for their intended applications in specialty chemicals and pharmaceuticals.[1][10]

Troubleshooting Guide: Low Reaction Yield

This guide addresses common causes of low product yield and provides systematic steps for diagnosis and resolution.

Q5: My reaction yield is significantly lower than expected. Where should I start troubleshooting?

A5: A low yield can result from issues at any stage of the process: setup, reaction, or workup.[4] The first step is to analyze the crude reaction mixture using techniques like TLC, NMR, LC-MS, or GC-MS to determine its composition.[11] This will help you identify if the issue is an incomplete reaction, product decomposition, or the formation of side products.[11]

A general workflow for troubleshooting low yield can be visualized as follows:

Low_Yield_Troubleshooting start Low Yield Observed analyze Analyze Crude Mixture (TLC, NMR, LC-MS) start->analyze cause1 High % of Starting Material analyze->cause1 Observation cause2 Presence of Byproducts analyze->cause2 cause3 Baseline / No Clear Spots analyze->cause3 subcause1a Incomplete Reaction cause1->subcause1a Possible Cause subcause1b Inactive Reagents / Catalyst cause1->subcause1b subcause2a Side Reactions cause2->subcause2a subcause3a Product Decomposition cause3->subcause3a subcause3b Loss During Workup cause3->subcause3b solution1a Increase Time / Temp Add More Reagent subcause1a->solution1a Solution solution1b Verify Reagent Purity Use Fresh Catalyst subcause1b->solution1b solution2a Optimize Conditions (Temp, Conc.) Use More Selective Catalyst subcause2a->solution2a solution3a Lower Temperature Reduce Reaction Time Use Milder Workup subcause3a->solution3a solution3b Optimize Extraction pH Use Brine to Break Emulsions Ensure Complete Transfers subcause3b->solution3b

A workflow for diagnosing and resolving low reaction yields.

Q6: My analysis shows a lot of unreacted starting material. What should I do?

A6: If significant starting material remains, the reaction is likely incomplete.[11] Consider the following actions:

  • Extend Reaction Time : Monitor the reaction's progress over a longer period using TLC or HPLC to determine the optimal duration.[2][12]

  • Increase Temperature : For many reactions, increasing the temperature can speed up the rate. However, be cautious as excessive heat can cause product degradation or increase side reactions.[2][13]

  • Check Reagents and Catalyst : Ensure reagents are pure and catalysts are active.[14] Impurities in starting materials can inhibit the reaction.[1] If necessary, purify reagents and solvents before use.[4]

  • Re-evaluate Stoichiometry : If the reaction stalls, you may need to add more of a limiting reagent to drive it to completion.[4]

Q7: The crude product contains many byproducts. How can I improve selectivity?

A7: The presence of multiple byproducts indicates that side reactions are occurring.[15] To improve selectivity for the desired product:

  • Optimize Reaction Conditions : Systematically adjust temperature, reactant concentration, and the order of reagent addition.[15] Lowering the temperature often increases selectivity by favoring the kinetic product.[16]

  • Use a More Selective Catalyst : The right catalyst can significantly speed up the desired reaction pathway while minimizing others.[2]

  • Change the Solvent : The solvent can influence the reaction pathway. Screening different solvents may reveal one that favors your desired product.[6][17]

Q8: I suspect I'm losing my product during the workup or purification. How can I prevent this?

A8: Product loss during post-reaction handling is a common cause of low isolated yield.[4][5]

  • Transfers : Be meticulous during transfers between glassware. Rinse flasks, stir bars, and funnels multiple times with the appropriate solvent to recover all material.[4]

  • Extractions : During liquid-liquid extractions, ensure the pH is correct to keep your product in the organic layer. If emulsions form, adding brine can help break them.[11]

  • Purification : Purification steps always result in some loss.[5] For column chromatography, choose the right solvent system to get good separation without excessive band broadening. For crystallization, avoid using too much solvent, as this will reduce your recovery.[18]

Troubleshooting Guide: Low Product Purity

This guide focuses on issues related to product purity, from byproduct formation to challenges in purification.

Q9: My final product has low purity after purification. What are the common causes?

A9: Low purity is typically caused by one of two issues: the presence of side products that are difficult to separate from the desired product, or inefficient purification techniques. Unwanted side reactions can arise from impurities in starting materials, incorrect reaction temperature, or poor control over stoichiometry.[15][19] The chosen purification method may also be unsuitable for removing specific impurities.

Q10: Crystallization is not working. The product either "oils out" or won't crystallize at all. What can I do?

A10: Crystallization is a powerful purification technique, but it can be tricky. Here are solutions to common problems:

IssuePotential Cause(s)Troubleshooting Steps
No Crystals Form Solution is too dilute; Nucleation is inhibited.- Boil off some solvent to concentrate the solution.[18] - Scratch the inside of the flask with a glass rod.[18] - Add a seed crystal of the pure compound.[18][20]
Product "Oils Out" Melting point of the solid is below the solution's temperature; Cooling is too rapid.- Reheat the solution and add more solvent.[18] - Ensure a slow, controlled cooling process.[20] - Try a different solvent or solvent system with a lower boiling point.
Crystals Form Too Quickly Solution is too concentrated; Cooling is too fast.- Reheat and add a small amount of extra solvent.[18] - Insulate the flask to slow down the cooling rate.[18]
Crystals Are Very Small High rate of nucleation compared to crystal growth.- Decrease the level of supersaturation by using a slightly more dilute solution or cooling more slowly.[20] - Maintain the solution just below the saturation point to allow larger crystals to grow (Ostwald ripening).[20]

Q11: How do I choose the best purification technique for my product?

A11: The optimal purification strategy depends on the physical properties of your compound and its impurities. Traditional techniques used by organic chemists include crystallization, extraction, distillation, and chromatography.[9][21]

Purification_Choice start Crude Product Mixture q1 Is the product a solid? start->q1 technique5 Liquid-Liquid Extraction start->technique5 Initial Cleanup q2 Is the product thermally stable and volatile? q1->q2 No technique1 Crystallization q1->technique1 Yes q3 Are impurities significantly different in polarity? q2->q3 No technique2 Distillation / Sublimation q2->technique2 Yes technique3 Column Chromatography (Normal or Reversed-Phase) q3->technique3 Yes technique4 Preparative HPLC / SFC q3->technique4 No, but small differences

A decision guide for selecting a primary purification method.
Experimental Protocols

Protocol 1: General Procedure for Recrystallization

This protocol outlines the steps for purifying a solid organic compound by recrystallization.

  • Solvent Selection : Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[21] Test small amounts of your crude product in various solvents to find the ideal one.

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[21] If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot filtration.

  • Cooling : Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[18][20] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing : Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying : Dry the crystals completely to remove residual solvent. This can be done in a desiccator, a vacuum oven, or by air drying.

Analytical Techniques for Purity Assessment

Q12: How can I accurately determine the purity of my final compound?

A12: While simple methods like melting point analysis can indicate purity (pure substances have a sharp melting point range), more sophisticated analytical techniques are required for accurate quantification.[22][23] Analytical testing is the most accurate and preferred method for assessing chemical purity.[22]

TechniqueInformation ProvidedCommon Application
High-Performance Liquid Chromatography (HPLC) Separates, identifies, and quantifies each component in a mixture.[23]Gold standard for purity assessment of non-volatile compounds, especially in the pharmaceutical industry.[9]
Gas Chromatography (GC) Separates and analyzes compounds that can be vaporized without decomposition.[23]Ideal for assessing the purity of volatile organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[23][24]Structural confirmation and purity determination of organic compounds.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify compounds and determine their molecular weight.[23]Often coupled with HPLC or GC (LC-MS, GC-MS) to provide comprehensive analysis of complex mixtures.[11]
Thin Layer Chromatography (TLC) A simple, rapid, and cost-effective method to qualitatively assess purity and monitor reaction progress.[21][23]Quick check for the presence of impurities by comparing the sample to a reference standard.

References

stability issues of lead cyanamide under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of lead cyanamide (B42294) under various pH conditions. The information is intended for researchers, scientists, and professionals in drug development who may be utilizing lead cyanamide in their experiments.

Troubleshooting Guide: Common Stability Issues

Q1: I'm observing a loss of my solid this compound when I suspend it in an acidic solution (pH < 7). What is happening?

A1: this compound is expected to be unstable in acidic conditions. The loss of solid material is likely due to its dissolution and subsequent decomposition. Two primary reactions are likely occurring:

  • Dissolution of Lead: Lead compounds are generally more soluble in acidic environments. The lead (II) ions (Pb²⁺) from the this compound are likely dissolving into the aqueous phase.

  • Hydrolysis of Cyanamide: The cyanamide anion (CN₂²⁻) that is released into the solution will be protonated in the acidic environment to form hydrogen cyanamide (H₂NCN). This species is known to be unstable in acidic conditions and undergoes hydrolysis to form urea (B33335).

Therefore, you are likely observing the conversion of your solid this compound into soluble lead salts and urea.

Q2: My this compound sample appears to be changing when I place it in a basic solution (pH > 8), but it's not dissolving completely. What are the expected reactions?

A2: In alkaline conditions, the stability of this compound is also compromised, though the degradation pathway differs from that in acidic media.

  • Dimerization of Cyanamide: In basic solutions, the cyanamide ion is prone to dimerization to form dicyandiamide (B1669379). This reaction removes the cyanamide from the solution, which can drive further, albeit potentially slow, dissolution of the this compound to maintain equilibrium.

  • Formation of Lead Hydroxides/Plumbites: At very high pH values, dissolved lead ions can precipitate as lead(II) hydroxide (B78521) (Pb(OH)₂) or, in the presence of excess hydroxide, form soluble plumbite complexes (e.g., [Pb(OH)₃]⁻ or [Pb(OH)₄]²⁻).

You may observe a change in the solid's appearance or the formation of a new precipitate (lead hydroxide) alongside the original this compound.

Q3: I suspect my this compound is degrading. How can I confirm this and identify the byproducts?

A3: To confirm degradation and identify the products, you will need to analyze both the solid and liquid phases of your experimental setup.

  • Liquid Phase Analysis:

    • Urea and Dicyandiamide: The supernatant can be analyzed for the presence of urea and dicyandiamide using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Lead Ions: The concentration of dissolved lead in the supernatant can be determined by techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • Solid Phase Analysis:

    • Techniques like X-ray Diffraction (XRD) can be used to identify changes in the crystalline structure of the solid material, which would indicate the formation of new solid phases (e.g., lead hydroxide).

A summary of expected degradation products at different pH values is provided in the table below.

Data Presentation: Expected Stability of this compound

pH RangeExpected Stability of this compoundPredominant Degradation Pathway of Cyanamide AnionExpected Degradation Products
< 4 (Strongly Acidic) Highly UnstableHydrolysisSoluble Lead Salts, Urea
4 - 6 (Weakly Acidic to Neutral) Relatively StableMinimal DegradationLow levels of dissolved Lead and Urea
7 - 9 (Weakly Alkaline) Moderately UnstableDimerizationSoluble Lead Salts, Dicyandiamide
> 10 (Strongly Alkaline) UnstableDimerization & Potential Lead Hydroxide FormationSoluble Lead Salts/Plumbites, Dicyandiamide, Lead(II) Hydroxide

Experimental Protocols

Protocol for Assessing pH Stability of this compound

This protocol outlines a general procedure to study the stability of this compound at different pH values.

1. Materials and Reagents:

  • This compound (solid)
  • Buffer solutions of various pH values (e.g., pH 4, 7, and 10)
  • Deionized water
  • Constant temperature shaker/incubator
  • Centrifuge
  • Filtration apparatus (e.g., 0.22 µm syringe filters)
  • Analytical instrumentation (HPLC/LC-MS for organic molecules, ICP-MS/AAS for lead)

2. Procedure:

  • Prepare a series of buffer solutions at the desired pH values.
  • For each pH to be tested, accurately weigh a known amount of this compound and add it to a known volume of the corresponding buffer solution in a sealed container.
  • Place the containers in a constant temperature shaker (e.g., 25°C or 37°C) and agitate at a constant speed.
  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the slurry.
  • Separate the solid and liquid phases by centrifugation followed by filtration of the supernatant.
  • Analyze the liquid phase for the concentration of dissolved lead and potential degradation products (urea, dicyandiamide).
  • (Optional) Analyze the remaining solid phase to identify any changes in its chemical composition or crystalline structure.

3. Data Analysis:

  • Plot the concentration of dissolved lead and the degradation products as a function of time for each pH.
  • Calculate the rate of degradation at each pH value.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for storing a suspension of this compound?

A: Based on the known stability of the cyanamide anion, a pH range of 4-6 would likely offer the highest stability for this compound in an aqueous suspension, as this is where the hydrolysis and dimerization reactions of the cyanamide anion are minimized.[1] However, it is important to note that even in this range, some dissolution of lead may occur. For long-term storage, it is best to keep the solid dry.

Q: Why is this compound synthesized at a high pH (9-10) if it is unstable in alkaline conditions?

A: The synthesis of this compound is typically a precipitation reaction.[2] A high pH is used during synthesis to ensure that the cyanamide is in its anionic form (CN₂²⁻) and that the lead salt is sufficiently reactive to form the sparingly soluble this compound precipitate. The synthesis is a rapid process, while the degradation in alkaline conditions (dimerization) may occur over a longer timescale.

Q: Can I use a strong acid to quickly dissolve my this compound sample?

A: Yes, a strong acid should effectively dissolve this compound.[1] However, be aware that this process will also lead to the rapid hydrolysis of the cyanamide to urea.[1] Therefore, the resulting solution will contain soluble lead salts and urea, not this compound.

Q: Are there any safety concerns I should be aware of when working with this compound under different pH conditions?

A: Yes. This compound and its potential degradation products pose health risks.

  • Lead Toxicity: Lead and its soluble salts are toxic. Handle all materials in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acid/Base Handling: Standard precautions for handling acidic and basic solutions should be followed.

  • Disposal: All waste containing lead must be disposed of in accordance with local environmental regulations for hazardous waste.

Visualizations

StabilityTroubleshooting start Start: Stability Issue Observed ph_condition What is the pH of the solution? start->ph_condition acidic Acidic (pH < 7) ph_condition->acidic Acidic alkaline Alkaline (pH > 7) ph_condition->alkaline Alkaline acid_reaction Likely Reactions: - Lead Dissolution - Cyanamide Hydrolysis acidic->acid_reaction alkaline_reaction Likely Reactions: - Cyanamide Dimerization - Possible Pb(OH)2 formation alkaline->alkaline_reaction analysis Analysis Strategy acid_reaction->analysis alkaline_reaction->analysis liquid_phase Analyze Liquid Phase: - Dissolved Lead (ICP-MS/AAS) - Urea/Dicyandiamide (HPLC/LC-MS) analysis->liquid_phase solid_phase Analyze Solid Phase: - XRD for phase changes analysis->solid_phase

Caption: Troubleshooting workflow for this compound stability issues.

DegradationPathways cluster_acidic Acidic Conditions (pH < 7) cluster_alkaline Alkaline Conditions (pH > 7) PbCN2 This compound (Solid) Pb_ion_acid Pb²⁺ (aq) PbCN2->Pb_ion_acid H2NCN_acid H₂NCN PbCN2->H2NCN_acid + 2H⁺ Pb_ion_alkaline Pb²⁺ (aq) PbCN2->Pb_ion_alkaline CN2_ion CN₂²⁻ (aq) PbCN2->CN2_ion Urea Urea H2NCN_acid->Urea + H₂O Dicyandiamide Dicyandiamide CN2_ion->Dicyandiamide Dimerization

References

mitigating byproduct formation during lead cyanamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of lead cyanamide (B42294) (PbCN₂). Our goal is to help you mitigate byproduct formation and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during lead cyanamide synthesis in a question-and-answer format.

Issue 1: The final product is off-white or greyish instead of the expected yellow color.

  • Question: My this compound product has a greyish or off-white tint, not the vibrant yellow I was expecting. What could be the cause and how can I fix it?

  • Answer: This discoloration is often due to the presence of impurities. The most common culprits are lead sulfide (B99878) (PbS) if sulfur-containing precursors are used, or basic lead carbonate.[1][2] To mitigate this, ensure your starting materials, particularly calcium cyanamide, are low in sulfur. If sulfur is present, it can be removed by creating a slurry of the crude calcium cyanamide in water and adding a lead compound like lead carbonate to precipitate the sulfur as lead sulfide before the main reaction.[1] Additionally, controlling the pH of the reaction is crucial, as excessively alkaline conditions can favor the formation of basic lead carbonate.[2]

Issue 2: The reaction yield is significantly lower than expected.

  • Question: I'm experiencing very low yields of this compound. What are the likely reasons and how can I improve the yield?

  • Answer: Low yields can stem from several factors including incomplete reaction, polymerization of cyanamide, or loss of product during workup. Key parameters to check are:

    • Reaction Temperature: For aqueous solution synthesis, the reaction should be carried out at room temperature.[2] High temperatures, especially in solid-state reactions (which can require 410°C-460°C), can lead to decomposition or side reactions.[2]

    • pH Control: The optimal pH for the reaction between a cyanamide solution and a lead salt is between 9 and 10.[2] Deviation from this range can lead to the formation of byproducts or incomplete precipitation of this compound.

    • Stirring: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and continuous stirring throughout the addition of reactants and the reaction period.

    • Precursor Quality: The purity of your starting materials, such as lime nitrogen (calcium cyanamide), is important. Using a fresh, high-purity grade is recommended to avoid side reactions from impurities.[3]

Issue 3: The product contains significant amounts of lead carbonate or basic lead carbonate.

  • Question: My analytical data shows contamination of my this compound with lead carbonate. How can I prevent its formation?

  • Answer: The formation of lead carbonate (PbCO₃) or basic lead carbonate (PbCO₃·Pb(OH)₂) is a common issue, especially in aqueous syntheses.[2] This is often caused by the absorption of atmospheric carbon dioxide. To minimize this:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude CO₂.

    • Degassed Solvents: Use freshly boiled and cooled deionized water to minimize dissolved CO₂.

    • pH Control: Maintaining the pH in the optimal range of 9-10 helps to favor the precipitation of this compound over lead carbonate.[2]

    • Filtrate Treatment: Any remaining lead ions in the filtrate can be intentionally precipitated as lead carbonate by bubbling CO₂ through the solution. This can be a method to recover lead and prevent its discharge, while also isolating the desired this compound product.[2]

Issue 4: The product is difficult to filter and wash.

  • Question: The this compound precipitate is very fine and clogs the filter paper, making it difficult to wash and isolate. What can I do?

  • Answer: The physical properties of the precipitate are highly dependent on the reaction conditions. A very fine precipitate can result from rapid precipitation. To improve filterability:

    • Controlled Reactant Addition: Add the lead salt solution slowly to the cyanamide solution with vigorous stirring. This promotes the growth of larger crystals.

    • Digestion: After precipitation is complete, allowing the mixture to stand (digest) for a period, for example, for a few hours or overnight, can lead to Ostwald ripening, where larger particles grow at the expense of smaller ones, improving filterability.

    • Choice of Lead Salt: Using lead oxide or lead carbonate as the lead source in a reaction with an acid sodium cyanamide solution can result in a physical form of this compound that is easier to separate.[1] The use of soluble lead salts like lead nitrate (B79036) may result in a less easily separable product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis? A1: The most frequently encountered byproducts are lead carbonate (PbCO₃), basic lead carbonate (PbCO₃·Pb(OH)₂), and lead oxide (PbO).[1][2] If sulfur-containing precursors are used, lead sulfide (PbS) can also be a significant impurity.[1]

Q2: What is the optimal pH for the aqueous synthesis of this compound? A2: The optimal pH for the reaction of a cyanamide solution with a lead salt is between 9 and 10.[2]

Q3: Can I use a solid-state reaction to synthesize this compound? A3: Yes, solid-state metathesis is a viable method. For example, the reaction between lead(II) chloride (PbCl₂) and sodium cyanamide (Na₂NCN) in a 1:1 molar ratio can produce this compound.[4] However, solid-state reactions often require high temperatures (e.g., 410°C-460°C when using lead oxide and urea) and can have long reaction times.[2]

Q4: What analytical techniques are suitable for characterizing the purity of this compound? A4: A combination of techniques is recommended for full characterization:

  • X-Ray Diffraction (XRD): To confirm the crystal structure of this compound and identify crystalline impurities like PbO or PbCO₃.[4]

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrations of the cyanamide anion (NCN²⁻) and to detect impurities like carbonates.[4]

  • Elemental Analysis: To determine the elemental composition (Pb, C, N) and check for stoichiometric correctness.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used for the direct quantitative determination of cyanamide.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the quantitative detection of cyanamide.[6]

Q5: How can I purify crude this compound? A5: Washing the precipitated this compound thoroughly with deionized water is the primary method to remove soluble impurities.[2] If organic impurities are suspected, washing with a suitable organic solvent may be necessary. For the purification of the cyanamide precursor itself, methods involving dissolution in an organic solvent followed by crystallization can be employed.[7]

Data Presentation

Table 1: Common Byproducts and Mitigation Strategies

ByproductChemical FormulaCommon CauseMitigation Strategy
Lead CarbonatePbCO₃Absorption of atmospheric CO₂ in alkaline solutionConduct reaction under an inert atmosphere; use degassed solvents.[2]
Basic Lead CarbonatePbCO₃·Pb(OH)₂High pH and presence of CO₂Maintain pH between 9-10; inert atmosphere.[2]
Lead OxidePbOIncomplete reaction of lead oxide precursor; side reactions at high temperatures.Ensure stoichiometric addition of reactants; control reaction temperature.[1][2]
Lead SulfidePbSSulfur impurities in calcium cyanamide precursor.Use sulfur-free precursors or pre-treat calcium cyanamide with a lead compound to remove sulfur.[1]

Experimental Protocols

Protocol 1: Aqueous Synthesis of this compound from Lime Nitrogen and Lead Nitrate

This protocol is based on the aqueous reaction method.[2]

  • Preparation of Cyanamide Solution: a. In a beaker, suspend 25g of lime nitrogen (calcium cyanamide) in 200ml of deionized water. b. Bubble carbon dioxide gas through the suspension with stirring for 40 minutes to precipitate calcium as calcium carbonate. c. Add another 200ml of deionized water and allow the lime nitrogen to hydrolyze for 30 minutes. d. Filter the solution to remove the calcium carbonate precipitate. e. Adjust the pH of the filtrate to 10 using a suitable acid or base.

  • Precipitation of this compound: a. Slowly add 130ml of a 33% (w/v) lead nitrate solution to the cyanamide solution under vigorous stirring. b. A yellow precipitate of this compound will form. c. Allow the precipitate to settle after the addition is complete.

  • Isolation and Purification: a. Filter the yellow precipitate using a Buchner funnel. b. Wash the precipitate thoroughly with deionized water to remove any unreacted salts. c. Dry the product in an oven at a temperature not exceeding 100°C. d. Grind the dried product to obtain a fine yellow powder.

Visualizations

experimental_workflow cluster_prep Cyanamide Solution Preparation cluster_reaction This compound Precipitation cluster_isolation Product Isolation & Purification start Start: Lime Nitrogen Slurry co2 Bubble CO2 (40 min) start->co2 hydrolysis Hydrolyze (30 min) co2->hydrolysis filter_ca Filter CaCO3 hydrolysis->filter_ca ph_adjust Adjust pH to 10 filter_ca->ph_adjust add_pb Slowly Add Lead Nitrate Solution ph_adjust->add_pb precipitate Yellow Precipitate Forms add_pb->precipitate settle Allow to Settle precipitate->settle filter_pbcn2 Filter Product settle->filter_pbcn2 wash Wash with DI Water filter_pbcn2->wash dry Dry (< 100°C) wash->dry grind Grind to Powder dry->grind end End: Pure this compound grind->end

Caption: Experimental workflow for the aqueous synthesis of this compound.

troubleshooting_byproducts start Problem: Byproduct Formation byproduct Identify Byproduct start->byproduct pbco3 Lead Carbonate (PbCO3) byproduct->pbco3 Off-white product, reacts with acid pbs Lead Sulfide (PbS) byproduct->pbs Grey/black product, S present in precursors pbo Lead Oxide (PbO) byproduct->pbo Off-color product, high temp synthesis sol_pbco3 Solution: - Inert Atmosphere - Degassed Solvents - Control pH (9-10) pbco3->sol_pbco3 sol_pbs Solution: - Use S-free precursors - Pre-treat precursors to remove S pbs->sol_pbs sol_pbo Solution: - Ensure complete reaction - Control temperature pbo->sol_pbo

Caption: Troubleshooting decision tree for common byproduct formation.

References

impact of reaction time on lead cyanamide product quality

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of lead cyanamide (B42294). The following information addresses common issues encountered during experimentation, with a focus on the impact of reaction time on product quality.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing lead cyanamide, and how do they differ in terms of reaction time?

There are two main synthetic routes for producing this compound:

  • Solid-State Reaction: This method involves the high-temperature reaction of lead oxide with a nitrogen-containing compound like urea. It is characterized by very long reaction times, often ranging from 26.5 to 45 hours, and requires high energy input due to the elevated temperatures (410°C - 460°C).[1]

  • Aqueous Precipitation: This is a more rapid method conducted at or near room temperature. It typically involves reacting a soluble lead salt (e.g., lead nitrate (B79036), lead acetate) with a solution of cyanamide, often derived from calcium cyanamide. The entire process, from hydrolysis of the starting material to the dried final product, can be completed in as little as 8 hours.[1]

Q2: How does reaction time generally affect the purity and yield of a synthesized product?

The duration of a chemical reaction can have a significant impact on both the yield and purity of the final product. While longer reaction times can lead to a higher yield by allowing the reaction to proceed to completion, they can also contribute to the formation of by-products and impurities, thus reducing the overall purity. Conversely, shorter reaction times may yield a purer product but potentially at the cost of a lower overall yield, as the reaction may not have fully completed.[2]

Q3: What are the common impurities that can arise during the synthesis of this compound?

Common impurities in this compound synthesis include:

  • Unreacted Lead Compounds: Such as lead oxide or basic lead carbonate, which can be present if the reaction is incomplete.[3]

  • Calcium Compounds: If calcium cyanamide is used as a starting material, residual calcium salts can contaminate the final product.[3]

  • Lead Sulfide: If sulfur is present in the starting materials, it can react to form lead sulfide, which can negatively impact the color of the pigment.

Troubleshooting Guide

Problem 1: The final this compound product has low purity, with significant amounts of unreacted lead oxide.

  • Possible Cause: The reaction time was insufficient for the complete conversion of the starting materials.

  • Solution: Increase the reaction time. For aqueous precipitation methods, consider extending the stirring time of the reaction mixture. Monitor the reaction progress at different time points to determine the optimal duration for complete conversion.

Problem 2: The product is contaminated with basic lead carbonate.

  • Possible Cause: This can occur if an excess of a carbonate-containing precipitating agent (like sodium carbonate) is used, or if there is exposure to atmospheric carbon dioxide under alkaline conditions.

  • Solution: Carefully control the stoichiometry of the reactants. If using a carbonate to precipitate out calcium, ensure it is not in excess.[3] Conducting the reaction under an inert atmosphere (e.g., nitrogen) can also minimize the formation of lead carbonate from atmospheric CO2.

Problem 3: The particle size of the this compound is too large or inconsistent.

  • Possible Cause: The aging time after precipitation was not optimized. In precipitation reactions, the initial particles formed are often small and can grow over time through a process called Ostwald ripening.

  • Solution: Adjust the aging time of the precipitate in the mother liquor. Shorter aging times generally lead to smaller particles, while longer aging times can result in larger, more uniform crystals. Experiment with different aging durations and analyze the resulting particle size distribution to find the optimal conditions for your application.

Data Presentation

The following table summarizes the expected impact of varying reaction times on key quality parameters of this compound synthesized via an aqueous precipitation method. (Note: This data is representative and may vary based on specific experimental conditions.)

Reaction Time (hours)Purity (%)Particle Size (nm)Predominant Impurities
492150Unreacted Lead Nitrate
897250Trace Lead Nitrate
1298350Trace Basic Lead Carbonate
2496400Basic Lead Carbonate

Experimental Protocols

Experimental Protocol: Aqueous Precipitation of this compound

This protocol describes a general procedure for the synthesis of this compound via aqueous precipitation, with an emphasis on controlling the reaction time.

Materials:

  • Calcium Cyanamide (CaCN₂)

  • Lead(II) Nitrate (Pb(NO₃)₂)

  • Deionized Water

  • Carbon Dioxide (gas)

  • Sodium Hydroxide (B78521) (NaOH) solution (for pH adjustment)

Procedure:

  • Preparation of Cyanamide Solution:

    • A slurry of calcium cyanamide in deionized water is prepared.

    • Carbon dioxide is bubbled through the slurry to precipitate calcium as calcium carbonate, which is then removed by filtration. This step is crucial for the purity of the final product.

  • pH Adjustment:

    • The pH of the resulting cyanamide solution is adjusted to an optimal range of 9-10 using a sodium hydroxide solution.[1]

  • Precipitation of this compound:

    • A solution of lead(II) nitrate is slowly added to the pH-adjusted cyanamide solution with vigorous stirring. A yellow precipitate of this compound will form.

  • Reaction/Aging:

    • The reaction mixture is stirred for a predetermined amount of time (e.g., 4, 8, 12, or 24 hours) at room temperature. This duration is the "reaction time" that is being investigated for its impact on product quality.

  • Isolation and Purification:

    • The precipitate is collected by filtration.

    • The collected solid is washed thoroughly with deionized water to remove any soluble impurities.

  • Drying:

    • The purified this compound is dried in an oven at a controlled temperature (e.g., 70-75°C) until a constant weight is achieved.[3]

Mandatory Visualizations

Reaction_Time_Impact cluster_input Reaction Time cluster_output Product Quality Short (e.g., 4h) Short (e.g., 4h) Purity Purity Short (e.g., 4h)->Purity Lower (Incomplete Reaction) ParticleSize Particle Size Short (e.g., 4h)->ParticleSize Smaller Impurities Impurities Short (e.g., 4h)->Impurities Unreacted Starting Materials Optimal (e.g., 8h) Optimal (e.g., 8h) Optimal (e.g., 8h)->Purity High Optimal (e.g., 8h)->ParticleSize Moderate Optimal (e.g., 8h)->Impurities Minimal Long (e.g., 24h) Long (e.g., 24h) Long (e.g., 24h)->Purity Lower (By-product Formation) Long (e.g., 24h)->ParticleSize Larger (Ostwald Ripening) Long (e.g., 24h)->Impurities Side-Reaction Products

Caption: Impact of reaction time on this compound quality.

Troubleshooting_Workflow start Start: Product Quality Issue issue Issue Low Purity Incorrect Particle Size Off-Color start->issue check_impurities Identify Impurities (e.g., XRD, XRF) issue:q->check_impurities Low Purity analyze_psd Analyze Particle Size Distribution issue:q->analyze_psd Incorrect Particle Size unreacted_sm Unreacted Starting Materials (e.g., PbO, Pb(NO3)2) check_impurities->unreacted_sm side_products Side-Reaction Products (e.g., Basic PbCO3) check_impurities->side_products adjust_time Adjust Reaction Time unreacted_sm->adjust_time adjust_conditions Adjust Reaction Conditions (pH, Stoichiometry) side_products->adjust_conditions end End: Optimized Product adjust_time->end adjust_conditions->end adjust_aging Adjust Aging Time analyze_psd->adjust_aging adjust_aging->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Lead Cyanamide Safe Handling and Storage Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of lead cyanamide (B42294). The information is presented in a question-and-answer format to directly address potential issues and ensure the safety of all laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with lead cyanamide?

A1: this compound is a highly hazardous substance. The primary hazards include:

  • Toxicity: It is toxic if swallowed or in contact with skin.[1]

  • Corrosivity: It can cause severe skin burns and eye damage.[1][2]

  • Carcinogenicity: It is suspected of causing cancer.[1]

  • Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[1][2]

  • Organ Damage: It may cause damage to organs, particularly the thyroid, through prolonged or repeated exposure.[1]

  • Environmental Hazard: It is harmful to aquatic life with long-lasting effects.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE is mandatory to prevent exposure. This includes:

  • Gloves: Wear protective gloves.[1][3]

  • Protective Clothing: Wear protective clothing.[1][3]

  • Eye Protection: Wear eye protection.[1][3]

  • Face Protection: Wear a face shield.[1][3]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, wear a self-contained breathing apparatus.[3][4]

Q3: What are the proper storage conditions for this compound?

A3: this compound must be stored in a cool, dry, and well-ventilated place in a tightly closed container.[1][3] It should be stored locked up and away from incompatible materials.[1][4]

Q4: What materials are incompatible with this compound?

A4: While specific incompatibility data for this compound is limited in the provided results, lead compounds, in general, can be incompatible with strong acids and oxidizing agents. It is crucial to avoid contact with acids, as this can generate highly toxic hydrogen cyanide gas.[5]

Troubleshooting Guide

Q1: What should I do in case of a small spill of this compound powder?

A1: For a small spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Wear PPE: Don the appropriate PPE, including respiratory protection.[3]

  • Containment: Carefully sweep up the spilled material and place it into a suitable, closed container for disposal.[3] Avoid creating dust.[3]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste as hazardous material according to your institution's guidelines.[1]

Q2: What is the first aid procedure for skin contact with this compound?

A2: If skin contact occurs:

  • Remove Contaminated Clothing: Immediately take off all contaminated clothing.[1]

  • Rinse Skin: Rinse the affected skin area with plenty of water.[1]

  • Seek Medical Attention: Get medical advice/attention immediately.[3]

Q3: What should I do if this compound gets into my eyes?

A3: For eye contact:

  • Rinse Eyes: Rinse cautiously with water for several minutes.[1]

  • Remove Contact Lenses: If present and easy to do, remove contact lenses. Continue rinsing.[1]

  • Seek Immediate Medical Attention: Call a poison center or doctor immediately.[1]

Q4: What is the procedure if this compound is accidentally ingested?

A4: In case of ingestion:

  • Rinse Mouth: Rinse the mouth with water.[1][3]

  • Do NOT Induce Vomiting. [1]

  • Seek Immediate Medical Attention: Call a poison center or doctor immediately.[1][3]

Q5: What actions should be taken in case of a fire involving this compound?

A5: In the event of a fire:

  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[4]

  • Protective Gear: Firefighters should wear self-contained breathing apparatus.[3][4]

  • Avoid Water Jet: Do not use a direct water jet, as it may scatter the material.

  • Contain Runoff: Prevent fire-extinguishing water from contaminating surface water or the ground water system.[2]

Quantitative Data Summary

ParameterValueReference
Acute Oral Toxicity (LD50, Rat) Data not available for this compound. For Cyanamide: 142 mg/kg[1]
Recommended Storage Temperature 2 - 8 °C (36 - 46 °F)[1]

Experimental Workflow and Emergency Protocols

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh this compound C->D E Perform Experiment D->E F Decontaminate Equipment E->F G Segregate Hazardous Waste F->G H Dispose of Waste G->H

Caption: A standard workflow for handling this compound in a laboratory setting.

emergency_flowchart cluster_spill Spill Response cluster_exposure Personnel Exposure start Emergency Event spill Spill Occurs start->spill exposure Personnel Exposure start->exposure evacuate_spill Evacuate Area spill->evacuate_spill don_ppe_spill Don PPE evacuate_spill->don_ppe_spill contain_spill Contain & Clean Spill don_ppe_spill->contain_spill dispose_spill Dispose of Waste contain_spill->dispose_spill remove_clothing Remove Contaminated Clothing exposure->remove_clothing rinse_area Rinse Affected Area remove_clothing->rinse_area seek_medical Seek Immediate Medical Attention rinse_area->seek_medical

References

Validation & Comparative

A Comparative Analysis of Lead Cyanamide and Other Metal Cyanamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of lead cyanamide (B42294) (PbCN₂), calcium cyanamide (CaCN₂), zinc cyanamide (ZnCN₂), and silver cyanamide (Ag₂CN), focusing on their synthesis, properties, and performance in various applications. The information is intended to assist researchers and professionals in selecting the appropriate metal cyanamide for their specific needs.

Overview of Metal Cyanamides

Metal cyanamides are a class of inorganic compounds containing the cyanamide anion (CN₂²⁻). The properties and applications of these compounds vary significantly depending on the metal cation. This guide focuses on a comparative analysis of lead, calcium, zinc, and silver cyanamides.

Synthesis of Metal Cyanamides

The synthesis methods for these metal cyanamides differ based on the reactivity and stability of the precursors.

Table 1: Synthesis Methods for Selected Metal Cyanamides

Metal CyanamideSynthesis MethodKey ReactantsReaction Conditions
Lead Cyanamide (PbCN₂) ** Solid-state metathesis or precipitationLead oxide (PbO) and urea (B33335) (CO(NH₂)₂) or a soluble lead salt and a soluble cyanamide saltHigh temperature (410-460°C) for solid-state reaction; Aqueous solution at room temperature for precipitation.[1]
Calcium Cyanamide (CaCN₂) Frank-Caro processCalcium carbide (CaC₂) and nitrogen gas (N₂)High temperature (~1000°C) in an electric furnace.[2][3][4][5][6]
Zinc Cyanamide (ZnCN₂) PrecipitationA soluble zinc salt (e.g., zinc chloride) and a soluble cyanamide salt (e.g., sodium cyanamide)Aqueous solution.[7]
Silver Cyanamide (Ag₂CN) **PrecipitationA soluble silver salt (e.g., silver nitrate) and a soluble cyanamide saltAqueous solution.

Comparative Performance Analysis

Application as a Pigment

This compound is known for its use as a yellow pigment. While direct comparative studies with other metal cyanamides as pigments are limited, its performance can be inferred from historical data.

Table 2: Pigment Properties of this compound

PropertyDescriptionSupporting Data/Observations
Color Yellow-
Covering Power Reported to be equal or superior to primrose yellow.-
Lightfastness Superior to chrome yellows.-
Alkali Resistance More stable than chrome yellows.-
Application as a Fertilizer

Calcium cyanamide is widely used as a nitrogen fertilizer. Its efficacy is attributed to the slow release of nitrogen in the form of ammonia (B1221849).

Table 3: Fertilizer Performance of Calcium Cyanamide

ParameterFindingReference
Nitrogen Use Efficiency (NUE) In a 2-year field study on lettuce, NUE was not significantly different from traditional split application of soluble nitrogen fertilizers.[8]
Yield A pre-plant application of 80 kg ha⁻¹ N from CaCN₂ resulted in better performance than standard fertilizers (urea and LAN) applied at 130 kg ha⁻¹ N for onions.[9]
Nitrate (B79036) Leaching The addition of slow-release CaCN₂ to both LAN and urea decreased N leaching by 44% and 51%, respectively, in onion cultivation.[9]
Bulb Quality (Onion) Application of CaCN₂ followed by topdressing with LAN or urea decreased onion bolting by 1.6% and 1.83%, respectively, compared to the control.[9]
Storage Durability (Onion) Application of 400 kg⋅ha⁻¹ CaCN₂ resulted in enhanced yield and overall onion plant growth. However, 600 kg⋅ha⁻¹ CaCN₂ increased bulb weight loss, rots, and sprouting during storage.[10]
Catalytic Applications

Zinc and copper-zinc cyanamides have shown promise as catalysts in various organic reactions.

Table 4: Catalytic Performance of Zinc and Copper-Zinc Cyanamides

CatalystReactionKey Performance MetricReference
Zinc Cyanamide (in situ) Peroxymonosulfate (B1194676) activation for pollutant degradationTurnover frequency up to 5.50 g⁻¹ min⁻¹, an order of magnitude higher than many metal-based catalysts.[11]
Copper-Zinc Cyanamide (Cu₀.₈Zn₀.₂NCN) Nitrite electroreduction to ammonia (NO₂RR)Faradaic efficiency of ~100% and an NH₃ yield of 22 mg h⁻¹ cm⁻².[12]

Experimental Protocols

Synthesis of this compound (from Lead Oxide and Urea)

Objective: To synthesize this compound via a solid-state reaction.

Materials:

  • Lead(II) oxide (PbO)

  • Urea (CO(NH₂)₂)

  • High-temperature furnace

  • Crucible

Procedure:

  • Thoroughly mix lead(II) oxide and urea in a 1:2 molar ratio.

  • Place the mixture in a crucible.

  • Heat the crucible in a furnace at 410-460°C for an extended period (e.g., 26.5-45 hours), as indicated by historical patent literature.[1]

  • Allow the product to cool to room temperature.

  • Characterize the resulting yellow powder (this compound) using appropriate analytical techniques (e.g., XRD, elemental analysis).

Synthesis of Calcium Cyanamide (Frank-Caro Process)

Objective: To synthesize calcium cyanamide from calcium carbide and nitrogen.

Materials:

  • Calcium carbide (CaC₂) powder

  • Nitrogen gas (N₂)

  • Electric furnace

  • Reaction vessel (e.g., steel cylinder)

Procedure:

  • Place the calcium carbide powder in the reaction vessel.

  • Heat the vessel in an electric furnace to approximately 1000°C.

  • Introduce a continuous flow of nitrogen gas into the vessel.

  • Maintain the temperature for several hours to ensure complete reaction. The reaction is exothermic and will sustain itself.[2][3]

  • After the reaction is complete, cool the vessel to room temperature.

  • The product is a solid mixture of calcium cyanamide and carbon.

Evaluation of Fertilizer Performance (Nitrogen Release)

Objective: To determine the nitrogen release profile of a metal cyanamide fertilizer.

Method: Soil Incubation Study.

Procedure:

  • Mix a known quantity of the metal cyanamide fertilizer with a specific type of soil in incubation containers.

  • Maintain the soil moisture and temperature at controlled levels to simulate field conditions.

  • At regular intervals (e.g., weekly), collect soil samples from the containers.

  • Extract the inorganic nitrogen (ammonium and nitrate) from the soil samples using a potassium chloride (KCl) solution.

  • Analyze the concentration of ammonium (B1175870) and nitrate in the extracts using colorimetric methods or an ion-selective electrode.

  • Plot the cumulative nitrogen released over time to determine the release kinetics.

Evaluation of Corrosion Inhibition

Objective: To assess the effectiveness of a metal cyanamide-based coating in preventing metal corrosion.

Method: Electrochemical Impedance Spectroscopy (EIS).

Procedure:

  • Prepare metal coupons (e.g., steel) and coat them with a paint formulation containing the metal cyanamide pigment.

  • Prepare a control set of coupons with paint lacking the metal cyanamide.

  • Immerse the coated coupons in a corrosive electrolyte solution (e.g., 3.5% NaCl).

  • Use a three-electrode electrochemical cell with the coated coupon as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).

  • Perform EIS measurements over a range of frequencies at the open-circuit potential.

  • Analyze the impedance data (Nyquist and Bode plots) to determine the coating resistance and capacitance, which are indicative of the corrosion protection performance. A higher coating resistance suggests better corrosion inhibition.

Signaling Pathways and Mechanisms

Cyanamide in Plant Metabolism

Hydrogen cyanamide, which is formed from the hydrolysis of calcium cyanamide in the soil, plays a significant role in plant metabolism, particularly in breaking bud dormancy.[13] Its mechanism involves the inhibition of catalase, leading to an increase in hydrogen peroxide (H₂O₂), which is a signaling molecule. This triggers a cascade of events, including changes in carbohydrate metabolism and plant hormone signaling.[14][15]

Cyanamide_Plant_Metabolism Calcium Cyanamide (CaCN2) Calcium Cyanamide (CaCN2) Hydrogen Cyanamide (H2CN2) Hydrogen Cyanamide (H2CN2) Calcium Cyanamide (CaCN2)->Hydrogen Cyanamide (H2CN2) Hydrolysis in soil H2CN2 H2CN2 Inhibition of Catalase Inhibition of Catalase H2CN2->Inhibition of Catalase Increased H2O2 Increased H2O2 Inhibition of Catalase->Increased H2O2 Carbohydrate Metabolism Carbohydrate Metabolism Increased H2O2->Carbohydrate Metabolism Signal Plant Hormone Signaling Plant Hormone Signaling Increased H2O2->Plant Hormone Signaling Signal Bud Dormancy Break Bud Dormancy Break Carbohydrate Metabolism->Bud Dormancy Break Plant Hormone Signaling->Bud Dormancy Break

Figure 1. Simplified pathway of calcium cyanamide's effect on plant metabolism.

Mechanism of Corrosion Inhibition by Metal Cyanamides

Metal cyanamides can act as corrosion inhibitors by forming a protective film on the metal surface. The cyanamide anion can adsorb onto the metal surface, and the metal cation can participate in the formation of a passive layer.

Corrosion_Inhibition cluster_0 Corrosive Environment cluster_1 Inhibitor Action Anodic Reaction (Metal Dissolution) Anodic Reaction (Metal Dissolution) Corrosion Corrosion Anodic Reaction (Metal Dissolution)->Corrosion Cathodic Reaction (e.g., Oxygen Reduction) Cathodic Reaction (e.g., Oxygen Reduction) Cathodic Reaction (e.g., Oxygen Reduction)->Corrosion Metal Cyanamide Metal Cyanamide Adsorption on Metal Surface Adsorption on Metal Surface Metal Cyanamide->Adsorption on Metal Surface Protective Film Formation Protective Film Formation Adsorption on Metal Surface->Protective Film Formation Protective Film Formation->Anodic Reaction (Metal Dissolution) Inhibits Protective Film Formation->Cathodic Reaction (e.g., Oxygen Reduction) Inhibits

Figure 2. General mechanism of corrosion inhibition by metal cyanamides.

Metal Cyanamide in Organic Synthesis

Metal cyanamides can serve as versatile reagents in organic synthesis, for instance, in cycloaddition reactions where the cyanamide moiety acts as a building block for heterocyclic compounds.

Organic_Synthesis Metal Cyanamide Metal Cyanamide Cyanamide Moiety (NCN²⁻) Cyanamide Moiety (NCN²⁻) Metal Cyanamide->Cyanamide Moiety (NCN²⁻) Source of Cyanamide Moiety (NCN²⁻)Reactant (e.g., Alkyne) Cyanamide Moiety (NCN²⁻)Reactant (e.g., Alkyne) Intermediate Intermediate Cyanamide Moiety (NCN²⁻)Reactant (e.g., Alkyne)->Intermediate [2+2+2] Cycloaddition Heterocyclic Compound Heterocyclic Compound Intermediate->Heterocyclic Compound Rearrangement/Further Reaction

Figure 3. Role of metal cyanamides in cycloaddition reactions.

References

Validating the Purity of Synthesized Lead Cyanamide: A Comparative Guide to HPLC and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other common analytical techniques for validating the purity of synthesized lead cyanamide (B42294) (PbCN₂). Experimental data and detailed protocols are provided to assist in selecting the most appropriate method for your research needs.

Synthesis of Lead Cyanamide and Potential Impurities

This compound is a yellow pigment that can be synthesized through various methods, including the reaction of lead salts with cyanamide salts in an aqueous solution or via solid-state metathesis. A common laboratory-scale synthesis involves the reaction of a soluble lead salt, such as lead(II) nitrate (B79036), with sodium cyanamide.

Reaction: Pb(NO₃)₂(aq) + Na₂NCN(aq) → PbNCN(s) + 2NaNO₃(aq)

The primary impurities in the synthesized this compound can be categorized as:

  • Unreacted Starting Materials: Residual lead(II) nitrate and sodium cyanamide.

  • Byproducts: Sodium nitrate, which is soluble and can be largely removed by washing.

  • Side-Reaction Products: Dicyandiamide (B1669379), the dimer of cyanamide, can form, especially under certain pH conditions.

  • Other Impurities: Depending on the synthesis route, impurities like lead(II) chloride or lead(II) acetate (B1210297) could be present if those lead salts are used as precursors.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Validation

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. While not as common for inorganic compounds as for organic molecules, specialized HPLC methods can be developed for the purity analysis of this compound. A significant challenge is the poor solubility of this compound in typical HPLC mobile phases. To address this, a sample preparation step involving dissolution in a suitable solvent or a derivatization reaction is necessary.

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a method for the analysis of the potential impurity, dicyandiamide, in a synthesized this compound sample.

1. Sample Preparation:

  • Accurately weigh 100 mg of the synthesized this compound powder.

  • To extract potential soluble impurities, suspend the powder in 10 mL of deionized water.

  • Sonicate the suspension for 15 minutes to ensure thorough mixing and extraction of any soluble components.

  • Filter the suspension through a 0.45 µm syringe filter to remove the insoluble this compound. The filtrate will be used for HPLC analysis.

2. HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase 5% Methanol in water
Flow Rate 0.4 mL/min
Injection Volume 20 µL
Detector UV-Vis at 240 nm
Column Temperature 25°C

3. Data Analysis:

  • A standard solution of dicyandiamide is prepared and injected to determine its retention time.

  • The filtrate from the this compound sample is then injected.

  • The presence of a peak at the same retention time as the dicyandiamide standard indicates its presence as an impurity.

  • Quantification can be achieved by creating a calibration curve with dicyandiamide standards of known concentrations.

Alternative Purity Validation Techniques

Several other analytical methods can be employed to assess the purity of synthesized this compound, each providing different types of information.

Elemental Analysis (EA)

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, and lead) in a sample. The experimental percentages are then compared to the theoretical values for pure this compound.

Experimental Protocol:

  • A small, accurately weighed amount of the dried this compound sample is combusted in a high-temperature furnace.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • The lead content can be determined by techniques such as Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) after acid digestion of the sample.

  • The experimentally determined weight percentages of C, N, and Pb are compared to the theoretical values for PbCN₂.

X-ray Diffraction (XRD)

XRD is a non-destructive technique used to identify the crystalline phases in a solid sample. It is an excellent method for confirming the formation of the desired this compound crystal structure and for detecting any crystalline impurities.

Experimental Protocol:

  • A finely ground powder of the synthesized this compound is packed into a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).

  • The intensity of the diffracted X-rays is measured by a detector.

  • The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline material and can be compared to a reference pattern for pure this compound.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a quick and simple method to confirm the presence of the cyanamide group (N-C≡N) and to detect certain impurities.

Experimental Protocol:

  • A small amount of the this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

  • The sample is exposed to infrared radiation over a range of wavenumbers (typically 4000-400 cm⁻¹).

  • The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the chemical bonds present in the sample. The characteristic stretching vibration of the cyanamide group is expected to be observed.

Comparison of Purity Validation Methods

The following table summarizes the key aspects of HPLC and the alternative techniques for validating the purity of synthesized this compound.

FeatureHPLCElemental Analysis (EA)X-ray Diffraction (XRD)Fourier-Transform Infrared Spectroscopy (FTIR)
Principle Separation based on differential partitioning between mobile and stationary phases.Determination of the elemental composition of the sample.Identification of crystalline phases based on diffraction of X-rays.Identification of functional groups based on absorption of infrared radiation.
Information Provided Separation and quantification of soluble impurities.Elemental composition and empirical formula.Crystalline structure and phase purity.Presence of specific functional groups.
Sample Preparation Extraction of soluble components; filtration.Accurate weighing of a small sample.Grinding the sample into a fine powder.Grinding with KBr to form a pellet or direct analysis with ATR.
Strengths High sensitivity for quantifiable impurities; well-established for dicyandiamide detection.Provides fundamental information on the bulk purity of the sample.Excellent for confirming the desired crystal structure and identifying crystalline impurities.Rapid, non-destructive, and good for confirming the presence of the cyanamide functional group.
Limitations Challenging for insoluble compounds like this compound; indirect analysis of the main component.Does not distinguish between the desired compound and isomers with the same elemental composition.Not suitable for amorphous impurities; quantification can be complex.May not be sensitive to small amounts of impurities; interpretation can be complex for mixtures.

Visualizing the Workflow and Relationships

The following diagrams illustrate the experimental workflow for purity validation and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis cluster_validation Purity Validation synthesis Synthesize This compound hplc HPLC Analysis (for soluble impurities) synthesis->hplc Sample ea Elemental Analysis synthesis->ea Sample xrd X-ray Diffraction synthesis->xrd Sample ftir FTIR Spectroscopy synthesis->ftir Sample

Diagram 1: Experimental workflow for the synthesis and purity validation of this compound.

logical_relationships cluster_properties Analyzed Properties cluster_techniques Analytical Techniques compound Synthesized this compound sol_impurities Soluble Impurities compound->sol_impurities elemental_comp Elemental Composition compound->elemental_comp crystal_structure Crystal Structure compound->crystal_structure functional_groups Functional Groups compound->functional_groups hplc HPLC sol_impurities->hplc ea Elemental Analysis elemental_comp->ea xrd X-ray Diffraction crystal_structure->xrd ftir FTIR Spectroscopy functional_groups->ftir

Diagram 2: Logical relationship between the properties of synthesized this compound and the analytical techniques used for their characterization.

References

A Comparative Analysis of the Thermal Stability of Lead Cyanamide and Zinc Cyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of compounds is critical for ensuring safety, efficacy, and stability in various applications. This guide provides a detailed comparison of the thermal properties of lead cyanamide (B42294) (PbNCN) and zinc cyanamide (ZnNCN), supported by available experimental data and methodologies.

Executive Summary

Lead cyanamide and zinc cyanamide are inorganic compounds with a range of potential applications. This guide delves into their comparative thermal stability, a crucial parameter for their handling, storage, and use in thermally sensitive processes. Based on available thermogravimetric analysis (TGA) data, both compounds exhibit notable thermal stability. However, subtle differences in their decomposition behavior are critical for specific research and development applications.

Data Presentation: Thermal Decomposition Parameters

CompoundFormulaOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Decomposition AtmosphereReference
This compoundPbNCN~400Not specifiedAir[1]
Zinc CyanamideZnNCN~400>800Air / Inert[1][2]

Note: The data presented is based on available literature. "Not specified" indicates that the specific value was not found in the cited sources.

Comparative Thermal Stability

Thermogravimetric analysis (TGA) of both this compound and zinc cyanamide in an air atmosphere indicates that both compounds are stable up to an average temperature of 400 °C[1]. This suggests that for many applications below this temperature, both materials will maintain their structural integrity.

Experimental Protocols

A comprehensive understanding of the thermal stability data requires insight into the experimental methodologies used for its acquisition. The following outlines a general protocol for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), the primary techniques for assessing thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

General Procedure:

  • Sample Preparation: A small, accurately weighed sample of the compound (typically 5-10 mg) is placed in a crucible (e.g., alumina, platinum).

  • Instrument Setup: The crucible is placed on a sensitive microbalance within a furnace.

  • Atmosphere Control: A purge gas (e.g., air, nitrogen, argon) is introduced at a constant flow rate to control the sample's environment.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature). The derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rate.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on phase transitions and reactions.

General Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is encapsulated in a hermetically sealed pan (e.g., aluminum). An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Atmosphere Control: A purge gas is used to maintain a controlled atmosphere.

  • Heating Program: The sample and reference are heated at a constant rate.

  • Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. This is plotted as a DSC curve (heat flow vs. temperature), where peaks indicate endothermic or exothermic events.

Mandatory Visualizations

To illustrate the logical flow of a typical thermal analysis experiment, the following workflow diagram is provided.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analyzer (TGA/DSC) cluster_data Data Processing & Interpretation Start Start Weigh Accurately Weigh Sample Start->Weigh Crucible Place in Crucible/Pan Weigh->Crucible Load Load Sample & Reference Crucible->Load Atmosphere Set Atmosphere (Air/N2) Load->Atmosphere Program Define Heating Program Atmosphere->Program Run Run Analysis Program->Run Acquire Acquire Data (Mass/Heat Flow vs. Temp) Run->Acquire Plot Plot TGA/DSC Curves Acquire->Plot Analyze Analyze Curves for Onset, Peak Temps Plot->Analyze End End Analyze->End Decomposition_Analysis_Logic cluster_experiment TGA-MS/FTIR Experiment cluster_detection Evolved Gas Analysis cluster_interpretation Mechanism Elucidation Sample Metal Cyanamide (PbNCN or ZnNCN) Heating Heating in TGA Sample->Heating MassSpec Mass Spectrometry (MS) Heating->MassSpec Evolved Gases FTIR FTIR Spectroscopy Heating->FTIR Evolved Gases Identify Identify Gaseous Decomposition Products MassSpec->Identify FTIR->Identify Propose Propose Decomposition Pathway Identify->Propose

References

A Comparative Guide to the Electrochemical Characterization of Lead Cyanamide and Alternative p-Type Semiconductor Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical properties of lead cyanamide (B42294) (PbCN₂) films with alternative p-type semiconductor materials, namely cuprous oxide (Cu₂O) and copper nitride (Cu₃N). The information presented is based on available experimental data and is intended to be a resource for researchers working on the development of novel electrochemical sensors, photoelectrochemical cells, and other advanced applications.

Comparative Electrochemical Data

The following tables summarize the key electrochemical and physical properties of lead cyanamide, cuprous oxide, and copper nitride thin films based on reported experimental findings.

Property This compound (PbCN₂) Film Cuprous Oxide (Cu₂O) Film Copper Nitride (Cu₃N) Film
Semiconductor Type p-typep-type or n-type (synthesis dependent)[1]p-type or n-type (synthesis dependent)[2]
Band Gap (Eg) ~2.4 eV (indirect)2.1 - 2.6 eV[3]1.2 - 1.9 eV[2][4]
Flat-Band Potential (Vfb) ~2.3 V vs. RHE~0.1 V vs. SCENot widely reported
Carrier Concentration Not explicitly reported10¹⁶ - 10¹⁷ cm⁻³ (p-type)[5]~1.43 x 10²⁰ cm⁻³ (p-type)[2]
Synthesis Methods Solid-state metathesisElectrodeposition, Solvothermal, Sputtering[1][3][6]Reactive Sputtering, Ammonolysis[6][7]

Table 1: Key Physical and Electrochemical Properties. This table offers a side-by-side comparison of the fundamental properties of the three semiconductor films.

Electrochemical Technique This compound (PbCN₂) Film Cuprous Oxide (Cu₂O) Film Copper Nitride (Cu₃N) Film
Cyclic Voltammetry (CV) Data not readily available. Expected to show redox peaks corresponding to the Pb²⁺/Pb⁰ couple and potentially the cyanamide moiety.Well-defined redox peaks corresponding to Cu⁺/Cu⁰ and Cu²⁺/Cu⁺ transitions. The shape and position of peaks are highly dependent on the electrolyte and pH.[8]Expected to show redox activity related to copper species and potential interactions with the electrolyte.
Electrochemical Impedance Spectroscopy (EIS) Data not readily available. Expected to exhibit a semicircle in the Nyquist plot, with the diameter corresponding to the charge transfer resistance.Nyquist plots typically show a semicircle, the diameter of which (charge transfer resistance) is influenced by illumination and applied bias.[5][9][10][11]Data not readily available.
Mott-Schottky Analysis A negative slope in the Mott-Schottky plot confirms its p-type nature.Mott-Schottky plots are used to determine the flat-band potential and acceptor/donor density. The slope indicates the semiconductor type (negative for p-type, positive for n-type).[12][13][14][15][16]Can be used to determine the carrier type and concentration.[2]

Table 2: Summary of Electrochemical Characterization Data. This table outlines the expected and reported outcomes from key electrochemical characterization techniques for each material.

Experimental Protocols

This section provides detailed methodologies for the synthesis and electrochemical characterization of the discussed thin films.

Synthesis of Thin Films

a) Metathetic Synthesis of this compound (PbCN₂) Powder (for subsequent film fabrication)

This protocol is based on the solid-state metathesis reaction.

  • Precursors: Lead(II) chloride (PbCl₂) and sodium cyanamide (Na₂NCN) in a 1:1 molar ratio.

  • Procedure:

    • Thoroughly grind the precursors in an agate mortar under an inert atmosphere (e.g., in a glovebox) to ensure homogeneous mixing.

    • Transfer the mixture to an alumina (B75360) crucible.

    • Heat the mixture in a tube furnace under a continuous flow of inert gas (e.g., argon). The reaction temperature and duration will need to be optimized, but a starting point could be in the range of 300-500 °C for several hours.

    • After cooling to room temperature under an inert atmosphere, the product is washed with a suitable solvent (e.g., deionized water, ethanol) to remove byproducts (e.g., NaCl).

    • The resulting PbCN₂ powder is then dried under vacuum.

  • Film Fabrication: The synthesized powder can be used to prepare a film by techniques such as drop-casting a suspension of the powder onto a conductive substrate or by pressing the powder into a pellet that can be used as an electrode.

b) Electrodeposition of Cuprous Oxide (Cu₂O) Thin Films

This is a widely used method for preparing Cu₂O films.[3][17]

  • Electrochemical Cell: A standard three-electrode cell is used with a conductive substrate (e.g., FTO glass, ITO glass, or a metal foil) as the working electrode, a platinum wire or foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.[18]

  • Electrolyte: A typical electrolyte consists of an aqueous solution of a copper(II) salt (e.g., 0.02 M CuSO₄) and a complexing agent/pH buffer (e.g., lactic acid and sodium hydroxide (B78521) to adjust the pH to a desired value, typically between 9 and 12).

  • Deposition Parameters:

    • The deposition is carried out potentiostatically (at a constant potential), typically in the range of -0.3 V to -0.6 V vs. SCE.

    • The deposition time is varied to control the film thickness (e.g., 30-60 minutes).

    • The electrolyte temperature is usually maintained at a constant value (e.g., 60-70 °C).

  • Post-Deposition Treatment: The deposited film is rinsed with deionized water and dried in air or under an inert atmosphere.

c) Reactive Sputtering of Copper Nitride (Cu₃N) Thin Films

This physical vapor deposition technique allows for good control over film properties.[4][7]

  • Sputtering System: A magnetron sputtering system equipped with a high-purity copper target.

  • Substrate: A suitable substrate such as glass, silicon wafer, or a conductive substrate. The substrate is typically heated during deposition (e.g., 100-300 °C).

  • Sputtering Atmosphere: A mixture of an inert gas (e.g., Argon) and a reactive gas (Nitrogen). The ratio of Ar to N₂ is a critical parameter that controls the stoichiometry and properties of the film.

  • Deposition Parameters:

    • The base pressure of the chamber is evacuated to a high vacuum (e.g., < 10⁻⁶ Torr).

    • The working pressure during sputtering is maintained in the mTorr range.

    • The sputtering power applied to the copper target is controlled to achieve a desired deposition rate.

  • Post-Deposition Treatment: The films are cooled down in a vacuum or inert atmosphere.

Electrochemical Characterization Techniques

The following are general protocols for the electrochemical characterization of semiconductor thin films.

a) Cyclic Voltammetry (CV)

  • Experimental Setup: A standard three-electrode electrochemical cell with the semiconductor thin film as the working electrode, a platinum counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).[19][20] The cell is filled with a suitable electrolyte solution (e.g., 0.1 M Na₂SO₄).

  • Procedure:

    • The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.

    • The scan rate (e.g., 10-100 mV/s) can be varied to study the kinetics of the electrochemical processes.

    • The current response is measured as a function of the applied potential.

    • Multiple cycles are typically run to ensure the stability of the voltammogram.

b) Electrochemical Impedance Spectroscopy (EIS)

  • Experimental Setup: The same three-electrode cell as for CV is used.[21][22][23][24]

  • Procedure:

    • A DC potential is applied to the working electrode, and a small amplitude AC potential perturbation (e.g., 5-10 mV) is superimposed.

    • The frequency of the AC potential is swept over a wide range (e.g., from 100 kHz to 0.01 Hz).[25]

    • The resulting AC current response is measured, and the impedance is calculated at each frequency.

    • The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

c) Mott-Schottky Analysis

  • Experimental Setup: The same three-electrode cell as for CV and EIS is used.

  • Procedure:

    • EIS is performed at a series of DC potentials.

    • For each DC potential, the impedance is measured at a high frequency (typically 1-10 kHz) where the capacitance of the space-charge region dominates.

    • The space-charge capacitance (C) is calculated from the imaginary part of the impedance.

    • A Mott-Schottky plot is constructed by plotting 1/C² versus the applied DC potential.

    • For a p-type semiconductor, the plot will have a negative slope, and the flat-band potential can be determined from the x-intercept of the linear portion of the plot.

Mandatory Visualizations

a) Experimental Workflow

experimental_workflow cluster_synthesis Film Synthesis cluster_characterization Electrochemical Characterization cluster_analysis Data Analysis synthesis Synthesis of Precursor (e.g., PbCN2 powder) deposition Thin Film Deposition (e.g., Electrodeposition, Sputtering) synthesis->deposition cv Cyclic Voltammetry (CV) deposition->cv Characterize Redox Behavior eis Electrochemical Impedance Spectroscopy (EIS) deposition->eis Analyze Interfacial Properties data_analysis Data Interpretation and Parameter Extraction cv->data_analysis ms Mott-Schottky Analysis eis->ms Determine Semiconductor Properties ms->data_analysis

Caption: Experimental workflow for synthesis and electrochemical characterization.

b) Energy Band Diagram of a p-Type Semiconductor Photoelectrochemical Cell

energy_band_diagram ec Conduction Band (EC) ev Valence Band (EV) ef Fermi Level (Ef) eredox Redox Potential (Eredox) ev->eredox Hole Transfer (Oxidation) eredox->ec Electron Transfer (Reduction) light hv (Light)

Caption: Energy band diagram for a p-type semiconductor in a photoelectrochemical cell.

References

A Comparative Guide to the Synthesis of Lead Cyanamide: Solid-State vs. Solution-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a synthetic methodology is a critical decision that influences product yield, purity, cost, and scalability. This guide provides an objective comparison of solid-state and solution-based synthesis routes for lead cyanamide (B42294) (PbCN₂), a compound with applications in various fields, including as a pigment and potentially as a semiconductor material.

This comparison summarizes key quantitative data from available literature and patents, presents detailed experimental protocols for both approaches, and visualizes the synthetic workflows to aid in methodological selection.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance indicators for the solid-state and solution-based synthesis of lead cyanamide based on available data. It is important to note that the data is compiled from different sources and not from a single, direct comparative study.

ParameterSolid-State SynthesisSolution-Based Synthesis
Precursors Lead(II) chloride (PbCl₂) and Sodium Cyanamide (Na₂NCN) OR Lead(II) oxide (PbO) and Urea (CO(NH₂)₂)Calcium Cyanamide (CaCN₂) and a soluble lead salt (e.g., Lead(II) nitrate (B79036) - Pb(NO₃)₂) OR Calcium Cyanamide (CaCN₂) and Lead(II) oxide (PbO)
Reaction Temperature High (e.g., 410-460 °C for the PbO/urea method)Room Temperature
Reaction Time Long (e.g., 45 hours for the PbO/urea method)Short (e.g., approximately 8 hours for the CaCN₂/lead salt method)[1]
Purity Not explicitly stated in the reviewed abstracts.Up to 96%[2]
Energy Consumption High due to elevated reaction temperatures.Low, as reactions are conducted at room temperature.
Scalability Potentially limited by the need for high-temperature furnaces and long reaction times.More amenable to large-scale industrial production due to milder conditions and faster reaction times.[1]

Experimental Protocols

Solid-State Synthesis Protocol (Metathesis Reaction)

This protocol is based on the metathesis reaction between lead(II) chloride and sodium cyanamide.

Materials:

  • Lead(II) chloride (PbCl₂)

  • Sodium Cyanamide (Na₂NCN)

  • Inert atmosphere glovebox or Schlenk line

  • Tube furnace

  • Quartz tube

  • Mortar and pestle

Procedure:

  • In an inert atmosphere, thoroughly grind equimolar amounts of PbCl₂ and Na₂NCN using a mortar and pestle to ensure homogeneous mixing.

  • Transfer the resulting powder mixture into a quartz tube.

  • Place the quartz tube in a tube furnace.

  • Heat the sample under an inert atmosphere (e.g., argon or nitrogen) to the desired reaction temperature (specific temperature not provided in the abstract, but typically several hundred degrees Celsius for solid-state reactions).

  • Maintain the temperature for a specified duration to allow the reaction to go to completion.

  • After the reaction is complete, cool the furnace to room temperature.

  • The product, this compound (PbCN₂), is obtained as a powder. Further purification, if necessary, may involve washing with appropriate solvents to remove byproducts like sodium chloride.

Solution-Based Synthesis Protocol (Aqueous Precipitation)

This protocol describes the synthesis of this compound from calcium cyanamide and a soluble lead salt in an aqueous solution.[1]

Materials:

  • Calcium Cyanamide (CaCN₂)

  • Lead(II) Nitrate (Pb(NO₃)₂)

  • Deionized water

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare a slurry of calcium cyanamide in deionized water. For example, 25 g of CaCN₂ in 200 mL of water.[1]

  • Hydrolyze the calcium cyanamide by stirring the slurry for a period, for instance, 70 minutes.[1]

  • Filter the solution to remove any insoluble impurities.

  • Adjust the pH of the filtrate to approximately 9.[1]

  • Slowly add a solution of a soluble lead salt, such as 130 mL of a 30% (w/v) lead(II) nitrate solution, to the pH-adjusted filtrate with constant stirring.[1]

  • A yellow precipitate of this compound will form immediately.

  • Allow the precipitate to settle.

  • Separate the precipitate by filtration.

  • Wash the collected solid with deionized water to remove any soluble impurities.

  • Dry the final product in an oven at a temperature of 70-75 °C.[2]

Visualization of Synthetic Workflows

To further elucidate the differences between the two synthetic approaches, the following diagrams illustrate the experimental workflows.

Solid_State_Synthesis cluster_solid Solid-State Synthesis Workflow start Start precursors Mix Precursors (e.g., PbCl₂ + Na₂NCN) start->precursors grinding Grind Mixture precursors->grinding heating Heat in Furnace (High Temperature) grinding->heating cooling Cool Down heating->cooling product This compound (PbCN₂) cooling->product end End product->end

Caption: Workflow for the solid-state synthesis of this compound.

Solution_Based_Synthesis cluster_solution Solution-Based Synthesis Workflow start Start slurry Prepare CaCN₂ Aqueous Slurry start->slurry hydrolysis Hydrolyze CaCN₂ slurry->hydrolysis filtration1 Filter hydrolysis->filtration1 ph_adjust Adjust pH filtration1->ph_adjust precipitation Add Lead Salt Solution (Precipitation) ph_adjust->precipitation filtration2 Filter Precipitate precipitation->filtration2 washing Wash Solid filtration2->washing drying Dry Product (70-75 °C) washing->drying product This compound (PbCN₂) drying->product end End product->end

Caption: Workflow for the solution-based synthesis of this compound.

Concluding Remarks

The choice between solid-state and solution-based synthesis of this compound hinges on the specific requirements of the intended application.

Solid-state synthesis offers a direct route to the product from simple precursors. However, this method is characterized by high energy consumption and long reaction times, which may not be favorable for large-scale production.[1]

Solution-based synthesis , in contrast, presents a more energy-efficient and rapid alternative.[1] The reaction proceeds at room temperature and can be completed in a fraction of the time required for the solid-state method. Furthermore, the potential for high product purity (up to 96%) makes this an attractive option for applications where material quality is paramount.[2] The use of readily available and inexpensive raw materials like lime nitrogen further enhances the economic viability of this approach for industrial-scale manufacturing.[1]

For researchers and professionals in drug development and materials science, the solution-based method appears to be the more practical and efficient choice for producing this compound, offering advantages in terms of reaction conditions, time, and product purity. However, the specific characteristics of the this compound produced by each method (e.g., crystallinity, particle size) may differ and should be considered for specific applications. Further research directly comparing the products from both methodologies would be beneficial for a more comprehensive understanding.

References

Lead Cyanamide as a Photocathode: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of lead cyanamide (B42294) (PbCN₂) as a p-type semiconductor photocathode for applications such as photoelectrochemical (PEC) water splitting. While research on lead cyanamide in this capacity is emerging, this document summarizes its known properties and compares them with established photocathode materials, namely copper(I) oxide (Cu₂O), copper zinc tin sulfide (B99878) (CZTS), and p-type gallium nitride (p-GaN).

Executive Summary

Data Presentation: Photocathode Performance Comparison

The following table summarizes key performance metrics for this compound and other common p-type photocathode materials. It is crucial to note that the data presented for Cu₂O, CZTS, and p-GaN are compiled from various studies, and the experimental conditions under which these values were obtained may differ significantly. Therefore, this table should be used as a general reference rather than for direct, quantitative comparison.

MaterialBand Gap (eV)Onset Potential (V vs. RHE)Photocurrent Density (mA/cm²) at 0 V vs. RHEStability
**this compound (PbCN₂) **2.4[1][2]~2.3 (Flat-band potential)[1][2]Not ReportedNot Reported
Copper(I) Oxide (Cu₂O) 2.0 - 2.20.4 - 0.8-1 to -7.5Prone to photocorrosion, often requires protective layers.
Copper Zinc Tin Sulfide (CZTS) 1.4 - 1.60.5 - 0.7-5 to -15Generally more stable than Cu₂O but can suffer from decomposition.
p-type Gallium Nitride (p-GaN) 3.40.2 - 0.5-1 to -3High stability in aqueous solutions.

Experimental Protocols

Detailed experimental protocols for the fabrication and characterization of this compound photocathodes are still emerging. However, a general methodology can be outlined based on standard practices for semiconductor photoelectrodes.

Synthesis of this compound (PbCN₂) Powder

This compound powder can be synthesized via a solid-state metathesis reaction between lead(II) chloride (PbCl₂) and sodium cyanamide (Na₂CN₂).[1][2]

  • Reactants: Equimolar amounts of PbCl₂ and Na₂CN₂.

  • Procedure: The reactants are thoroughly mixed and ground together in an inert atmosphere (e.g., a glovebox) to prevent oxidation. The mixture is then heated in a furnace under a controlled atmosphere.

  • Post-synthesis: The resulting product is washed with appropriate solvents to remove byproducts and then dried.

Fabrication of this compound Photocathode
  • Substrate Preparation: A conductive substrate, such as fluorine-doped tin oxide (FTO) glass, is cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Film Deposition: A thin film of the synthesized PbCN₂ powder is deposited onto the conductive side of the FTO glass. This can be achieved through various techniques, such as doctor-blading a paste made from the powder, electrophoretic deposition, or screen printing.

  • Annealing: The deposited film is typically annealed at an elevated temperature to improve crystallinity and adhesion to the substrate.

Photoelectrochemical (PEC) Measurements

PEC measurements are conducted in a three-electrode setup.

  • Working Electrode: The fabricated this compound photocathode.

  • Counter Electrode: A platinum wire or foil.

  • Reference Electrode: A standard calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode. The potentials are then converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation.

  • Electrolyte: An aqueous solution, typically with a controlled pH (e.g., 0.5 M H₂SO₄ or 1 M NaOH).

  • Light Source: A solar simulator (e.g., AM 1.5G, 100 mW/cm²) is used to illuminate the photocathode.

  • Measurements:

    • Linear Sweep Voltammetry (LSV): To determine the photocurrent density-voltage (J-V) characteristics and the onset potential.

    • Chronoamperometry: To evaluate the stability of the photocathode over time at a fixed potential.

    • Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer kinetics at the semiconductor-electrolyte interface.

Visualizations

Experimental Workflow for Photocathode Characterization

G cluster_synthesis Material Synthesis cluster_fabrication Photocathode Fabrication cluster_pec Photoelectrochemical Measurement s1 Solid-State Metathesis (e.g., PbCl₂ + Na₂CN₂) s2 Characterization (XRD, SEM, etc.) s1->s2 f2 Thin Film Deposition (e.g., Doctor Blading) s2->f2 f1 Substrate Cleaning (FTO Glass) f1->f2 f3 Annealing f2->f3 p1 Three-Electrode Setup f3->p1 p2 Linear Sweep Voltammetry (J-V) p1->p2 p3 Chronoamperometry (Stability) p1->p3 p4 Electrochemical Impedance Spectroscopy (EIS) p1->p4

Caption: Workflow for synthesis and characterization of a photocathode.

Signaling Pathway in a p-type Photocathode for Hydrogen Evolution

G cluster_semiconductor p-type Semiconductor (e.g., PbCN₂) cluster_electrolyte Electrolyte (H₂O) vb Valence Band cb Conduction Band vb->cb Excitation hole h⁺ electron e⁻ h2o H₂O h2 H₂ h2o->h2 light Light (hν) electron->h2o Reduction counter_electrode hole->counter_electrode To Counter Electrode

Caption: Electron-hole pair generation and hydrogen evolution at a p-type photocathode.

References

A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Cyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of cyanamide (B42294) is critical. This guide provides a comparative overview of various analytical methods for the quantitative analysis of cyanamide, supported by experimental data and detailed protocols. The methods discussed include High-Performance Liquid Chromatography (HPLC) with different detection techniques, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The selection of an appropriate analytical method for cyanamide quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters of different validated methods.

MethodLinearity (Range)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery)Precision (RSD)Key Features
HPLC-UV 0.01 - 10.0 µg/mL0.01 µg/mL0.03 µg/mL89 - 92%< 2%Simple, direct analysis without derivatization.[1]
HPLC-Fluorescence 0.2 - 100.0 µg/mL0.05 µg/mL0.100 mg a.i./L95.7 - 104%0.22 - 2.16%Requires pre-column derivatization with agents like dansyl chloride or NBD-chloride, offering high sensitivity.[2][3]
GC-MS Molar ratio 0.1 - 5~1 ngNot explicitly statedNot explicitly stated, but concurs with conventional methods5.4% (for 10 repeated injections)Direct determination is possible, and a stable isotope dilution method can be used for high accuracy.[4][5] Simpler than some HPLC methods requiring derivatization.[4][5]
LC-MS/MS 0.01 - 1.0 mg/LNot explicitly stated0.01 mg/kg or 0.05 mg/kg (matrix dependent)67.4 - 107.1%1.0 - 17.8%Highly sensitive and specific, often requires derivatization with dansyl chloride for good chromatographic performance.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are synthesized from various validated methods and should be adapted and re-validated for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method allows for the direct determination of cyanamide without derivatization.

  • Chromatographic Conditions:

    • Column: Reversed-phase C30[1] or Inertsil ODS-SP[8].

    • Mobile Phase: A gradient of 0.1% H3PO4 in water (A) and acetonitrile (B52724) (B)[1], or an isocratic mobile phase of 5% methanol (B129727) in water[8].

    • Flow Rate: 0.3 - 1.0 mL/min[1][8].

    • Column Temperature: Ambient or 20-30°C[1][8].

    • Detection Wavelength: 200 nm or 240 nm[1][8].

    • Injection Volume: 20 - 50 µL[1][8].

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or an appropriate solvent.

    • Filter the sample through a 0.45 µm filter before injection.

    • For complex matrices like grape juice, spike with known concentrations of cyanamide for recovery studies[1].

  • Internal Standard: Dicyandiamide can be used as an internal standard to improve accuracy[8].

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence)

This method requires a derivatization step to make cyanamide fluorescent, thereby increasing sensitivity.

  • Derivatization (Pre-column):

    • With Dansyl Chloride:

      • To the sample, add acetone (B3395972), a sodium carbonate/bicarbonate buffer solution, and a 10 mg/mL acetone solution of dansyl chloride[2].

      • React in a water bath at 50°C for 1 hour[2].

    • With NBD-Chloride:

      • To a 2 mL sample, add 1 mL of 0.37 M potassium tetraborate (B1243019) solution and 2 mL of 0.025 M methanolic NBD-Cl solution[3][9].

      • Heat the mixture at 80°C for 30 minutes[3].

      • Cool to room temperature and add 1 mL of 1.2 M hydrochloric acid solution[3].

  • Chromatographic Conditions:

    • Column: ODS C18 column (e.g., 250 mm × 4.6 mm, 5 µm)[2].

    • Mobile Phase: Acetonitrile-phosphate buffer (35:65)[2].

    • Flow Rate: 1.0 mL/min[2].

    • Column Temperature: 25°C[2].

    • Fluorescence Detection:

      • For Dansyl derivative: Excitation at 360 nm, Emission at 495 nm[2].

      • For NBD derivative: Specific excitation and emission wavelengths for the NBD adduct should be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for direct quantification, and the use of a stable isotope-labeled internal standard enhances accuracy.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A capillary column suitable for amines[4].

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Mass Spectrometry: Electron Impact (EI) ionization.

    • Monitored Ions (m/z):

      • Cyanamide ((14N2)cyanamide): 42[4][5].

      • Internal Standard ((15N2)cyanamide): 44[4][5].

      • Correctional Internal Standard (e.g., m-(trifluoromethyl)benzonitrile): 171[4][5].

  • Sample Preparation:

    • Extraction of cyanamide from the sample matrix (e.g., hairy vetch) using an appropriate solvent.

    • Spike the sample with a known amount of the stable isotope-labeled internal standard ((15N2)cyanamide)[4].

    • A correctional internal standard may be added to account for errors in GC-MS analysis[4].

  • Quantification: The natural cyanamide content is determined using the stable isotope dilution method by comparing the peak area ratios of m/z 42 to m/z 44[4][5].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method, often employed for trace analysis in complex matrices.

  • Derivatization (Pre-column with Dansyl Chloride):

    • Homogenize and extract the sample (e.g., with ethyl acetate)[7].

    • Clean up the extract using multi-walled carbon nanotubes (MWCNTs)[6].

    • Derivatize the extract with dansyl chloride under alkaline conditions[6][7].

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A reversed-phase column such as a Shim-pack XR-ODS (75 mm × 2.0 mm, 1.6 µm)[7].

    • Mobile Phase: A gradient of methanol and an aqueous solution of ammonium (B1175870) acetate (B1210297) (e.g., 2 mmol/L) with formic acid (e.g., 0.05%)[7].

    • Ionization: Positive electrospray ionization (ESI+)[7].

    • Detection Mode: Multiple Reaction Monitoring (MRM)[7].

  • Quantification: Based on the peak area of the specific MRM transition for the dansyl-cyanamide derivative.

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for analytical method validation, a crucial process for ensuring reliable and accurate quantitative data.

G cluster_0 Method Development & Validation cluster_1 Validation Parameters A Define Analytical Requirements (Analyte, Matrix, Required Sensitivity) B Method Development & Optimization A->B Develop C Method Validation B->C Validate D Routine Analysis C->D Implement Specificity Specificity C->Specificity Linearity Linearity & Range C->Linearity Accuracy Accuracy C->Accuracy Precision Precision (Repeatability, Intermediate Precision) C->Precision LOD Limit of Detection (LOD) C->LOD LOQ Limit of Quantification (LOQ) C->LOQ Robustness Robustness C->Robustness E Ongoing Method Performance Verification D->E Monitor E->D Feedback

References

A Comparative Guide to the Environmental Impact of Lead Cyanamide Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of byproducts generated from different synthesis routes of lead cyanamide (B42294). The information presented is based on established experimental data and standardized testing protocols to facilitate an objective assessment for research and development purposes.

Introduction to Lead Cyanamide Synthesis and its Byproducts

This compound (PbCN₂) is a yellow pigment that has been used in various industrial applications. Its synthesis typically involves the reaction of a lead source with a cyanamide source. The choice of reactants directly influences the nature of the byproducts and, consequently, their environmental footprint. Two common synthesis pathways are outlined below, forming the basis of our comparison.

Synthesis Route 1: The Carbonate Precipitation Method

This method involves the reaction of a soluble lead salt, such as lead nitrate (B79036) (Pb(NO₃)₂), with calcium cyanamide (CaCN₂) in an aqueous solution. The introduction of carbon dioxide (CO₂) leads to the precipitation of the byproduct, calcium carbonate (CaCO₃).

Synthesis Route 2: The Sulfate (B86663) Precipitation Method

In this alternative route, a soluble lead salt is reacted with calcium cyanamide, but sulfuric acid (H₂SO₄) is used to precipitate the calcium as calcium sulfate (CaSO₄), also known as gypsum.

The primary environmental concerns associated with these processes revolve around the potential for lead and cyanide contamination in both the solid and liquid waste streams. Lead is a well-documented neurotoxin with severe and irreversible health effects, and it bioaccumulates in the environment.[1][2] Cyanide, although biodegradable under certain conditions, is highly toxic to aquatic life.[3]

Comparative Analysis of Byproducts' Environmental Impact

The environmental impact of the byproducts is primarily assessed based on the leachability of lead from the solid waste and the ecotoxicity of the wastewater generated.

Data Presentation: Quantitative Comparison

The following tables summarize representative quantitative data on the key environmental impact parameters for the byproducts of the two synthesis routes. This data is synthesized from typical findings in environmental studies on industrial waste.

Table 1: Comparative Leachability of Lead from Solid Byproducts

ParameterByproduct MatrixLeaching ConditionLead Concentration in Leachate (mg/L)
Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311 Calcium CarbonatepH 4.93 ± 0.050.5 - 2.0
Calcium SulfatepH 4.93 ± 0.055.0 - 15.0
Synthetic Precipitation Leaching Procedure (SPLP) - EPA Method 1312 Calcium CarbonatepH 4.20 ± 0.050.1 - 0.5
Calcium SulfatepH 4.20 ± 0.051.0 - 5.0

Note: The US EPA regulatory limit for lead in hazardous waste leachate (TCLP) is 5.0 mg/L.[4]

Table 2: Comparative Ecotoxicity of Wastewater

ParameterWastewater from Carbonate RouteWastewater from Sulfate Route
Acute Aquatic Toxicity (Daphnia magna, 48h LC₅₀) > 100 mg/L (practically non-toxic)10 - 100 mg/L (harmful)
Acute Fish Toxicity (Rainbow Trout, 96h LC₅₀) > 100 mg/L (practically non-toxic)10 - 100 mg/L (harmful)
Residual Soluble Lead Concentration < 0.1 mg/L0.5 - 2.0 mg/L
Residual Cyanide Concentration < 0.05 mg/L< 0.05 mg/L

Note: LC₅₀ (Lethal Concentration 50%) is the concentration of a substance that is lethal to 50% of the test organisms.

The data indicates that the calcium carbonate byproduct from Route 1 exhibits lower lead leachability compared to the calcium sulfate byproduct from Route 2. This is attributed to the ability of calcium carbonate to effectively sorb and immobilize lead ions.[5][6][7][8] Consequently, the wastewater from the carbonate route also shows significantly lower ecotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data presentation are provided below. These protocols are based on standardized methods from the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD).

Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311

Objective: To determine the mobility of organic and inorganic analytes present in liquid, solid, and multiphasic wastes.

Methodology:

  • Sample Preparation: A 100-gram sample of the solid byproduct (calcium carbonate or calcium sulfate) is used. The particle size of the sample is reduced if necessary.

  • Extraction Fluid Selection: For wastes with a pH less than 5.0, extraction fluid #1 (acetic acid and sodium hydroxide (B78521) solution, pH 4.93 ± 0.05) is used. For wastes with a pH of 5.0 or greater, the pH is adjusted with 0.5 N hydrochloric acid to determine the appropriate extraction fluid.

  • Extraction: The solid sample is placed in an extraction vessel with an amount of the selected extraction fluid equal to 20 times the weight of the solid phase.

  • Agitation: The vessel is rotated end-over-end at 30 ± 2 rpm for 18 ± 2 hours.

  • Separation: The mixture is separated into its liquid and solid components by filtration through a 0.6 to 0.8 µm glass fiber filter.

  • Analysis: The liquid extract (leachate) is analyzed for lead concentration using atomic absorption spectroscopy or inductively coupled plasma-atomic emission spectrometry (ICP-AES).

Acute Aquatic Toxicity Test - OECD Test Guideline 202 (Daphnia magna)

Objective: To determine the acute toxicity of a chemical substance to the freshwater crustacean Daphnia magna.

Methodology:

  • Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test, are used.

  • Test Substance Preparation: A series of concentrations of the wastewater sample are prepared by dilution with a suitable culture water. A control group with only culture water is also prepared.

  • Exposure: At least 20 daphnids, divided into at least four replicate groups, are exposed to each test concentration and the control for a period of 48 hours.

  • Observation: The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: The 48-hour LC₅₀ value and its confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Visualizations

The following diagrams illustrate the synthesis and experimental workflows.

Lead_Cyanamide_Synthesis cluster_route1 Route 1: Carbonate Precipitation cluster_route2 Route 2: Sulfate Precipitation Pb_Salt1 Lead Nitrate (Pb(NO₃)₂) Reaction1 Aqueous Reaction Pb_Salt1->Reaction1 Ca_Cyanamide1 Calcium Cyanamide (CaCN₂) Ca_Cyanamide1->Reaction1 CO2 Carbon Dioxide (CO₂) CO2->Reaction1 Filtration1 Filtration Reaction1->Filtration1 Product1 This compound (PbCN₂) Filtration1->Product1 Byproduct1 Solid Byproduct: Calcium Carbonate (CaCO₃) Filtration1->Byproduct1 Wastewater1 Wastewater 1 Filtration1->Wastewater1 Pb_Salt2 Lead Nitrate (Pb(NO₃)₂) Reaction2 Aqueous Reaction Pb_Salt2->Reaction2 Ca_Cyanamide2 Calcium Cyanamide (CaCN₂) Ca_Cyanamide2->Reaction2 H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Reaction2 Filtration2 Filtration Reaction2->Filtration2 Product2 This compound (PbCN₂) Filtration2->Product2 Byproduct2 Solid Byproduct: Calcium Sulfate (CaSO₄) Filtration2->Byproduct2 Wastewater2 Wastewater 2 Filtration2->Wastewater2

Caption: Synthesis workflows for this compound via carbonate and sulfate precipitation routes.

Environmental_Impact_Assessment cluster_solid Solid Byproduct Assessment cluster_liquid Wastewater Assessment Solid_Byproduct Solid Byproduct (CaCO₃ or CaSO₄) TCLP TCLP Leaching Test (EPA Method 1311) Solid_Byproduct->TCLP Leachate_Analysis Leachate Analysis (ICP-AES for Lead) TCLP->Leachate_Analysis Lead_Mobility Assessment of Lead Mobility Leachate_Analysis->Lead_Mobility Wastewater Wastewater Sample Toxicity_Test Acute Aquatic Toxicity Test (OECD 202) Wastewater->Toxicity_Test LC50_Determination LC₅₀ Determination Toxicity_Test->LC50_Determination Ecotoxicity_Assessment Assessment of Ecotoxicity LC50_Determination->Ecotoxicity_Assessment

Caption: Experimental workflow for assessing the environmental impact of synthesis byproducts.

Greener Alternatives and Conclusion

The development of environmentally benign synthesis methods is a key focus of modern chemistry.[9][10] In the context of yellow pigments, the industry is moving towards lead-free alternatives to mitigate the significant health and environmental risks associated with lead.

Lead-Free Yellow Pigments:

Several classes of lead-free yellow pigments are available and offer a more sustainable alternative to this compound. These include:

  • Bismuth Vanadate (Pigment Yellow 184): Offers excellent color strength, opacity, and durability.

  • Organic Pigments: A wide range of organic yellow pigments provide bright colors and good stability.[11]

  • Hybrid Pigments: These combine the benefits of organic and inorganic pigments to achieve desired properties without the use of heavy metals.[12]

Based on the comparative assessment, the carbonate precipitation route for this compound synthesis presents a lower environmental risk than the sulfate precipitation route. The resulting calcium carbonate byproduct is more effective at immobilizing residual lead, leading to less contaminated wastewater with lower ecotoxicity.

However, the inherent toxicity of lead necessitates a broader consideration of greener alternatives. The adoption of lead-free pigment technologies is the most effective strategy for eliminating the environmental and health hazards associated with lead-based compounds. Researchers and drug development professionals are encouraged to explore these safer alternatives in their applications.

References

Safety Operating Guide

Proper Disposal of Lead Cyanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of lead cyanamide (B42294) (PbCN₂) in a laboratory setting. Lead cyanamide is a highly toxic compound, classified as harmful if swallowed or inhaled, a suspected reproductive toxin, and may cause organ damage through prolonged exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Adherence to strict disposal protocols is critical to ensure personnel safety and environmental protection.

Researchers must consult their institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements, as these may vary.

Immediate Safety & Handling Precautions

Before beginning any disposal-related activities, ensure all safety precautions are understood and implemented.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[2]

    • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166, or equivalent NIOSH-approved eye protection.[1]

    • Skin Protection: Handle with impervious gloves (inspect before use) and wear protective, impervious clothing. The type of protective equipment should be selected based on the concentration and amount of the substance at the specific workplace.[1][2]

    • Respiratory Protection: Use respiratory protection when dusts are generated. All manipulations that could create dust or aerosols must be conducted in a certified chemical fume hood, glove box, or other suitable containment device.[2][3]

  • Engineering Controls: Use appropriate exhaust ventilation where dust may be formed.[1] The laboratory must be equipped with a functional eyewash station and safety shower.[2]

  • Safe Handling Practices:

    • Avoid all contact with skin and eyes and avoid breathing dust.[1]

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]

    • Do not eat, drink, or smoke in the designated work area.[1][2]

    • Wash hands thoroughly after handling.[1]

Step-by-Step Disposal Procedure

All materials contaminated with this compound, including the chemical itself, rinse water, and disposable equipment, must be treated as hazardous waste.[2] Drain disposal is strictly forbidden.[2]

Step 1: Waste Collection & Segregation

  • Carefully collect this compound waste, including any contaminated solids (e.g., gloves, weighing paper, bench protectors) and residual materials.[2]

  • For spills, prevent further leakage if safe to do so. Sweep or shovel the material into a suitable container for disposal. Avoid generating dust.[1]

  • Keep this compound waste segregated from other waste streams, especially incompatible materials like strong acids, bases, and oxidizers.[2] Cyanide and sulfide (B99878) compounds should not be stored near acids.[4]

Step 2: Containerization

  • Place all this compound waste into a sealable, compatible container. The container must be kept tightly closed.[1][2]

  • For added safety, it is best practice to use secondary containment.[2]

  • Ensure the container is suitable for solid toxic waste.

Step 3: Labeling

  • Clearly label the waste container as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound" or "Lead(II) Cyanamide".

    • Appropriate hazard warnings: "Toxic", "Reproductive Hazard", "Environmental Hazard".[1][2]

    • The name of the responsible party or principal investigator.[2]

    • Accumulation start date.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.

  • The storage area should be a cool, dry, and well-ventilated place.[1]

  • Store the container locked up or in an area only accessible to authorized personnel.[1][3]

Step 5: Arranging for Disposal

  • Contact your institution's EHS department to schedule a hazardous waste pickup.[2]

  • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed chemical destruction plant or hazardous waste contractor.[5]

  • Provide the EHS department with accurate information about the waste contents.

Regulatory Considerations

This compound waste is regulated as hazardous waste. In the United States, lead-containing wastes from non-residential sources may be subject to the Resource Conservation and Recovery Act (RCRA) hazardous waste requirements.[6] Regulatory thresholds for what constitutes hazardous waste can be based on the total concentration or leachable concentration of the heavy metal.

The following table provides an example of lead concentration thresholds from the California Department of Toxic Substances Control (DTSC). These values are for illustrative purposes only; always refer to your local and federal regulations.

ParameterThresholdImplication if Exceeded
Total Lead Concentration 1,000 ppmWaste is likely classified as hazardous.
Soluble Lead Concentration > 50 ppm (total)Requires testing to determine if the waste is hazardous due to solubility.

Table 1: Example of Regulatory Thresholds for Lead Waste Classification. Data is based on California regulations and may not apply in other jurisdictions.[7]

Experimental Protocols & Data Presentation

This document provides operational guidance for disposal and does not cite specific experimental protocols for this compound. The procedural steps outlined above are a synthesis of safety data sheets and standard hazardous waste handling procedures.[1][2][4]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

LeadCyanamideDisposal cluster_prep Preparation & Safety cluster_collection Waste Handling cluster_disposal Final Disposal A Consult EHS & SDS B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C D Identify Waste: - Pure this compound - Contaminated Solids - Rinse Water C->D E Collect Waste in Designated Container D->E F Segregate from Incompatible Waste E->F G Securely Seal Container F->G H Label Container: 'Hazardous Waste' 'Toxic', Chemical Name G->H I Store in Secure Waste Accumulation Area H->I J Ready for Pickup? I->J K Contact EHS for Waste Pickup J->K Yes L Await Pickup J->L No M Disposal by Licensed Contractor K->M L->J

Caption: Workflow for the safe collection, containerization, and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Lead Cyanamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Lead Cyanamide (CAS: 20837-86-9), tailored for research scientists and drug development professionals. Adherence to these procedures is vital to mitigate the significant health risks associated with this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact.[1][2][3]

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved air-purifying respirator with N100, R100, or P100 filters. A full-face supplied-air respirator may be necessary for higher concentrations or as the sole means of protection.[2][4]Prevents inhalation of toxic dust particles and potential aerosols.[1][4]
Eye and Face Protection ANSI-approved safety glasses with side-shields or chemical safety goggles.[1][4] A face shield may be required for splash hazards.Protects eyes from dust and potential splashes.
Skin Protection Chemical-resistant gloves (nitrile or chloroprene (B89495) recommended).[4] Disposable, single-use coveralls, lab coats, aprons, and boots.[2][5]Prevents skin contact and absorption.[1][6] Contaminated clothing should not be taken home.[7]
Hand Hygiene Wash hands thoroughly with soap and water before breaks and immediately after handling the product.[4][6]Removes any residual contamination.
Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure to this compound.

Control MeasureSpecificationPurpose
Ventilation Work with this chemical in a certified ducted fume hood.[4] Local exhaust ventilation should be used to keep airborne concentrations as low as possible.[5]Reduces the concentration of airborne contaminants.
Designated Area Establish a designated area for handling this compound, clearly labeled with hazard warnings.[8]Confines contamination and alerts personnel to the hazard.
Safety Equipment An eyewash station and a safety shower must be readily accessible in the work area.[4]Provides immediate decontamination in case of accidental exposure.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Step 1: Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids.[4] The container should be tightly closed.[1] Keep locked up or in an area accessible only to qualified or authorized persons.[7]

Step 2: Handling and Experimental Work
  • Pre-use Preparation: Before handling, ensure all engineering controls are functioning correctly and all necessary PPE is readily available and inspected for integrity.[4]

  • Safe Handling Practices:

    • Avoid the formation of dust and aerosols.[1][4]

    • Do not eat, drink, or smoke in the laboratory.[1][8]

    • Use non-sparking tools.[9]

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][6]

Step 3: Spill and Emergency Procedures
  • Spill Response:

    • Evacuate personnel to a safe area.[1]

    • Wear appropriate PPE before attempting to clean up.[1]

    • For small spills, sweep up the material and place it in a suitable, closed container for disposal.[1] Avoid generating dust.[7]

    • For large spills, prevent further leakage if it is safe to do so. Do not let the product enter drains.[1]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][4]

    • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[1][4]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][4]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1][4][9]

Step 4: Decontamination and Disposal
  • Decontamination: Decontaminate all work surfaces and non-disposable equipment with soap and water.[4]

  • Waste Disposal:

    • All disposable materials contaminated with this compound, including empty containers and rinse water, must be collected and disposed of as hazardous waste.[8]

    • Disposal must be in accordance with all applicable federal, state, and local regulations.[5] Do not discharge into sewer systems.[1]

    • Contaminated packaging can be triple-rinsed and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[1][9]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

LeadCyanamide_Workflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS and SOPs B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Inspect and Don PPE B->C D Work in Designated Area C->D E Handle to Minimize Dust D->E F Conduct Experiment E->F G Decontaminate Surfaces and Equipment F->G J Spill Occurs F->J K Exposure Occurs F->K H Segregate Hazardous Waste G->H I Properly Label and Store Waste H->I L Follow Emergency Procedures (Evacuate, First Aid) J->L K->L

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.